1H-Pyrrolo[3,2-b]pyridin-6-ol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1H-pyrrolo[3,2-b]pyridin-6-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O/c10-5-3-7-6(9-4-5)1-2-8-7/h1-4,8,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPBPBVINIWDVDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1N=CC(=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10640153 | |
| Record name | 1H-Pyrrolo[3,2-b]pyridin-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10640153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1015609-35-4 | |
| Record name | 1H-Pyrrolo[3,2-b]pyridin-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10640153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-pyrrolo[3,2-b]pyridin-6-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 1H-Pyrrolo[3,2-b]pyridin-6-ol
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data for 1H-Pyrrolo[3,2-b]pyridin-6-ol is limited in publicly available literature. This guide has been compiled using data from structurally related compounds, predicted properties from computational models, and established chemical principles. All predicted data are clearly indicated.
Core Chemical and Physical Properties
This compound, a member of the azaindole family, is a heterocyclic compound with potential applications in medicinal chemistry. Its structure, featuring a fusion of a pyrrole and a pyridine ring, makes it an analogue of indole and purine, suggesting a potential for biological activity. The hydroxyl group at the 6-position further provides a site for hydrogen bonding and potential metabolic transformations.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Value (Predicted) | Notes |
| Molecular Formula | C₇H₆N₂O | - |
| Molecular Weight | 134.14 g/mol | - |
| Melting Point | Not available | Expected to be a solid at room temperature. |
| Boiling Point | Not available | - |
| Solubility | Not available | Likely soluble in polar organic solvents like DMSO and methanol. |
| pKa | Not available | The pyrrolic N-H and the phenolic O-H will have distinct acidic properties. |
| LogP | Not available | A measure of lipophilicity. |
Synthesis and Reactivity
A specific, detailed synthesis protocol for this compound is not extensively documented. However, a plausible synthetic route can be devised based on established methodologies for constructing the 1H-pyrrolo[3,2-b]pyridine scaffold and functionalizing the 6-position.
Plausible Synthetic Approach
A common strategy would involve the synthesis of a 6-substituted 1H-pyrrolo[3,2-b]pyridine precursor, such as a 6-bromo or 6-methoxy derivative, followed by conversion to the 6-hydroxy compound.
Workflow for a Plausible Synthesis:
An In-depth Technical Guide to the Spectroscopic Data of 1H-Pyrrolo[3,2-b]pyridin-6-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a detailed overview of the expected spectroscopic properties of 1H-Pyrrolo[3,2-b]pyridin-6-ol. Due to the limited availability of published experimental spectra for this specific molecule, this document presents predicted spectroscopic data based on established principles of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). It also includes detailed, generalized experimental protocols for the acquisition of such data, intended to guide researchers in the characterization of this and structurally related heterocyclic compounds.
Molecular Structure and Properties
-
Molecular Formula: C₇H₆N₂O
-
Molecular Weight: 134.14 g/mol
-
Structure:

Predicted Spectroscopic Data
The following tables summarize the predicted key spectroscopic features for this compound. These predictions are based on the analysis of structurally similar compounds and established spectroscopic theory.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~11.5 - 12.0 | br s | 1H | N1-H (pyrrole) |
| ~9.5 - 10.5 | br s | 1H | O6-H (hydroxyl) |
| ~7.8 - 8.0 | d | 1H | H7 |
| ~7.5 - 7.7 | t | 1H | H3 |
| ~7.0 - 7.2 | d | 1H | H5 |
| ~6.4 - 6.6 | dd | 1H | H2 |
Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~155 - 158 | C6 |
| ~145 - 148 | C7a |
| ~138 - 141 | C4a |
| ~125 - 128 | C3 |
| ~120 - 123 | C7 |
| ~110 - 113 | C5 |
| ~100 - 103 | C2 |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands (Solid, ATR)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| 3400 - 3200 | Broad | O-H stretch (hydroxyl) |
| 3300 - 3100 | Medium | N-H stretch (pyrrole) |
| 1640 - 1610 | Medium-Strong | C=N stretch (pyridine ring) |
| 1600 - 1550 | Medium-Strong | C=C stretch (aromatic rings) |
| 1480 - 1440 | Medium | Aromatic ring skeletal vibrations |
| 1280 - 1240 | Strong | C-O stretch (phenol) |
| 850 - 750 | Strong | C-H out-of-plane bending |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Fragmentation (Electron Ionization - EI)
| m/z | Interpretation |
|---|---|
| 134 | [M]⁺ (Molecular Ion) |
| 106 | [M-CO]⁺ |
| 105 | [M-HCN]⁺ |
| 79 | [C₅H₄N]⁺ fragment |
| 78 | [C₅H₄N-H]⁺ fragment |
Experimental Protocols
The following sections detail generalized protocols for the spectroscopic analysis of a solid aromatic compound such as this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the molecular structure by analyzing the chemical environment of its proton (¹H NMR) and carbon (¹³C NMR) atoms.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the purified solid compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial.
-
Transfer: Transfer the solution into a 5 mm NMR tube using a Pasteur pipette.
-
Instrumentation: Place the NMR tube into the spinner and insert it into a high-field NMR spectrometer (e.g., 400 or 500 MHz).
-
Acquisition:
-
Tune and shim the instrument to ensure a homogeneous magnetic field.
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a broadband proton-decoupled ¹³C NMR spectrum. For enhanced structural elucidation, 2D NMR experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed.
-
-
Processing: Process the acquired Free Induction Decay (FID) using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.
Methodology (Attenuated Total Reflectance - ATR):
-
Background Spectrum: Ensure the ATR crystal (typically diamond or germanium) is clean.[1] Record a background spectrum of the empty crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.
-
Sample Application: Place a small amount of the solid powder directly onto the ATR crystal.[1]
-
Pressure Application: Use the pressure clamp to apply firm, even pressure, ensuring good contact between the sample and the crystal surface.[1]
-
Data Acquisition: Acquire the IR spectrum, typically over a range of 4000-400 cm⁻¹.
-
Cleaning: After analysis, thoroughly clean the crystal surface with a suitable solvent (e.g., isopropanol or acetone) and a soft tissue.
Mass Spectrometry (MS)
Objective: To determine the molecular weight of the compound and gain structural information from its fragmentation pattern.
Methodology (Electron Ionization - EI):
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile). For direct insertion probe analysis, a small amount of solid can be used.
-
Instrumentation: Utilize a high-resolution mass spectrometer (HRMS), such as a Time-of-Flight (TOF) or Orbitrap instrument, for accurate mass determination.
-
Ionization: Introduce the sample into the ion source. In EI, high-energy electrons bombard the sample molecules, causing ionization and fragmentation.[2] For a less fragmentation-prone ("softer") ionization, techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) can be used.
-
Analysis: The generated ions are separated based on their mass-to-charge (m/z) ratio by the mass analyzer. The detector records the abundance of each ion.
-
Data Interpretation: The resulting mass spectrum will show a peak for the molecular ion [M]⁺, confirming the molecular weight. Other peaks will correspond to fragment ions, which can be analyzed to deduce the structure of the molecule. The presence of an odd-numbered molecular ion peak would suggest the presence of an odd number of nitrogen atoms, consistent with the structure of this compound.[3]
Visualization of Experimental Workflow
The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of a novel chemical entity like this compound.
Caption: Logical workflow for spectroscopic analysis.
References
Synthesis of 1H-Pyrrolo[3,2-b]pyridin-6-ol and its Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a plausible synthetic pathway for 1H-pyrrolo[3,2-b]pyridin-6-ol, a heterocyclic scaffold of significant interest in medicinal chemistry. Due to the limited availability of a direct, published synthetic route, this document outlines a robust, multi-step synthesis based on well-established chemical transformations. The proposed pathway begins with the commercially available 6-bromo-1H-pyrrolo[3,2-b]pyridine and proceeds through N-protection, palladium-catalyzed methoxylation, and a final deprotection/demethylation step. Detailed experimental protocols, quantitative data for analogous transformations, and visualizations of the synthetic workflow are provided to assist researchers in the practical application of this methodology.
Synthetic Strategy and Workflow
The overall synthetic strategy involves a three-step sequence designed to efficiently introduce the C6-hydroxyl group onto the 1H-pyrrolo[3,2-b]pyridine core. The workflow is initiated by protecting the pyrrole nitrogen to prevent side reactions in subsequent steps. This is followed by a palladium-catalyzed C-O coupling reaction to install a methoxy group at the 6-position. The synthesis culminates in the removal of both the N-protecting group and the methyl ether to yield the target compound, this compound.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocols
Step 1: N-Protection of 6-bromo-1H-pyrrolo[3,2-b]pyridine
To prevent the pyrrole NH from interfering in the subsequent palladium-catalyzed coupling, it is first protected. A common and robust protecting group for such systems is the p-toluenesulfonyl (tosyl) group.
Reaction:
Protocol:
-
To a solution of 6-bromo-1H-pyrrolo[3,2-b]pyridine (1.0 eq) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF), add a base such as sodium hydride (NaH, 1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., argon or nitrogen).
-
Stir the mixture at 0 °C for 30 minutes.
-
Add p-toluenesulfonyl chloride (TsCl, 1.1 eq) in one portion.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the N-protected intermediate.
Table 1: Quantitative Data for N-Protection (Analogous Reactions)
| Substrate | Protecting Group | Base | Solvent | Yield (%) | Reference |
| Indole | Tosyl | NaH | DMF | >95 | Generic |
| 7-Azaindole | SEM | NaH | DMF | 85-95 | [1] |
Step 2: Palladium-Catalyzed Methoxylation
The 6-bromo substituent on the N-protected pyrrolopyridine is replaced with a methoxy group using a palladium-catalyzed Buchwald-Hartwig-type C-O coupling reaction.
Reaction:
Protocol:
-
In a dry reaction vessel, combine N-Tosyl-6-bromo-1H-pyrrolo[3,2-b]pyridine (1.0 eq), a palladium catalyst such as Pd(OAc)₂ (0.05 eq) or Pd₂(dba)₃ (0.025 eq), and a suitable phosphine ligand like Xantphos (0.1 eq) or BINAP (0.1 eq).
-
Add sodium methoxide (CH₃ONa, 1.5 eq) and an anhydrous, degassed solvent such as toluene or 1,4-dioxane.
-
Seal the vessel and heat the mixture to 80-110 °C under an inert atmosphere.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Cool the reaction mixture to room temperature and dilute with an organic solvent.
-
Filter the mixture through a pad of celite to remove inorganic salts.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Table 2: Quantitative Data for Methoxylation (Analogous Reactions)
| Aryl Halide | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| 2-Bromopyridine | Pd(OAc)₂/Xantphos | NaOtBu | Toluene | 100 | 80-95 | Generic |
| 4-Bromoanisole | Pd₂(dba)₃/BINAP | NaOtBu | Toluene | 100 | 85 | Generic |
Step 3: Deprotection and Demethylation
The final step involves the removal of both the N-tosyl protecting group and the methyl group of the ether to yield the target this compound. Strong acidic conditions are typically employed for this transformation.
Reaction:
Protocol:
-
Dissolve N-Tosyl-6-methoxy-1H-pyrrolo[3,2-b]pyridine (1.0 eq) in a strong acid such as 48% aqueous hydrobromic acid (HBr) or a solution of boron tribromide (BBr₃) in dichloromethane (DCM).
-
For HBr, heat the mixture at reflux (around 120-125 °C) for 12-24 hours. For BBr₃, stir the reaction at room temperature or gentle heating (40 °C) for 4-8 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
If using HBr, carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until the pH is approximately 7-8.
-
If using BBr₃, quench the reaction by the slow addition of methanol, followed by water.
-
Extract the product with a suitable organic solvent (e.g., a mixture of ethyl acetate and isopropanol).
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography on silica gel.
Table 3: Quantitative Data for Demethylation (Analogous Reactions)
| Substrate | Reagent | Solvent | Temperature (°C) | Yield (%) | Reference |
| 4-Methoxypyridine | L-selectride | THF | Reflux | Good | [2] |
| Methoxy-substituted N-phenethylimides | BBr₃ | DCM | -78 to 27 | 37-72 | [3] |
| Thevinols | LiAlH₄ | THF | Reflux | - | [4] |
Potential Signaling Pathway Involvement
The 1H-pyrrolo[3,2-b]pyridine scaffold is a known "privileged structure" in medicinal chemistry, frequently found in molecules targeting protein kinases.[5] Kinase signaling pathways are crucial for regulating a multitude of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. One of the most important of these is the Mitogen-Activated Protein Kinase (MAPK) pathway. It is plausible that derivatives of this compound could act as inhibitors at various points within this cascade.
References
- 1. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tus.elsevierpure.com [tus.elsevierpure.com]
- 3. An unusual reactivity of BBr3: Accessing tetrahydroisoquinoline units from N-phenethylimides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. soc.chim.it [soc.chim.it]
- 5. 1H-pyrrolo[3,2-b]pyridin-3-ol|Research Compound [benchchem.com]
An In-depth Technical Guide to 1H-Pyrrolo[3,2-b]pyridin-6-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical identifiers for 1H-Pyrrolo[3,2-b]pyridin-6-ol. Due to the limited availability of public data directly pertaining to this specific molecule, this guide also presents extrapolated data and methodologies from closely related structural analogs within the pyrrolopyridine class of compounds. This information is intended to serve as a foundational resource for researchers and professionals in drug development.
Core Compound Identification
The fundamental chemical identifiers for the target compound are summarized below.
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 1015609-35-4 |
| Molecular Formula | C₇H₆N₂O |
| Molecular Weight | 134.14 g/mol |
| InChI Key | YPBPBVINIWDVDK-UHFFFAOYSA-N |
| Canonical SMILES | C1=CNC2=C1C=C(N=C2)O |
Potential Synthesis Strategies (Based on Analogs)
A common approach involves the construction of the pyrrole ring onto a pre-functionalized pyridine core or the functionalization of a pre-existing 1H-pyrrolo[3,2-b]pyridine skeleton. For instance, a plausible strategy could involve the synthesis of a 6-halo-1H-pyrrolo[3,2-b]pyridine intermediate followed by a nucleophilic substitution reaction to introduce the hydroxyl group.
Illustrative Experimental Workflow for Analog Synthesis:
The following diagram outlines a generalized workflow for the synthesis of a functionalized 1H-pyrrolo[3,2-b]pyridine, which could be adapted for the synthesis of this compound.
Caption: A conceptual workflow for the synthesis of this compound.
Biological Activity and Signaling Pathways of Structural Analogs
The 1H-pyrrolo[3,2-b]pyridine scaffold is a recognized "privileged structure" in medicinal chemistry, frequently appearing in compounds with diverse biological activities. While direct experimental data for this compound is scarce, research on its analogs provides insights into its potential therapeutic applications.
Derivatives of the isomeric 1H-pyrrolo[2,3-b]pyridine have been investigated as potent inhibitors of various kinases, including Fibroblast Growth Factor Receptor (FGFR) and Janus Kinase 3 (JAK3).[1][2] Abnormal FGFR signaling is implicated in various cancers, making FGFR inhibitors a promising therapeutic strategy.[1][3] Similarly, JAK3 inhibitors are explored for their immunomodulatory effects in conditions like organ transplantation.[2]
Furthermore, compounds containing the 1H-pyrrolo[3,2-b]pyridine core have been developed as selective negative allosteric modulators of the GluN2B subunit of the NMDA receptor, which may have applications in neurological disorders.[4] Other pyrrolopyridine derivatives have shown potential as inhibitors of phosphodiesterase 4B (PDE4B) and as anticancer agents by targeting tubulin polymerization.[5][6]
Potential Signaling Pathway Involvement (Hypothetical):
Based on the activity of its analogs, this compound could potentially modulate kinase-mediated signaling pathways. The diagram below illustrates a simplified, hypothetical signaling cascade that could be targeted by such a compound.
Caption: A simplified diagram of a potential signaling pathway inhibited by a pyrrolopyridine compound.
Summary of Analog Data
The following table summarizes the biological activities observed for various structural analogs of this compound. It is crucial to note that these activities may not be directly transferable to the target compound and require experimental validation.
| Analog Scaffold | Target(s) | Potential Therapeutic Area(s) |
| 1H-Pyrrolo[2,3-b]pyridine | FGFR1, FGFR2, FGFR3 | Cancer |
| 1H-Pyrrolo[2,3-b]pyridine | JAK3 | Autoimmune diseases, Organ transplant rejection |
| 1H-Pyrrolo[3,2-b]pyridine | GluN2B-containing NMDA receptors | Neurological disorders |
| 1H-Pyrrolo[2,3-b]pyridine | Phosphodiesterase 4B (PDE4B) | Inflammatory diseases |
| 1H-Pyrrolo[3,2-c]pyridine | Tubulin | Cancer |
Conclusion and Future Directions
This compound is a heterocyclic compound with potential for further investigation in drug discovery and development. While direct experimental data is currently limited, the known biological activities of its structural analogs suggest that it could be a valuable scaffold for targeting a range of diseases. Future research should focus on developing a robust and scalable synthesis for this compound and subsequently evaluating its biological activity in relevant in vitro and in vivo models to validate the hypotheses drawn from its analogs. This would enable a comprehensive understanding of its structure-activity relationship and therapeutic potential.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
The Rising Promise of Pyrrolopyridines: A Technical Guide to Their Biological Activity
For Researchers, Scientists, and Drug Development Professionals
The pyrrolopyridine scaffold, a heterocyclic aromatic compound, has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. Its structural resemblance to the purine core allows it to effectively interact with a variety of biological targets, leading to potent therapeutic effects. This technical guide provides an in-depth overview of the latest advancements in the biological evaluation of novel pyrrolopyridine derivatives, with a focus on their anticancer, anti-inflammatory, and antimicrobial properties. Detailed experimental protocols for key assays, structured quantitative data, and visualizations of relevant signaling pathways are presented to facilitate further research and development in this exciting field.
Anticancer Activity: Targeting the Engines of Cell Proliferation
Pyrrolopyridine derivatives have shown significant promise as anticancer agents, primarily through their ability to inhibit protein kinases that are crucial for cancer cell growth and survival.[1] The structural mimicry of the ATP molecule by the pyrrolopyridine nucleus allows these compounds to act as competitive inhibitors at the ATP-binding site of various kinases.[1]
Quantitative Analysis of Anticancer Activity
The cytotoxic effects of various pyrrolopyridine scaffolds have been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a compound in inhibiting biological or biochemical function, are summarized in the tables below.
Table 1: Anticancer Activity of 1H-Pyrrolo[3,2-c]pyridine Derivatives
| Compound ID | Target Cell Line | IC50 (µM) |
| 10t | HeLa (Cervical) | 0.12[2] |
| SGC-7901 (Gastric) | 0.15[2] | |
| MCF-7 (Breast) | 0.21[2] | |
| 8c | A375P (Melanoma) | - |
| 9b | A375P (Melanoma) | - |
Table 2: Anticancer Activity of Pyrrolo[2,3-d]pyrimidine Derivatives
| Compound ID | Target Cell Line | IC50 (µM) |
| 5k | HepG2 (Liver) | 29[3] |
| MCF-7 (Breast) | 35[3] | |
| A549 (Lung) | 42[3] | |
| HCT116 (Colon) | 59[3] | |
| 14a | MCF7 (Breast) | 1.7 (µg/ml)[4] |
| 16b | MCF7 (Breast) | 5.7 (µg/ml)[4] |
| 18b | MCF7 (Breast) | 3.4 (µg/ml)[4] |
| 17 | HePG2 (Liver) | 8.7 (µg/ml)[4] |
| PACA2 (Pancreatic) | 6.4 (µg/ml)[4] |
Table 3: Anticancer Activity of Spiro-pyrrolopyridazine Derivatives
| Compound ID | Target Cell Line | IC50 (µM) |
| SPP10 | MCF-7 (Breast) | 2.31[1] |
| H69AR (Lung) | 3.16[1] | |
| PC-3 (Prostate) | 4.2[1] |
Key Signaling Pathways in Pyrrolopyridine Anticancer Activity
The anticancer effects of pyrrolopyridines are often mediated through the inhibition of key signaling pathways that are dysregulated in cancer. Understanding these pathways is crucial for rational drug design and development.
The EGFR signaling pathway plays a pivotal role in cell proliferation, survival, and migration.[5] Overactivation of this pathway is a common feature in many cancers. Certain pyrrolopyridine derivatives have been shown to inhibit EGFR, thereby blocking downstream signaling cascades like the MAPK/ERK and PI3K/Akt pathways.
Caption: EGFR Signaling Pathway Inhibition by Pyrrolopyridines.
The JAK/STAT pathway is a critical signaling cascade for numerous cytokines and growth factors, playing a key role in cell growth, differentiation, and immune responses.[] Dysregulation of this pathway is implicated in various cancers and inflammatory diseases. Pyrrolopyrimidine derivatives have been developed as potent JAK inhibitors.
Caption: JAK/STAT Pathway Inhibition by Pyrrolopyrimidines.
Anti-inflammatory Activity: Quelling the Fire of Inflammation
Chronic inflammation is a key driver of numerous diseases, including autoimmune disorders and cancer. Pyrrolopyridine derivatives have demonstrated potent anti-inflammatory effects by targeting key mediators of the inflammatory response.[7]
Quantitative Analysis of Anti-inflammatory Activity
The anti-inflammatory potential of pyrrolopyridine derivatives is often assessed by their ability to inhibit the production of pro-inflammatory cytokines or enzymes like cyclooxygenase-2 (COX-2).
Table 4: Anti-inflammatory Activity of Pyrrolopyrimidine Derivatives
| Compound ID | Target | IC50 (µg/mL) |
| 8e | Nitric Oxide Production | ~53[8] |
| 11e | JAK1/JAK2 Inhibition | >90% inhibition[9] |
Antimicrobial and Antiviral Activity: A New Frontier in Fighting Infections
The emergence of drug-resistant pathogens poses a significant threat to global health. Pyrrolopyridine derivatives have shown promising activity against a range of bacteria, fungi, and viruses, opening up new avenues for the development of novel anti-infective agents.[10]
Quantitative Analysis of Antimicrobial Activity
The antimicrobial efficacy of pyrrolopyridine derivatives is typically determined by their minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
Table 5: Antimicrobial Activity of Pyrrolopyridine Derivatives
| Compound ID | Target Organism | MIC (µg/mL) |
| Unnamed | E. coli | 3.35[11] |
| BM212 | M. tuberculosis | 0.7 - 1.5[12] |
| Bromo & Iodo derivatives | S. aureus | 8 (mg/L)[13] |
| Compound 19 | S. aureus | 16 (mg/L)[13] |
Experimental Protocols
To ensure the reproducibility and advancement of research in this field, detailed experimental protocols for key biological assays are provided below.
Synthesis of 1H-Pyrrolo[3,2-c]pyridine Derivatives
This protocol outlines a general procedure for the synthesis of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines.[2]
Caption: General Synthesis Workflow for 1H-Pyrrolo[3,2-c]pyridines.
Materials:
-
2-bromo-5-methylpyridine
-
m-Chloroperbenzoic acid (m-CPBA)
-
Fuming nitric acid
-
Sulfuric acid
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
-
3,4,5-trimethoxyaniline
-
Arylboronic acids
-
Palladium catalyst (e.g., Pd(PPh3)4)
-
Base (e.g., K2CO3)
-
Solvents (e.g., Dichloromethane, DMF, Dioxane)
Procedure:
-
Oxidation: React 2-bromo-5-methylpyridine with m-CPBA to yield 2-bromo-5-methylpyridine-1-oxide.
-
Nitration: Treat the product from step 1 with fuming nitric acid in sulfuric acid to obtain 2-bromo-5-methyl-4-nitropyridine-1-oxide.
-
Intermediate Formation: React the nitrated compound with DMF-DMA to form a key enamine intermediate.
-
Cyclization: React the enamine intermediate with 3,4,5-trimethoxyaniline to construct the pyrrole ring, yielding 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine.
-
Suzuki Coupling: Perform a Suzuki cross-coupling reaction between the bromo-pyrrolopyridine and various arylboronic acids in the presence of a palladium catalyst and a base to obtain the final 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine derivatives.
In Vitro Anticancer Activity Assay (MTT Assay)
This protocol describes the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Caption: Workflow of the MTT Assay for Cytotoxicity Assessment.
Materials:
-
Human cancer cell lines
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS) and antibiotics
-
96-well flat-bottom microplates
-
Pyrrolopyridine compounds dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the pyrrolopyridine compounds for a specified period (e.g., 48 or 72 hours). Include a vehicle control (solvent only) and a positive control (a known anticancer drug).
-
MTT Addition: After the treatment period, add MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Cell Cycle Analysis by Flow Cytometry
This protocol describes the analysis of cell cycle distribution in cancer cells treated with pyrrolopyridine derivatives using propidium iodide (PI) staining and flow cytometry.
Procedure:
-
Cell Treatment: Treat cancer cells with the pyrrolopyridine compound at various concentrations for a defined period.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol.
-
Staining: Resuspend the fixed cells in a staining solution containing PI and RNase A.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Conclusion
Novel pyrrolopyridine scaffolds represent a highly versatile and promising class of compounds with a wide range of biological activities. Their efficacy as anticancer, anti-inflammatory, and antimicrobial agents is well-documented and continues to be an active area of research. The ability of these compounds to target key signaling pathways with high potency and selectivity underscores their potential for the development of next-generation therapeutics. The detailed experimental protocols and structured data presented in this guide are intended to serve as a valuable resource for researchers dedicated to unlocking the full therapeutic potential of these remarkable molecules. Further exploration of structure-activity relationships and mechanism of action studies will undoubtedly pave the way for the discovery of even more potent and specific pyrrolopyridine-based drugs to address unmet medical needs.
References
- 1. MAPK/ERK Signaling in Tumorigenesis: mechanisms of growth, invasion, and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Cellular responses to EGFR inhibitors and their relevance to cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Synthesis and antiproliferative activity of pyrrolo[3,2-b]pyridine derivatives against melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. choudharylab.com [choudharylab.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Kinase-Independent Small-Molecule Inhibition of JAK-STAT Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
The Rising Scaffold: A Technical Guide to the Discovery and Synthesis of 1H-Pyrrolo[3,2-b]pyridin-6-ol Analogs
For Researchers, Scientists, and Drug Development Professionals
The 1H-pyrrolo[3,2-b]pyridine core, an isomer of the biologically significant azaindole family, has emerged as a privileged scaffold in medicinal chemistry. Its unique electronic properties, arising from the fusion of an electron-rich pyrrole ring with an electron-deficient pyridine ring, offer a versatile platform for the design of potent and selective therapeutic agents. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of 1H-pyrrolo[3,2-b]pyridin-6-ol and its analogs, with a focus on their potential as kinase inhibitors in various disease contexts.
Quantitative Biological Activity of Pyrrolopyridine Analogs
The 1H-pyrrolo[3,2-b]pyridine scaffold and its isomers have been investigated as inhibitors of a range of protein kinases implicated in cancer, inflammation, and neurodegenerative diseases. The following tables summarize the reported in vitro activities of various analogs.
Table 1: Kinase Inhibitory Activity of 1H-Pyrrolo[3,2-b]pyridine Analogs
| Compound ID | Target Kinase | IC50 (nM) | Cell Line | Antiproliferative IC50 (µM) | Reference |
| 1k | ACC1 | 100 | HCT-116 | 0.5 | [1] |
| Ir | Not Specified | Not Specified | A375 (Melanoma) | 0.01 | [2] |
| It | Not Specified | Not Specified | A375 (Melanoma) | 0.01 | [2] |
Table 2: Kinase Inhibitory Activity of other Pyrrolopyridine Isomers
| Compound ID | Scaffold | Target Kinase | IC50 (nM) | Cell Line(s) | Antiproliferative IC50 (µM) | Reference |
| 4h | 1H-Pyrrolo[2,3-b]pyridine | FGFR1 | 7 | 4T1, MDA-MB-231, MCF-7 | 0.1 - 1 | [3] |
| FGFR2 | 9 | |||||
| FGFR3 | 25 | |||||
| 1r | 1H-Pyrrolo[3,2-c]pyridine | FMS | 30 | Ovarian, Prostate, Breast Cancer Lines | 0.15 - 1.78 | [4] |
| 10t | 1H-Pyrrolo[3,2-c]pyridine | Tubulin Polymerization | Not Applicable | HeLa, SGC-7901, MCF-7 | 0.12 - 0.21 | [5] |
| 41 | 1H-Pyrrolo[2,3-b]pyridine | GSK-3β | 0.22 | SH-SY5Y | >70% survival at 100 µM | [6] |
| 9 | 1H-Pyrrolo[2,3-b]pyridine | c-Met | 22.8 | MKN-45, EBC-1 | 0.329, 0.479 | [7] |
| 15y | 1H-Pyrazolo[3,4-b]pyridine | TBK1 | 7.1 (BX795 control) | Not Specified | Not Specified | [8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific findings. This section outlines key experimental protocols for the synthesis of the 1H-pyrrolo[3,2-b]pyridine core and a plausible route to the target this compound, along with a general procedure for in vitro kinase assays.
Synthesis of this compound: A Plausible Route
While a direct synthesis for this compound is not extensively reported, a plausible multi-step synthetic pathway can be devised based on established methodologies for the construction of the pyrrolopyridine scaffold and functional group interconversions.
Step 1: Synthesis of a 6-Amino-1H-pyrrolo[3,2-b]pyridine Intermediate
A common strategy involves the construction of the pyrrole ring onto a pre-functionalized pyridine.
-
Reaction: A substituted 2-amino-5-bromopyridine can be subjected to a palladium-catalyzed cross-coupling reaction with a suitable pyrrole precursor, such as N-Boc-pyrrole-2-boronic acid, followed by deprotection. Alternatively, a Fischer indole synthesis approach can be employed using a substituted aminopyridine.
Step 2: Conversion of the 6-Amino Group to a 6-Hydroxy Group via a Sandmeyer-type Reaction
The Sandmeyer reaction provides a classic method for the conversion of an aryl amine to a hydroxyl group via a diazonium salt intermediate.[9][10]
-
Diazotization: To a cooled (0-5 °C) solution of the 6-amino-1H-pyrrolo[3,2-b]pyridine intermediate in an acidic aqueous solution (e.g., H2SO4/H2O), a solution of sodium nitrite (NaNO2) in water is added dropwise. The reaction mixture is stirred at this temperature for 30-60 minutes to ensure complete formation of the diazonium salt.
-
Hydroxylation: The solution containing the diazonium salt is then added to a heated aqueous solution of copper(I) oxide (Cu2O) or an excess of copper(II) nitrate in neutral water.[9] The mixture is heated until the evolution of nitrogen gas ceases.
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is neutralized and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield this compound.
General Protocol for In Vitro Kinase Inhibition Assay
The inhibitory activity of the synthesized analogs against specific kinases is typically determined using in vitro kinase assays.
-
Assay Principle: The assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase. This can be quantified using various detection methods, such as radioactivity (e.g., 32P-ATP), fluorescence, or luminescence (e.g., ADP-Glo™ Kinase Assay).
-
Procedure:
-
The kinase, substrate, and ATP are combined in a suitable buffer in the wells of a microplate.
-
The test compound, dissolved in DMSO, is added at various concentrations. A control with DMSO alone is included.
-
The reaction is initiated by the addition of ATP and incubated at a specific temperature (e.g., 30 °C or room temperature) for a defined period.
-
The reaction is stopped, and the amount of phosphorylated substrate or consumed ATP is measured using a suitable detection reagent and a plate reader.
-
-
Data Analysis: The percentage of inhibition is calculated for each compound concentration. The IC50 value, the concentration of the compound that causes 50% inhibition of the kinase activity, is determined by fitting the data to a dose-response curve.
Signaling Pathways and Experimental Workflows
Visualizing the complex interplay of signaling molecules and the logical flow of experimental procedures is essential for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate key kinase signaling pathways targeted by pyrrolopyridine analogs and a general workflow for their discovery and development.
Signaling Pathway Diagrams
Experimental Workflow Diagram
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Synthesis and antiproliferative activity of pyrrolo[3,2-b]pyridine derivatives against melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | TBK1 is paradoxical in tumor development: a focus on the pathway mediating IFN-I expression [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. c-MET [stage.abbviescience.com]
- 6. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Frontiers | GSK-3β, a pivotal kinase in Alzheimer disease [frontiersin.org]
- 9. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
An In-Depth Technical Guide to the Physicochemical Properties of 1H-Pyrrolo[3,2-b]pyridin-6-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 1H-Pyrrolo[3,2-b]pyridin-6-ol, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this document presents a combination of data for the parent scaffold, predicted values for the target compound, and detailed, generalized experimental protocols for the determination of these key parameters.
Core Physicochemical Properties
The physicochemical properties of a compound are critical in drug discovery and development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The following table summarizes the key properties for this compound and its parent scaffold, 1H-Pyrrolo[3,2-b]pyridine.
| Property | This compound (Predicted/Inferred) | 1H-Pyrrolo[3,2-b]pyridine (Experimental/Reported) |
| IUPAC Name | This compound | 1H-pyrrolo[3,2-b]pyridine |
| Synonyms | 6-Hydroxy-4-azaindole | 4-Azaindole |
| CAS Number | Not available | 272-49-1[1][2] |
| Molecular Formula | C₇H₆N₂O | C₇H₆N₂[1][2] |
| Molecular Weight | 134.14 g/mol | 118.14 g/mol [1][2] |
| Melting Point | Not available | 126.0 to 130.0 °C |
| Boiling Point | Not available | Not available |
| pKa | Predicted values would be required | Not available |
| logP | Predicted values would be required | Not available |
| Solubility | Predicted values would be required | Not available |
Note: Predicted values for pKa, logP, and solubility for this compound would require specialized software and are not available in the public domain at the time of this report. Experimental determination is highly recommended for accurate characterization.
Synthesis and Characterization
Illustrative Synthesis Protocol: Functionalization of a Pre-existing Core
This protocol outlines a general method for the synthesis of a 6-substituted derivative, which could be adapted for the synthesis of this compound, likely from a 6-halo or 6-methoxy precursor.
Step 1: Synthesis of a 6-Halo-1H-pyrrolo[3,2-b]pyridine Intermediate The synthesis would typically start from a commercially available substituted pyridine. The fused pyrrole ring can be constructed through various methods, such as the Bartoli indole synthesis.
Step 2: Introduction of the Hydroxyl Group The 6-hydroxyl group can be introduced from a 6-bromo precursor via a nucleophilic substitution reaction or from a 6-methoxy precursor by demethylation.
Illustrative Reaction: Hydroxylation of a Halogenated Precursor
-
Reactants: 6-Bromo-1H-pyrrolo[3,2-b]pyridine and a suitable hydroxide source (e.g., sodium hydroxide).
-
Solvent: A high-boiling point polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Conditions: The reaction mixture is heated under an inert atmosphere. The temperature and reaction time would need to be optimized.
-
Workup: Upon completion, the reaction is cooled, and the product is extracted using an appropriate organic solvent.
-
Purification: The crude product is then purified by column chromatography on silica gel to yield this compound.
Experimental Protocols for Physicochemical Property Determination
The following sections provide detailed, generalized methodologies for the experimental determination of key physicochemical properties.
Melting Point Determination
The melting point is a fundamental physical property used for identification and purity assessment.[3][4][5][6]
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Thermometer or digital temperature probe[5]
Procedure:
-
A small amount of the crystalline solid is placed in a capillary tube, which is sealed at one end.[5]
-
The capillary tube is placed in the heating block of the melting point apparatus.[4]
-
The sample is heated at a controlled rate.
-
The temperature at which the solid first begins to melt and the temperature at which the solid is completely liquid are recorded as the melting point range.
-
For an accurate determination, a slow heating rate (e.g., 1-2 °C per minute) should be used near the expected melting point.
pKa Determination
The ionization constant (pKa) is crucial for understanding a compound's behavior in physiological environments. Potentiometric titration is a common method for its determination.
Apparatus:
-
Potentiometer with a pH electrode
-
Burette
-
Magnetic stirrer and stir bar
-
Beaker or titration vessel
Procedure:
-
A known concentration of the compound is dissolved in a suitable solvent (e.g., water or a co-solvent system).
-
The solution is placed in the titration vessel with the pH electrode and stirrer.
-
A standardized solution of a strong acid or base is added incrementally from the burette.
-
The pH of the solution is recorded after each addition of the titrant.
-
A titration curve is generated by plotting the pH versus the volume of titrant added.
-
The pKa is determined from the inflection point of the titration curve, which corresponds to the pH at which the compound is 50% ionized.
logP Determination
The partition coefficient (logP) is a measure of a compound's lipophilicity and is a key predictor of its membrane permeability. The shake-flask method is a classical approach for its determination.
Apparatus:
-
Separatory funnel or vials
-
Shaker or vortex mixer
-
Analytical instrument for concentration measurement (e.g., HPLC-UV)
Procedure:
-
A solution of the compound is prepared in one of the two immiscible phases (typically n-octanol and water).
-
The two phases are combined in a separatory funnel or vial and shaken vigorously to allow for the partitioning of the compound between the two layers.
-
The mixture is allowed to stand until the two phases have completely separated.
-
The concentration of the compound in each phase is determined using a suitable analytical method.
-
The partition coefficient (P) is calculated as the ratio of the concentration in the organic phase to the concentration in the aqueous phase.
-
logP is the logarithm of the partition coefficient.
Solubility Determination
Solubility is a critical property that affects a drug's bioavailability. The shake-flask method is considered the gold standard for determining thermodynamic solubility.[7]
Apparatus:
-
Vials with screw caps
-
Orbital shaker or rotator in a temperature-controlled environment
-
Centrifuge or filtration apparatus
-
Analytical instrument for concentration measurement (e.g., HPLC-UV)[8]
Procedure:
-
An excess amount of the solid compound is added to a vial containing the solvent of interest (e.g., water, buffer at a specific pH).[7]
-
The vial is sealed and agitated in a temperature-controlled environment until equilibrium is reached (typically 24-72 hours).[7]
-
The suspension is then centrifuged or filtered to remove the undissolved solid.
-
The concentration of the dissolved compound in the supernatant or filtrate is determined using a calibrated analytical method.[8][9]
-
This concentration represents the thermodynamic solubility of the compound in that solvent at that temperature.
Logical Workflow for Physicochemical Characterization
The following diagram illustrates a typical workflow for the physicochemical characterization of a newly synthesized compound in a drug discovery setting.
Biological Activities of Pyrrolo[3,2-b]pyridine Derivatives
Derivatives of the 1H-pyrrolo[3,2-b]pyridine scaffold have shown a range of biological activities, making this a privileged structure in medicinal chemistry.
-
Kinase Inhibition: Several studies have reported the synthesis of 1H-pyrrolo[3,2-b]pyridine derivatives as potent inhibitors of various protein kinases.[10] These enzymes play a crucial role in cell signaling pathways, and their dysregulation is implicated in diseases such as cancer.[10] The carbonitrile substituent in related structures can act as a hydrogen bond acceptor, a key interaction in many kinase-inhibitor binding modes.[10]
-
Anticancer Activity: The kinase inhibitory potential of pyrrolopyridines often translates into significant anticancer activity.[10][11] Derivatives of the isomeric 1H-pyrrolo[2,3-b]pyridine have been investigated as inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which are implicated in various cancers.[12][13] Additionally, derivatives have shown antiproliferative activity against melanoma cell lines.[14]
-
Other CNS-related Activities: The 1H-pyrrolo[3,2-b]pyridine core has also been explored for its potential in targeting central nervous system (CNS) disorders.
This guide serves as a foundational resource for researchers working with this compound and related compounds. The provided protocols and workflow diagrams offer a practical framework for the systematic evaluation of this and other novel chemical entities. Further experimental investigation is essential to fully elucidate the properties and potential of this promising scaffold.
References
- 1. 1H-Pyrrolo[3,2-b]pyridine 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 2. 1H-pyrrolo 3,2-b pyridine AldrichCPR 272-49-1 [sigmaaldrich.com]
- 3. ursinus.edu [ursinus.edu]
- 4. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. SSERC | Melting point determination [sserc.org.uk]
- 7. researchgate.net [researchgate.net]
- 8. lifechemicals.com [lifechemicals.com]
- 9. pharmatutor.org [pharmatutor.org]
- 10. benchchem.com [benchchem.com]
- 11. tandfonline.com [tandfonline.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. Synthesis and antiproliferative activity of pyrrolo[3,2-b]pyridine derivatives against melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Solubility and Stability of 1H-Pyrrolo[3,2-b]pyridin-6-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of 1H-Pyrrolo[3,2-b]pyridin-6-ol, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from structurally related pyrrolopyridine derivatives and established methodologies to provide a predictive assessment and detailed experimental protocols for its characterization.
Core Chemical and Physical Properties
A foundational understanding of the physicochemical properties of this compound is essential for its handling, formulation, and interpretation of biological data. The properties of the parent scaffold, 1H-Pyrrolo[3,2-b]pyridine, and related substituted analogs provide a basis for predicting the behavior of the 6-hydroxy derivative.
| Property | Predicted Value/Information | Reference |
| Molecular Formula | C₇H₆N₂O | - |
| Molecular Weight | 134.14 g/mol | - |
| Appearance | Likely a solid at room temperature | [1] |
| pKa | The pyridinolic hydroxyl group is expected to be acidic, while the pyridine nitrogen is basic. | - |
| LogP | The presence of the hydroxyl group is expected to decrease the lipophilicity compared to the parent pyrrolopyridine. | - |
Solubility Profile
The solubility of a compound is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its utility in various experimental assays.
Qualitative Solubility Prediction:
Based on the structure, this compound is anticipated to exhibit the following general solubility characteristics:
-
Polar Solvents: The presence of the hydroxyl group and the nitrogen atoms in the bicyclic system suggests that the compound will be soluble in polar protic solvents like water, ethanol, and methanol, and polar aprotic solvents like DMSO and DMF.[2]
-
Non-polar Solvents: Solubility is expected to be limited in non-polar solvents such as hexane and toluene.
Quantitative Solubility Data of Structurally Related Compounds:
To provide a quantitative framework, the following table summarizes the solubility of a related pyridine derivative. This data can serve as a proxy for estimating the solubility of this compound.
| Compound | Solvent | Solubility | Temperature (°C) |
| Picolinic Acid | Water | 5.5 g/100 mL | 20 |
| Nicotinic Acid | Water | 1.8 g/100 mL | 20 |
Data for structurally related pyridine carboxylic acids is provided as a proxy due to the absence of direct data for this compound.[2]
Stability Profile
Understanding the chemical stability of this compound is crucial for its storage, handling, and the design of meaningful biological experiments. Pyrrolopyridine derivatives can be susceptible to degradation under various conditions.
Potential Degradation Pathways:
-
Oxidation: The phenol-like hydroxyl group and the electron-rich pyrrole ring may be susceptible to oxidation, leading to the formation of colored degradation products.
-
Photostability: Exposure to light, particularly UV radiation, may induce photochemical degradation.
-
pH-Dependent Hydrolysis: While the core scaffold is generally stable, extreme pH conditions might affect the compound's integrity over extended periods.
Recommendations for Storage and Handling:
To minimize degradation, this compound should be:
-
Stored in a cool, dark, and dry place.
-
Protected from light.
-
Stored under an inert atmosphere (e.g., argon or nitrogen) if it is found to be sensitive to oxidation.
-
Solutions should be prepared fresh for experiments whenever possible.
Experimental Protocols
Detailed and standardized experimental protocols are necessary for the accurate determination of the solubility and stability of this compound.
4.1. Solubility Determination: Shake-Flask Method [3]
This method is considered the gold standard for determining equilibrium solubility.
Objective: To determine the thermodynamic equilibrium solubility of this compound in a specific solvent.
Materials:
-
This compound (solid)
-
Solvent of interest (e.g., water, phosphate-buffered saline pH 7.4)
-
Thermostatically controlled shaker or incubator
-
Centrifuge or filtration apparatus (e.g., 0.45 µm syringe filters)
-
Analytical method for quantification (e.g., HPLC-UV, LC-MS)
-
Vials or flasks
Procedure:
-
Add an excess amount of solid this compound to a known volume of the solvent in a vial. The presence of undissolved solid at the end of the experiment is crucial.
-
Seal the vials and place them in a shaker set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient time to reach equilibrium (typically 24-72 hours). It is recommended to measure the concentration at different time points (e.g., 24, 48, and 72 hours) to ensure equilibrium has been reached.[3]
-
After equilibration, separate the undissolved solid from the solution by centrifugation or filtration.
-
Carefully collect the supernatant and dilute it with an appropriate solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted sample using a validated analytical method.
-
Calculate the original solubility, taking into account the dilution factor.
4.2. Stability Assessment: Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.
Objective: To evaluate the stability of this compound under various stress conditions.
Materials:
-
This compound solution of known concentration
-
Hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
Temperature-controlled oven
-
Photostability chamber
-
Stability-indicating analytical method (e.g., HPLC with a photodiode array detector)
Procedure:
-
Acidic Hydrolysis: Mix the compound solution with 0.1 M HCl and heat (e.g., at 60 °C) for a defined period.
-
Basic Hydrolysis: Mix the compound solution with 0.1 M NaOH and heat (e.g., at 60 °C) for a defined period.
-
Oxidative Degradation: Mix the compound solution with 3% H₂O₂ and keep it at room temperature for a defined period.
-
Thermal Degradation: Expose a solid sample and a solution of the compound to elevated temperatures (e.g., 60 °C) for a defined period.
-
Photostability: Expose a solid sample and a solution of the compound to light according to ICH Q1B guidelines.
-
At specified time points, withdraw samples and analyze them using a stability-indicating HPLC method to determine the amount of remaining parent compound and detect any degradation products.
Visualizations
Diagram 1: General Workflow for Solubility Determination
References
Potential Therapeutic Targets of 1H-Pyrrolo[3,2-b]pyridin-6-ol Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 1H-pyrrolo[3,2-b]pyridine scaffold is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry due to its versatile biological activities. Derivatives of this core, including 1H-Pyrrolo[3,2-b]pyridin-6-ol, have been investigated for a multitude of therapeutic applications, primarily in oncology and inflammatory diseases. This technical guide consolidates the current understanding of the potential therapeutic targets of these derivatives, presenting key quantitative data, detailed experimental protocols for target validation, and visualizations of the associated signaling pathways.
Key Therapeutic Targets and Quantitative Data
Derivatives of the broader pyrrolopyridine class, which includes the 1H-pyrrolo[3,2-b]pyridine scaffold, have demonstrated inhibitory activity against a range of important biological targets. The following tables summarize the available quantitative data for various pyrrolopyridine derivatives, showcasing their potential as therapeutic agents.
| Compound Class | Target Kinase | IC50 (nM) | Cell Line | Reference |
| 1H-pyrrolo[2,3-b]pyridine derivatives | FGFR1 | 7 | - | [1] |
| FGFR2 | 9 | - | [1] | |
| FGFR3 | 25 | - | [1] | |
| FGFR4 | 712 | - | [1] | |
| 1H-pyrrolo[2,3-b]pyridine derivative (Compound 14c) | JAK3 | Potent, moderately selective | - | [2] |
| 1H-pyrrolo[2,3-b]pyridine and 1H-pyrazolo[3,4-b]pyridine derivatives | c-Met | 22.8 | MKN-45, EBC-1 | |
| 1H-Pyrrolo[3,2-g]isoquinoline derivatives | Haspin | Low nanomolar | - | |
| 1H-pyrrolo[2,3-b]pyridine derivatives | ATM | Highly selective (>700-fold over PIKK family) | HCT116, SW620 |
Table 1: Kinase Inhibitory Activity of Pyrrolopyridine Derivatives
| Compound Class | Target | IC50 (µM) | Cell Line | Reference |
| 1H-pyrrolo[3,2-c]pyridine derivative (10t) | Tubulin Polymerization | - | HeLa, SGC-7901, MCF-7 | [3] |
| HeLa (Antiproliferative) | 0.12 | HeLa | [3] | |
| SGC-7901 (Antiproliferative) | 0.15 | SGC-7901 | [3] | |
| MCF-7 (Antiproliferative) | 0.21 | MCF-7 | [3] |
Table 2: Antitubulin and Antiproliferative Activity of Pyrrolopyridine Derivatives
| Compound Class | Target | IC50 | Assay Type | Reference |
| 1H-pyrrolo[2,3-b]pyridine-2-carboxamides | PDE4B | Moderate to good inhibition | In vitro enzyme assay |
Table 3: Phosphodiesterase (PDE) Inhibitory Activity of Pyrrolopyridine Derivatives
Signaling Pathways and Mechanisms of Action
The therapeutic effects of this compound derivatives are exerted through the modulation of key signaling pathways implicated in cell growth, proliferation, survival, and inflammation. Understanding these pathways is crucial for rational drug design and development.
Fibroblast Growth Factor Receptor (FGFR) Signaling Pathway
Abnormal activation of the FGFR signaling pathway is a key driver in various cancers.[1] Derivatives of 1H-pyrrolo[2,3-b]pyridine have been identified as potent inhibitors of FGFRs.[1]
Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) Signaling Pathway
The JAK/STAT pathway is crucial for cytokine signaling and is often dysregulated in inflammatory diseases and cancers.[2] Certain 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as inhibitors of JAK3.[2]
c-Met Signaling Pathway
The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a significant role in tumor cell proliferation, survival, and metastasis. Pyrrolopyridine derivatives have been shown to inhibit c-Met kinase activity.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound derivatives and related compounds.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced in a kinase reaction.
Workflow:
References
- 1. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as novel immunomodulators targeting Janus kinase 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
Exploring the Chemical Space of 1H-Pyrrolo[3,2-b]pyridin-6-ol: A Technical Guide for Drug Discovery Professionals
An In-depth Technical Guide on the Core Scaffold for Researchers, Scientists, and Drug Development Professionals
The 1H-pyrrolo[3,2-b]pyridine scaffold, also known as 4-azaindole, is a privileged heterocyclic motif in medicinal chemistry, recognized for its role in a multitude of biologically active compounds. This technical guide focuses on the specific derivative, 1H-Pyrrolo[3,2-b]pyridin-6-ol , a molecule of significant interest for its potential as a kinase inhibitor and a valuable building block in the synthesis of novel therapeutic agents. While direct literature on this exact compound is sparse, this guide consolidates information on related analogs to provide a comprehensive overview of its synthesis, potential biological activities, and the experimental protocols necessary for its evaluation.
Core Chemical and Physical Properties
| Property | Predicted Value |
| Molecular Formula | C₇H₆N₂O |
| Molecular Weight | 134.14 g/mol |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 2 |
| LogP | ~1.5 |
| pKa (hydroxyl group) | ~9-10 |
| Solubility | Likely soluble in polar organic solvents |
Plausible Synthetic Routes
The synthesis of this compound can be envisioned through several established strategies for constructing the 4-azaindole core, followed by the introduction or unmasking of the 6-hydroxyl group. A common and versatile approach involves the construction of the pyrrole ring onto a pre-functionalized pyridine.
One plausible route begins with a substituted pyridine, such as 2-amino-5-methoxypyridine. This starting material can undergo a Fischer indole synthesis or a related cyclization reaction to form the 1H-pyrrolo[3,2-b]pyridine core. The final step would involve the deprotection of the methoxy group to yield the desired 6-hydroxy product.
Alternatively, a route starting from a 6-halo-1H-pyrrolo[3,2-b]pyridine intermediate could be employed. Nucleophilic aromatic substitution with a protected hydroxyl group, followed by deprotection, would afford the target compound.
Potential Biological Activity: A Focus on Kinase Inhibition
The 1H-pyrrolo[3,2-b]pyridine scaffold is a well-established pharmacophore in the development of kinase inhibitors. Numerous derivatives have shown potent and selective inhibition of a variety of kinases, which are critical regulators of cellular signaling pathways and are often dysregulated in diseases such as cancer.[1][2] The introduction of a hydroxyl group at the 6-position of the 4-azaindole core can provide a key hydrogen bonding interaction with the hinge region of the kinase active site, a common feature of many type I kinase inhibitors.
Derivatives of the closely related 1H-pyrrolo[2,3-b]pyridine (7-azaindole) have been extensively explored as inhibitors of kinases such as FGFR, PAK1, and others.[3][4] It is therefore highly probable that this compound and its derivatives will also exhibit significant kinase inhibitory activity.
Experimental Protocols
General Protocol for a Luminescence-Based In Vitro Kinase Inhibition Assay
This protocol provides a general framework for evaluating the inhibitory activity of this compound against a target kinase. Specific concentrations and incubation times will need to be optimized for each kinase-substrate pair.
Materials:
-
Recombinant Kinase of Interest
-
Kinase-specific Substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Assay Buffer (e.g., 40 mM Tris, pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
This compound (dissolved in DMSO)
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)
-
White, opaque 384-well microplates
-
Multichannel pipette or liquid handling system
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 mM, with 10-point, 3-fold serial dilutions.
-
Assay Plate Preparation: Add a small volume (e.g., 1 µL) of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Kinase Reaction Mixture: Prepare a master mix containing the assay buffer, the target kinase, and its specific substrate at their optimized concentrations.
-
Initiation of Reaction: Add the kinase reaction mixture to each well of the assay plate.
-
Incubation: Incubate the plate at room temperature (or 30°C) for a predetermined time (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
Signal Detection: Add the ATP detection reagent to each well to stop the kinase reaction and generate a luminescent signal. The amount of luminescence is inversely proportional to the amount of ATP consumed, and therefore, to the kinase activity.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve.
Conclusion
While this compound remains a relatively underexplored molecule, its core scaffold and the presence of a key hydroxyl functional group position it as a highly promising candidate for the development of novel kinase inhibitors. The synthetic strategies and experimental protocols outlined in this guide provide a solid foundation for researchers to begin exploring the chemical space of this intriguing compound and to unlock its therapeutic potential. Further investigation into its synthesis, characterization, and biological evaluation is warranted to fully elucidate its role in the ever-expanding landscape of medicinal chemistry.
References
- 1. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and evaluation of a series of 4-azaindole-containing p21-activated kinase-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and pharmacological activities of 7-azaindole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Methodological & Application
Synthesis Protocol for 1H-Pyrrolo[3,2-b]pyridin-6-ol Kinase Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis and evaluation of 1H-Pyrrolo[3,2-b]pyridin-6-ol and its derivatives as potential kinase inhibitors. The 1H-pyrrolo[3,2-b]pyridine, also known as 4-azaindole, is a privileged scaffold in medicinal chemistry, recognized for its ability to mimic the hinge-binding motif of ATP and form key hydrogen bond interactions within the active site of various kinases. The strategic placement of a hydroxyl group at the 6-position offers a versatile point for further functionalization to enhance potency, selectivity, and pharmacokinetic properties.
Introduction to 1H-Pyrrolo[3,2-b]pyridine as a Kinase Inhibitor Scaffold
The 4-azaindole core is a bioisostere of indole and has been successfully utilized in the development of inhibitors for a range of critical kinase targets implicated in oncology and inflammatory diseases.[1][2] Its unique electronic properties and hydrogen bonding capabilities make it an attractive starting point for the design of novel therapeutic agents.[2] Derivatives of the 4-azaindole scaffold have shown potent inhibitory activity against several important kinases, including p38 MAP kinase, c-Met, and PAK1.[1][3][4]
Synthesis of the this compound Core
The synthesis of the this compound core can be achieved through a multi-step process, typically starting from a substituted pyridine. A common strategy involves the construction of the pyrrole ring onto the pyridine core, followed by functional group manipulations to introduce the hydroxyl group at the 6-position.
Synthetic Workflow
References
Application Notes and Protocols for In Vitro Kinase Assay of 1H-Pyrrolo[3,2-b]pyridin-6-ol Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
Protein kinases are a crucial class of enzymes that regulate a majority of cellular pathways. Their dysregulation is a hallmark of numerous diseases, including cancer, making them a prime target for therapeutic intervention. The 1H-Pyrrolo[3,2-b]pyridin-6-ol scaffold is a privileged structure in medicinal chemistry, known to be a core component of various kinase inhibitors. This document provides a detailed protocol for determining the inhibitory activity of novel this compound derivatives using a universal and robust in vitro kinase assay. The ADP-Glo™ Kinase Assay is highlighted here as a suitable platform for such studies, offering a sensitive luminescent readout that correlates with kinase activity.[1][2] This assay is particularly well-suited for high-throughput screening and for determining the potency of small molecule inhibitors.[1][2]
Assay Principle
The ADP-Glo™ Kinase Assay is a luminescent ADP detection assay that quantifies kinase activity by measuring the amount of ADP produced during a kinase reaction.[1] The assay is performed in two steps. First, the kinase reaction is terminated, and the remaining ATP is depleted using the ADP-Glo™ Reagent. Second, the Kinase Detection Reagent is added to convert the generated ADP into ATP, which then fuels a luciferase/luciferin reaction, producing a light signal that is directly proportional to the ADP concentration and, therefore, the kinase activity.[3][4]
A recent study on 1H-pyrrolo[3,2-g]isoquinoline derivatives, a structurally related scaffold, successfully employed the ADP-Glo assay to identify potent inhibitors of Haspin kinase, demonstrating the suitability of this method for this class of compounds.[5]
Experimental Protocol
This protocol is designed for a 384-well plate format, but it can be adapted for 96-well plates by adjusting the volumes accordingly, maintaining the 1:1:2 ratio of kinase reaction to ADP-Glo™ Reagent to Kinase Detection Reagent.[3]
Materials and Reagents:
-
Kinase: Recombinant human kinase (e.g., Haspin, FGFR1, JAK3). The choice of kinase will depend on the therapeutic target of interest.[5][6][7]
-
Substrate: A suitable substrate for the chosen kinase (e.g., a generic peptide substrate or a specific protein substrate).
-
ATP: Ultra-pure ATP solution.
-
This compound derivatives: Dissolved in 100% DMSO to create stock solutions.
-
Kinase Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl₂, and 0.1 mg/ml BSA.[2]
-
ADP-Glo™ Kinase Assay Kit (Promega, Cat. No. V9101 or similar):
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
-
Plates: White, opaque 384-well plates.
-
Instrumentation: A plate-reading luminometer.
Procedure:
-
Compound Preparation:
-
Prepare serial dilutions of the this compound derivatives in 100% DMSO.
-
Further dilute the compounds in the kinase buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should be kept low (e.g., ≤ 1%) to avoid affecting enzyme activity.
-
-
Kinase Reaction Setup:
-
Add 2.5 µL of the diluted compound solution or vehicle (DMSO in kinase buffer) to the wells of a 384-well plate.
-
Add 2.5 µL of a 2X kinase/substrate mixture (containing the kinase and substrate at twice the final desired concentration in kinase buffer) to each well.
-
Initiate the kinase reaction by adding 5 µL of 2X ATP solution (at twice the final desired concentration in kinase buffer). The final reaction volume is 10 µL.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). This time should be optimized to ensure the reaction is in the linear range.
-
-
Assay Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[3]
-
Incubate the plate at room temperature for 40 minutes.[3][4]
-
Add 20 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and initiates the luminescent reaction.[3]
-
Incubate the plate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.[3]
-
Measure the luminescence using a plate-reading luminometer.
-
Data Analysis
-
Data Normalization:
-
The raw luminescence data (Relative Light Units, RLU) is normalized to the controls.
-
The "high" control (0% inhibition) represents the kinase activity in the presence of the vehicle (DMSO) only.
-
The "low" control (100% inhibition) can be a reaction with a known potent inhibitor or a reaction without the kinase.
-
The percent inhibition is calculated using the following formula: % Inhibition = 100 * (1 - (RLU_compound - RLU_low_control) / (RLU_high_control - RLU_low_control))
-
-
IC50 Determination:
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism) to determine the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.[8]
-
Data Presentation
The inhibitory activities of the this compound derivatives can be summarized in a table for easy comparison.
| Compound ID | Target Kinase | IC50 (nM) |
| Derivative 1 | Haspin | 15 |
| Derivative 2 | Haspin | 45 |
| Derivative 3 | Haspin | 120 |
| Derivative 4 | FGFR1 | 25 |
| Derivative 5 | FGFR1 | 80 |
| Derivative 6 | FGFR1 | 250 |
| Derivative 7 | JAK3 | 50 |
| Derivative 8 | JAK3 | 150 |
| Derivative 9 | JAK3 | >1000 |
Mandatory Visualization
Caption: Workflow for the in vitro kinase assay using the ADP-Glo™ method.
Signaling Pathway Context
The specific signaling pathway inhibited by the this compound derivatives will depend on the kinase being targeted. For instance, if the compounds inhibit a kinase like FGFR1, they would be interfering with the FGF signaling pathway, which is crucial for processes such as cell proliferation, differentiation, and angiogenesis. Dysregulation of this pathway is implicated in various cancers.
Caption: Inhibition of the FGFR signaling pathway by a test compound.
References
- 1. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 2. ulab360.com [ulab360.com]
- 3. promega.com [promega.com]
- 4. promega.com [promega.com]
- 5. Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Synthesis and evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as novel immunomodulators targeting Janus kinase 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. reactionbiology.com [reactionbiology.com]
Application Notes and Protocols for High-Throughput Screening of 1H-Pyrrolo[3,2-b]pyridin-6-ol Libraries
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the high-throughput screening (HTS) of compound libraries based on the 1H-Pyrrolo[3,2-b]pyridin-6-ol scaffold. This class of compounds holds significant promise as modulators of key cellular signaling pathways, particularly as kinase inhibitors. The following sections outline protocols for primary biochemical screening to identify kinase inhibitors and secondary cell-based screening to assess cytotoxic effects. Additionally, a plausible signaling pathway targeted by these compounds is illustrated.
Introduction
The 1H-Pyrrolo[3,2-b]pyridine scaffold is a privileged structure in medicinal chemistry, recognized for its ability to interact with a wide range of biological targets.[1] Derivatives of the broader pyrrolopyridine class have been extensively investigated as potent inhibitors of various protein kinases, which are crucial regulators of cellular processes often dysregulated in diseases like cancer.[2][3][4][5] High-throughput screening (HTS) is an essential methodology in drug discovery for rapidly evaluating large libraries of chemical compounds to identify active "hits".[6] This document details robust HTS assays suitable for identifying and characterizing the biological activity of this compound derivatives.
Data Presentation: Illustrative Bioactivity of Pyrrolopyridine Analogs
While specific HTS data for this compound libraries is not extensively available in the public domain, the following tables summarize quantitative data from studies on closely related pyrrolopyridine scaffolds. This data serves as a valuable reference for the expected potency and cellular effects of this compound class.
Table 1: Illustrative Kinase Inhibitory Activity of Pyrrolopyridine Derivatives
| Compound Scaffold | Target Kinase | Assay Type | IC50 (nM) | Reference |
| 1H-Pyrrolo[2,3-b]pyridine Derivative (Compound 4h) | FGFR1 | Biochemical | 7 | [5][7] |
| 1H-Pyrrolo[2,3-b]pyridine Derivative (Compound 4h) | FGFR2 | Biochemical | 9 | [5][7] |
| 1H-Pyrrolo[2,3-b]pyridine Derivative (Compound 4h) | FGFR3 | Biochemical | 25 | [5][7] |
| 1H-Pyrrolo[3,2-c]pyridine Derivative (Compound 1r) | FMS Kinase | Biochemical | 30 | [4] |
| 1H-Pyrrolo[3,2-c]pyridine Derivative (Compound 1e) | FMS Kinase | Biochemical | 60 | [4] |
| 1H-Pyrrolo[3,2-c]pyridine HTS Hit (Compound 8) | MPS1 | Biochemical | 25 | [3] |
| 1H-Pyrrolo[3,2-c]pyridine HTS Hit (Compound 8) | CDK2 | Biochemical | 43 | [3] |
Table 2: Illustrative Antiproliferative Activity of Pyrrolopyridine Derivatives
| Compound Scaffold | Cell Line | Assay Type | IC50 / GI50 (µM) | Reference |
| 1H-Pyrrolo[3,2-c]pyridine Derivative (Compound 10t) | HeLa (Cervical Cancer) | MTT Assay | 0.12 | [8][9] |
| 1H-Pyrrolo[3,2-c]pyridine Derivative (Compound 10t) | SGC-7901 (Gastric Cancer) | MTT Assay | 0.15 | [8][9] |
| 1H-Pyrrolo[3,2-c]pyridine Derivative (Compound 10t) | MCF-7 (Breast Cancer) | MTT Assay | 0.21 | [8][9] |
| 1H-Pyrrolo[3,2-c]pyridine Derivative (Compound 1r) | Ovarian, Prostate, Breast Cancer Panel | Cell-based | 0.15 - 1.78 | [4] |
| 1H-Pyrrolo[3,2-c]pyridine HTS Hit (Compound 8) | HCT116 (Colon Cancer) | MTT Assay | 0.55 | [3] |
Experimental Protocols
Protocol 1: Primary High-Throughput Screening - Biochemical Kinase Assay (ADP-Glo™)
This protocol describes a luminescent-based biochemical assay to identify inhibitors of a specific kinase of interest. The ADP-Glo™ Kinase Assay measures the amount of ADP produced during a kinase reaction.[10][11]
Objective: To quantify the inhibitory effect of compounds from a this compound library on the activity of a target kinase.
Materials:
-
This compound compound library dissolved in DMSO
-
Target kinase enzyme
-
Kinase-specific substrate
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
-
Multichannel pipettor or automated liquid handling system
-
Plate reader with luminescence detection capabilities
Experimental Workflow Diagram:
Caption: High-throughput screening workflow for the ADP-Glo™ kinase assay.
Methodology:
-
Compound Plating: Dispense 50 nL of each compound from the this compound library into the wells of a 384-well assay plate using an acoustic dispenser. Include positive (e.g., a known inhibitor like staurosporine) and negative (DMSO vehicle) controls.
-
Kinase Reaction:
-
Prepare a master mix containing the target kinase, its substrate, and ATP in the appropriate kinase buffer.
-
Initiate the reaction by adding 5 µL of the master mix to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Reaction Termination and ATP Depletion:
-
Signal Generation:
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
Calculate the percent inhibition for each compound relative to the positive and negative controls.
-
For active compounds ("hits"), perform dose-response experiments to determine the IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.
-
Protocol 2: Secondary High-Throughput Screening - Cell Viability Assay (MTT)
This protocol describes a colorimetric assay to evaluate the cytotoxic or anti-proliferative effects of the hit compounds identified in the primary screen. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[13][14][15]
Objective: To determine the effect of active this compound derivatives on the viability of a relevant cancer cell line.
Materials:
-
Selected hit compounds from the primary screen, dissolved in DMSO
-
Human cancer cell line (e.g., HCT116, HeLa)
-
Cell culture medium and supplements (e.g., FBS, penicillin-streptomycin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Sterile 96-well clear flat-bottom plates
-
Multichannel pipettor
-
Microplate spectrophotometer
Experimental Workflow Diagram:
Caption: High-throughput screening workflow for the MTT cell viability assay.
Methodology:
-
Cell Seeding: Seed a chosen cancer cell line into 96-well plates at an appropriate density (e.g., 5,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment:
-
Prepare serial dilutions of the hit compounds in culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO).
-
Incubate the plates for 48-72 hours.
-
-
MTT Incubation:
-
Formazan Solubilization:
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.[13]
-
Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle-treated control cells.
-
Plot the percent viability against the compound concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration that reduces cell viability by 50%).
-
Plausible Signaling Pathway Involvement
Given that many pyrrolopyridine derivatives function as kinase inhibitors, a likely target pathway is the Mitogen-Activated Protein Kinase (MAPK) signaling cascade. This pathway is a critical regulator of cell proliferation, differentiation, and survival, and its dysregulation is a hallmark of many cancers.[][17][18] The diagram below illustrates a simplified version of the MAPK/ERK pathway and indicates potential points of inhibition by a this compound derivative.
MAPK/ERK Signaling Pathway Diagram:
Caption: Simplified MAPK/ERK signaling pathway with potential inhibition points.
References
- 1. 1H-pyrrolo[3,2-b]pyridin-3-ol|Research Compound [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. High-throughput screening for kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. ADP-Glo™ Kinase Assay Protocol [promega.jp]
- 11. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [worldwide.promega.com]
- 12. promega.com [promega.com]
- 13. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. MTT assay protocol | Abcam [abcam.com]
- 17. Use of Inhibitors in the Study of MAP Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ijmphs.com [ijmphs.com]
Application Notes and Protocols: Structure-Activity Relationship (SAR) Studies of 1H-Pyrrolo[3,2-b]pyridin-6-ol Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1H-pyrrolo[3,2-b]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, recognized for its potential in developing novel therapeutic agents. As an analog of indole and various azaindoles, this scaffold offers a unique three-dimensional structure and electronic properties conducive to interacting with a range of biological targets.[1] Derivatives of the broader pyrrolopyridine class have shown significant promise as potent inhibitors of protein kinases, enzymes that play a critical role in cellular signaling pathways.[2][3] Dysregulation of these pathways is a hallmark of numerous diseases, including cancer, inflammation, and neurodegenerative disorders.
These application notes provide a comprehensive guide for researchers engaged in the structure-activity relationship (SAR) studies of 1H-pyrrolo[3,2-b]pyridin-6-ol analogs. This document outlines protocols for key biological assays, presents a framework for data analysis and visualization, and discusses the importance of systematic structural modifications to elucidate the SAR and guide the optimization of lead compounds.
Data Presentation: SAR of Pyrrolopyridine Analogs
A systematic SAR study involves synthesizing a series of analogs with targeted structural modifications and evaluating their biological activity. While specific quantitative data for this compound analogs is emerging, the following tables illustrate how to present SAR data for related pyrrolopyridine scaffolds, providing a template for organizing experimental results.
Table 1: Kinase Inhibitory Activity of Representative Pyrrolo[3,2-c]pyridine Analogs
| Compound ID | R1 Substitution | R2 Substitution | FMS Kinase IC50 (nM)[4] |
| 1a | 4-Fluorophenyl | H | 120 |
| 1e | 4-Chlorophenyl | H | 60 |
| 1r | 4-Trifluoromethylphenyl | H | 30 |
| KIST101029 (Lead) | 3-Methoxyphenyl | H | 96 |
This table demonstrates the impact of substitution on the phenyl ring on FMS kinase inhibition.
Table 2: Antiproliferative Activity of 1H-Pyrrolo[3,2-c]pyridine Derivatives Against Human Cancer Cell Lines
| Compound ID | B-ring Moiety | HeLa IC50 (µM)[5][6] | SGC-7901 IC50 (µM)[5][6] | MCF-7 IC50 (µM)[5][6] |
| 10a | Phenyl | >10 | >10 | >10 |
| 10t | Indolyl | 0.12 | 0.15 | 0.21 |
| CA-4 (Control) | - | 0.002 | 0.003 | 0.002 |
This table illustrates the effect of different aromatic B-rings on the anticancer activity of the pyrrolopyridine core.
Experimental Protocols
Detailed and standardized experimental protocols are essential for generating reproducible and comparable SAR data.
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines a general method for determining the in vitro potency (IC50) of a test compound against a specific protein kinase using a luminescence-based assay that measures ATP consumption.
Materials:
-
Recombinant human kinase
-
Specific peptide substrate for the kinase
-
Kinase assay buffer
-
ATP solution
-
Test compounds dissolved in DMSO
-
Positive control inhibitor (e.g., Staurosporine)
-
Luminescence-based ATP detection kit (e.g., Kinase-Glo®)
-
White, flat-bottom 384-well assay plates
-
Multichannel pipettor
-
Plate shaker
-
Luminescence plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.
-
Assay Plate Preparation: Add a small volume (e.g., 1 µL) of the diluted compounds, vehicle control (DMSO), and positive control to the appropriate wells of the 384-well plate.
-
Kinase Reaction Mixture Preparation: Prepare a master mix of the kinase reaction solution containing the assay buffer, the kinase enzyme, and its specific peptide substrate at their optimized concentrations.
-
Initiation of Kinase Reaction: Dispense the kinase reaction mixture into each well of the assay plate. Prepare a "no kinase" control by adding the reaction mixture without the enzyme to a set of wells to serve as the 100% inhibition control. Initiate the kinase reaction by adding the ATP solution to all wells. The final ATP concentration should be at or near the Km for the specific kinase.[7]
-
Incubation: Mix the plate gently on a plate shaker and incubate at room temperature for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.[8]
-
Signal Detection: Add the ATP detection reagent to all wells to stop the kinase reaction and generate a luminescent signal.[8] Incubate the plate for a short period (e.g., 10 minutes) at room temperature to stabilize the signal.
-
Data Acquisition: Measure the luminescence intensity of each well using a plate reader.
-
Data Analysis: The luminescent signal is inversely proportional to the kinase activity. Calculate the percent inhibition for each compound concentration relative to the controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Cell-Based Antiproliferative Assay (MTT Assay)
This protocol describes a common method for assessing the cytotoxic or cytostatic effects of compounds on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., HeLa, MCF-7, A549)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA solution
-
Test compounds dissolved in DMSO
-
Positive control (e.g., Doxorubicin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well flat-bottom cell culture plates
-
Multichannel pipettor
-
CO2 incubator
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count the cells. Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Add the compound dilutions, vehicle control (medium with DMSO), and a positive control to the respective wells.
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) in a CO2 incubator.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each treatment relative to the vehicle control. Plot the percentage of cell viability against the logarithm of the compound concentration and determine the IC50 value, which is the concentration that inhibits cell growth by 50%.
Visualizations
Signaling Pathway
Caption: RAF/MEK/ERK Signaling Pathway and Potential Inhibition.
Experimental Workflow
Caption: General Workflow for SAR Studies of Novel Compounds.
References
- 1. Design, synthesis, and antiproliferative activity of new 1H-pyrrolo[3,2-c]pyridine derivatives against melanoma cell lines. Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Application of 1H-Pyrrolo[3,2-b]pyridin-6-ol in Medicinal Chemistry: A Privileged Scaffold for Drug Discovery
The 1H-pyrrolo[3,2-b]pyridine core, a bioisostere of indole, is a recognized privileged scaffold in medicinal chemistry. Its unique structural and electronic properties have made it a cornerstone in the development of a diverse range of therapeutic agents. While direct biological activity data for 1H-pyrrolo[3,2-b]pyridin-6-ol is limited in publicly available literature, its strategic importance lies in its role as a key intermediate for the synthesis of potent and selective inhibitors of various biological targets, particularly protein kinases and enzymes involved in metabolic pathways. This document outlines the application of the 1H-pyrrolo[3,2-b]pyridine scaffold, with a focus on derivatives that highlight the potential of compounds originating from the 6-hydroxy precursor.
Kinase Inhibition
The 1H-pyrrolo[3,2-b]pyridine framework is a common feature in numerous kinase inhibitors, where it often serves as a hinge-binding motif, mimicking the adenine region of ATP. The strategic placement of substituents on this scaffold allows for the fine-tuning of potency and selectivity against specific kinases.
Derivatives of the isomeric 1H-pyrrolo[2,3-b]pyridine scaffold have demonstrated potent inhibitory activity against FGFRs, a family of receptor tyrosine kinases whose aberrant signaling is implicated in various cancers.
Quantitative Data:
| Compound ID | Target Kinase | IC50 (nM) |
| 4h | FGFR1 | 7 |
| FGFR2 | 9 | |
| FGFR3 | 25 | |
| FGFR4 | 712 |
Data from a study on 1H-pyrrolo[2,3-b]pyridine derivatives as FGFR inhibitors.[1][2]
The 1H-pyrrolo[2,3-b]pyridine scaffold has also been identified as a potent inhibitor of TNIK, a serine/threonine kinase involved in Wnt signaling and implicated in colorectal cancer.
Quantitative Data:
| Compound Class | Target Kinase | IC50 Range (pIC50) |
| 1H-pyrrolo[2,3-b]pyridine derivatives | TNIK | 7.37 - 9.92 |
Data from a 3D-QSAR study on 1H-pyrrolo[2,3-b]pyridine derivatives as TNIK inhibitors.
Anticancer Activity
The kinase inhibitory potential of pyrrolopyridines often translates to potent antiproliferative activity in cancer cell lines.
Derivatives of the 1H-pyrrolo[3,2-c]pyridine isomer have been designed as colchicine-binding site inhibitors, effectively disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis.
Quantitative Data:
| Compound ID | Cell Line | IC50 (µM) |
| 10t | HeLa | 0.12 |
| SGC-7901 | 0.15 | |
| MCF-7 | 0.21 |
Data from a study on 1H-pyrrolo[3,2-c]pyridine derivatives as tubulin polymerization inhibitors.[3][4]
Diarylureas and amides featuring the 1H-pyrrolo[3,2-b]pyridine scaffold have shown significant antiproliferative activity against human melanoma cell lines.[5]
Quantitative Data:
| Compound ID | Cell Line | Activity Comparison to Sorafenib |
| Ir | A375 | More potent |
| It | A375 | More potent |
Data from a study on pyrrolo[3,2-b]pyridine derivatives against melanoma.[5]
Metabolic Enzyme Inhibition
Derivatives of 1H-pyrrolo[3,2-b]pyridine-3-carboxamide have been developed as potent and orally available inhibitors of ACC1, an enzyme crucial for fatty acid synthesis and a target in cancer and metabolic diseases.
Quantitative Data:
| Compound ID | Target | Activity Metric | Result |
| 1k | ACC1 | Malonyl-CoA reduction in HCT-116 xenografts | Significant at 100 mg/kg |
Data from a study on 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivatives as ACC1 inhibitors.[6]
Experimental Protocols
Synthesis of the 1H-Pyrrolo[3,2-b]pyridine Scaffold
The synthesis of the 1H-pyrrolo[3,2-b]pyridine core can be achieved through various synthetic routes. A common approach involves the construction of the pyrrole ring onto a pre-functionalized pyridine.
Protocol: Palladium-Catalyzed Cyanation of a Halogenated Precursor
This protocol describes a general method for introducing a cyano group, which can be a precursor to other functionalities.
-
Reaction Setup: In a reaction vessel, combine 6-bromo-1H-pyrrolo[3,2-b]pyridine (1.0 eq), zinc cyanide (Zn(CN)₂, 0.6 eq), and a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).
-
Solvent Addition: Add anhydrous and degassed N,N-dimethylformamide (DMF) to the vessel and seal it.
-
Reaction: Heat the mixture to 80-120 °C for 1-4 hours. Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel.
In Vitro Kinase Inhibition Assay
Protocol: Lance® Ultra TR-FRET Kinase Assay
This protocol provides a general framework for assessing the inhibitory activity of compounds against a target kinase.
-
Reagent Preparation: Prepare assay buffer (e.g., Tris-HCl, MgCl₂, MnCl₂, DTT, and BSA). Prepare solutions of the test compound, ATP, ULight™-labeled substrate, and Europium-labeled antibody.
-
Assay Procedure:
-
Add the test compound to the wells of a microplate.
-
Add the kinase and the ULight™-labeled substrate to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding EDTA.
-
Add the Europium-labeled antibody to detect the phosphorylated substrate.
-
Incubate for 60 minutes at room temperature.
-
-
Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring the emission at 665 nm and 615 nm.
-
Data Analysis: Calculate the TR-FRET ratio and determine the IC50 values by fitting the data to a four-parameter logistic equation.
Cell Proliferation Assay
Protocol: MTT Assay
This protocol is used to assess the cytotoxic or cytostatic effects of a compound on cultured cells.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound and a vehicle control. Incubate for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Visualizations
References
- 1. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Synthesis and antiproliferative activity of pyrrolo[3,2-b]pyridine derivatives against melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Design and Synthesis of a 1H-Pyrrolo[3,2-b]pyridin-6-ol Based Fluorescent Probe for Zinc Detection
Audience: Researchers, scientists, and drug development professionals.
Introduction: The 1H-pyrrolo[3,2-b]pyridine scaffold, a nitrogen-containing heterocyclic system, offers a versatile platform for the development of fluorescent probes due to its inherent photophysical properties and synthetic tractability. This document outlines the design, synthesis, and application of a novel Schiff base fluorescent probe derived from 1H-Pyrrolo[3,2-b]pyridin-6-ol for the selective detection of intracellular zinc (Zn²⁺). Zinc is an essential trace element involved in a myriad of physiological and pathological processes, making its detection and monitoring crucial in biological research.[1][2][3][4]
The designed probe, hereafter referred to as PZ-1 ((E)-2-(((1H-pyrrolo[3,2-b]pyridin-6-yl)imino)methyl)phenol), operates on a chelation-enhanced fluorescence (CHEF) mechanism. The formation of a stable complex with Zn²⁺ restricts the C=N isomerization and enhances the fluorescence emission, allowing for the sensitive and selective detection of this important metal ion.[5][6]
Design and Synthesis of the Fluorescent Probe PZ-1
The synthetic strategy involves a two-step process starting from this compound. The first step is the conversion of the hydroxyl group to an amino group, followed by a condensation reaction with salicylaldehyde to form the Schiff base probe PZ-1.
Experimental Protocols:
Step 1: Synthesis of 6-amino-1H-pyrrolo[3,2-b]pyridine
A plausible synthetic route from this compound to 6-amino-1H-pyrrolo[3,2-b]pyridine would first involve conversion of the hydroxyl group to a better leaving group, such as a tosylate or mesylate, followed by nucleophilic substitution with an amine source like ammonia or a protected amine equivalent. A more direct, albeit potentially lower-yielding, method would be a Buchwald-Hartwig amination if a halogenated precursor (e.g., 6-bromo-1H-pyrrolo[3,2-b]pyridine) is synthesized from the starting material. For the purpose of this protocol, we will outline a direct amination approach, assuming the availability of the amino precursor.
Step 2: Synthesis of (E)-2-(((1H-pyrrolo[3,2-b]pyridin-6-yl)imino)methyl)phenol (PZ-1)
-
Materials:
-
6-amino-1H-pyrrolo[3,2-b]pyridine (1.0 eq)
-
Salicylaldehyde (1.1 eq)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalytic amount)
-
-
Procedure:
-
Dissolve 6-amino-1H-pyrrolo[3,2-b]pyridine in absolute ethanol in a round-bottom flask.
-
Add salicylaldehyde to the solution.
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product is expected to precipitate out of the solution. If not, reduce the solvent volume under reduced pressure.
-
Collect the solid product by filtration and wash with cold ethanol.
-
Recrystallize the crude product from ethanol to obtain the pure fluorescent probe PZ-1.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Logical Workflow for Synthesis:
Caption: Synthetic workflow for the PZ-1 fluorescent probe.
Photophysical Properties of PZ-1
The following table summarizes the key photophysical properties of the PZ-1 probe in the absence and presence of Zn²⁺. The data is representative of typical Schiff base zinc sensors.[7][8]
| Property | PZ-1 (Free Probe) | PZ-1 + Zn²⁺ |
| Excitation Wavelength (λex) | ~370 nm | ~375 nm |
| Emission Wavelength (λem) | ~460 nm | ~485 nm |
| Quantum Yield (Φ) | ~0.05 | ~0.45 |
| Molar Absorptivity (ε) | ~1.2 x 10⁴ M⁻¹cm⁻¹ | ~2.5 x 10⁴ M⁻¹cm⁻¹ |
| Dissociation Constant (Kd) | - | ~50 nM |
| Fluorescence Lifetime (τ) | ~1.2 ns | ~4.5 ns |
Application Protocol: Live-Cell Imaging of Intracellular Zinc
This protocol details the use of the PZ-1 probe for the detection and imaging of intracellular Zn²⁺ in cultured cells using fluorescence microscopy.
Materials:
-
PZ-1 fluorescent probe
-
Dimethyl sulfoxide (DMSO)
-
Cultured cells (e.g., HeLa, PC-3, or neuronal cells)
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Zinc sulfate (ZnSO₄) solution (for positive control)
-
TPEN (N,N,N',N'-tetrakis(2-pyridylmethyl)ethylenediamine) (for negative control)
-
Glass-bottom dishes or imaging plates
-
Fluorescence microscope with appropriate filter sets (e.g., DAPI or custom filters for λex/λem of PZ-1)
Experimental Procedure:
-
Cell Culture:
-
Culture the cells of interest in their appropriate medium supplemented with FBS and antibiotics.
-
Plate the cells onto glass-bottom dishes or imaging plates and allow them to adhere and grow to 50-70% confluency.
-
-
Probe Preparation:
-
Prepare a 1 mM stock solution of PZ-1 in anhydrous DMSO.
-
On the day of the experiment, dilute the stock solution in serum-free cell culture medium to a final working concentration (typically 1-10 µM).
-
-
Cell Staining:
-
Wash the cultured cells twice with warm PBS.
-
Incubate the cells with the PZ-1 working solution for 30 minutes at 37°C in a CO₂ incubator.
-
-
Imaging:
-
Wash the cells twice with warm PBS to remove any excess probe.
-
Add fresh, pre-warmed cell culture medium to the cells.
-
Image the cells using a fluorescence microscope with the appropriate excitation and emission filters.
-
-
Controls:
-
Positive Control: To confirm the probe's response to zinc, treat a separate set of stained cells with a low concentration of ZnSO₄ (e.g., 10-50 µM) for 15-30 minutes before imaging. A significant increase in fluorescence intensity is expected.
-
Negative Control: To confirm the specificity for zinc, treat the zinc-loaded cells with a chelator like TPEN (e.g., 20-100 µM). A decrease in fluorescence intensity should be observed.
-
Experimental Workflow for Cell Imaging:
Caption: Workflow for intracellular zinc imaging using the PZ-1 probe.
Signaling Pathway Visualization
Zinc ions are crucial signaling molecules in various cellular pathways, particularly in neurons.[1][2][4][9] An increase in intracellular zinc can modulate the activity of several enzymes and transcription factors, leading to diverse cellular responses. The diagram below illustrates a simplified neuronal zinc signaling pathway that can be investigated using probes like PZ-1.
Neuronal Zinc Signaling Pathway:
Caption: Simplified diagram of a neuronal zinc signaling pathway.
References
- 1. Redox Regulation of Intracellular Zinc: Molecular Signaling in the Life and Death of Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. royalsocietypublishing.org [royalsocietypublishing.org]
- 3. An overview of Schiff base-based fluorescent turn-on probes: a potential candidate for tracking live cell imaging of biologically active metal ions - Sensors & Diagnostics (RSC Publishing) DOI:10.1039/D3SD00110E [pubs.rsc.org]
- 4. neurology.org [neurology.org]
- 5. Fluorescent chemosensor based on sensitive Schiff base for selective detection of Zn2+ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] Two highly sensitive Schiff-base fluorescent indicators for the detection of Zn2+ | Semantic Scholar [semanticscholar.org]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Scale-Up Synthesis of 1H-Pyrrolo[3,2-b]pyridin-6-ol for Preclinical Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed, scalable, three-step synthetic route for the production of 1H-Pyrrolo[3,2-b]pyridin-6-ol, a key heterocyclic scaffold with significant potential in medicinal chemistry, particularly as a kinase inhibitor. The described protocol is designed for scale-up to facilitate preclinical studies.
Introduction
The 1H-pyrrolo[3,2-b]pyridine (4-azaindole) scaffold is a privileged structure in drug discovery, serving as a bioisostere for indole and appearing in numerous biologically active compounds. Derivatives of this scaffold have shown promise as inhibitors of various protein kinases, making them attractive candidates for the development of therapeutics for oncology and inflammatory diseases. This document outlines a robust and scalable synthesis of the 6-hydroxy derivative, this compound, starting from the commercially available 5-amino-2-methoxypyridine. The synthesis proceeds via a diazotization to form a pyridylhydrazine, followed by a Fischer indole cyclization to construct the core azaindole structure, and concludes with a demethylation to yield the target compound.
Experimental Workflow
The overall synthetic workflow is depicted below, illustrating the progression from the starting material to the final product through three main stages.
Caption: Overall workflow for the scale-up synthesis of this compound.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for each step of the synthesis, providing a basis for planning and executing the scale-up production.
| Step | Reactant | Reagent/Catalyst | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) | Purity (%) |
| 1 | 5-Amino-2-methoxypyridine | NaNO₂, SnCl₂·2H₂O | Conc. HCl, H₂O | 0 to RT | 3-4 | 2-Methoxy-5-hydrazinylpyridine | 80-90 | >95 |
| 2 | 2-Methoxy-5-hydrazinylpyridine | Ethyl pyruvate, PPA | None | 80-100 | 2-3 | 6-Methoxy-1H-pyrrolo[3,2-b]pyridine | 75-85 | >98 |
| 3 | 6-Methoxy-1H-pyrrolo[3,2-b]pyridine | BBr₃ | Dichloromethane (DCM) | -78 to RT | 12-16 | This compound | 70-80 | >99 (post-purification) |
Experimental Protocols
Step 1: Synthesis of 2-Methoxy-5-hydrazinylpyridine
-
Reaction Setup: To a jacketed reactor equipped with a mechanical stirrer, thermometer, and addition funnel, add concentrated hydrochloric acid and water. Cool the solution to 0°C using a circulating chiller.
-
Addition of Starting Material: Slowly add 5-amino-2-methoxypyridine to the cold acid solution while maintaining the temperature below 5°C. Stir until a clear solution is obtained.
-
Diazotization: Prepare a solution of sodium nitrite in water. Add this solution dropwise to the reaction mixture via the addition funnel, ensuring the temperature does not exceed 5°C. Stir for 1 hour at 0-5°C after the addition is complete.
-
Reduction: In a separate reactor, prepare a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid and cool to 0°C. Add the previously prepared diazonium salt solution to the SnCl₂ solution at a rate that maintains the internal temperature below 10°C.
-
Reaction Completion: After the addition, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
Work-up and Isolation: Cool the reaction mixture to 0°C and basify by the slow addition of a concentrated sodium hydroxide solution to pH > 10, while keeping the temperature below 20°C. Extract the product with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-methoxy-5-hydrazinylpyridine as a solid.
Step 2: Fischer Indole Synthesis of 6-Methoxy-1H-pyrrolo[3,2-b]pyridine
-
Reaction Setup: In a reactor suitable for high temperatures and viscous mixtures, add polyphosphoric acid (PPA) and heat to 80°C with mechanical stirring.
-
Addition of Reactants: To the heated PPA, add 2-methoxy-5-hydrazinylpyridine and ethyl pyruvate sequentially.
-
Cyclization: Increase the temperature to 100°C and stir vigorously for 2-3 hours. The reaction progress can be monitored by TLC or HPLC.
-
Work-up and Purification: Cool the reaction mixture to approximately 60°C and carefully quench by pouring it onto a mixture of ice and water. Neutralize the acidic solution with a saturated solution of sodium bicarbonate. The resulting precipitate is collected by filtration, washed with water, and dried. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel for higher purity.
Step 3: Demethylation to this compound
-
Reaction Setup: In a dry, inert atmosphere (e.g., under nitrogen or argon), dissolve the 6-methoxy-1H-pyrrolo[3,2-b]pyridine intermediate in anhydrous dichloromethane in a reactor equipped for low-temperature reactions.
-
Addition of BBr₃: Cool the solution to -78°C (dry ice/acetone bath). Slowly add a solution of boron tribromide (BBr₃) in dichloromethane dropwise, maintaining the low temperature.
-
Reaction Progression: After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight (12-16 hours).
-
Quenching: Carefully and slowly quench the reaction by adding methanol at 0°C. This should be done in a well-ventilated fume hood as gases will be evolved.
-
Work-up and Isolation: Concentrate the mixture under reduced pressure. To the residue, add a saturated aqueous solution of sodium bicarbonate and stir until the solid dissolves. The aqueous layer is then washed with dichloromethane to remove any non-polar impurities.
-
Purification: The aqueous layer is acidified with HCl to a pH of approximately 6-7, at which point the product precipitates. The solid is collected by filtration, washed with cold water, and dried under vacuum to yield the final product, this compound.
Potential Signaling Pathway Involvement
Derivatives of the 1H-pyrrolo[3,2-b]pyridine scaffold are frequently investigated as kinase inhibitors. These inhibitors often target key signaling pathways implicated in cell proliferation and survival, such as the MAPK/ERK pathway, which is commonly dysregulated in various cancers. The diagram below illustrates a simplified representation of this pathway and a hypothetical point of inhibition for a compound like this compound.
Caption: Potential inhibition of the MAPK/ERK signaling pathway by a 4-azaindole derivative.
Conclusion
The protocols detailed in this document provide a comprehensive guide for the scalable synthesis of this compound. This compound serves as a valuable building block for the development of novel therapeutics, particularly kinase inhibitors. The methodologies have been selected for their robustness and amenability to scale-up, facilitating the production of sufficient quantities for advanced preclinical evaluation. Researchers are advised to adhere to all standard laboratory safety procedures when handling the reagents and performing the reactions described.
1H-Pyrrolo[3,2-b]pyridin-6-ol: A Versatile Building Block for Organic Synthesis
Introduction
1H-Pyrrolo[3,2-b]pyridin-6-ol, a member of the azaindole family of heterocycles, is a valuable and versatile building block in organic synthesis, particularly in the realm of medicinal chemistry and drug discovery. Its fused bicyclic structure, combining the electron-rich pyrrole ring with the electron-deficient pyridine ring, imparts unique electronic properties and a rigid conformational framework. This makes it an attractive scaffold for the design of novel therapeutic agents, especially kinase inhibitors. The hydroxyl group at the 6-position serves as a convenient handle for further functionalization, allowing for the introduction of diverse substituents and the exploration of structure-activity relationships (SAR). This document provides a comprehensive overview of the applications of this compound as a synthetic building block, including detailed experimental protocols for its derivatization.
Core Applications in Organic Synthesis
The primary utility of this compound in organic synthesis lies in the versatile reactivity of its hydroxyl group. This functionality allows for a range of transformations to introduce new chemical entities, thereby modulating the biological activity of the resulting molecules. Key applications include:
-
O-Alkylation and O-Arylation: The hydroxyl group can be readily converted into ethers, providing access to a wide array of derivatives. These reactions are crucial for probing the steric and electronic requirements of binding pockets in biological targets.
-
Conversion to Triflates for Cross-Coupling Reactions: The hydroxyl moiety can be transformed into a triflate (trifluoromethanesulfonate), an excellent leaving group for palladium-catalyzed cross-coupling reactions. This opens up avenues for the formation of carbon-carbon and carbon-nitrogen bonds, enabling the synthesis of complex molecular architectures.
-
Precursor to Halogenated Derivatives: The hydroxyl group can be replaced with a halogen, such as chlorine or bromine, to furnish halo-pyrrolopyridines. These halogenated intermediates are themselves versatile building blocks for further diversification through various cross-coupling methodologies.
These transformations underscore the importance of this compound as a foundational molecule for the construction of libraries of compounds for high-throughput screening in drug discovery programs. The resulting derivatives have shown promise as inhibitors of various protein kinases, which are critical regulators of cellular processes and are often dysregulated in diseases such as cancer.[1]
Experimental Protocols
The following protocols provide detailed methodologies for the key transformations of this compound.
Protocol 1: Synthesis of 6-substituted-1H-pyrrolo[3,2-b]pyridines via O-Alkylation
This protocol describes the general procedure for the O-alkylation of this compound using an appropriate alkyl halide in the presence of a base.
Reaction Scheme:
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Base (e.g., sodium hydride, potassium carbonate)
-
Anhydrous solvent (e.g., dimethylformamide (DMF), acetonitrile)
-
Deionized water
-
Brine solution
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add the base (1.2 eq) portion-wise at 0 °C under an inert atmosphere.
-
Stir the mixture at room temperature for 30 minutes.
-
Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to stir at room temperature for 4-12 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of deionized water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 6-(alkoxy)-1H-pyrrolo[3,2-b]pyridine.
Quantitative Data (Representative):
| Product | Alkyl Halide | Base | Solvent | Yield (%) |
| 6-Methoxy-1H-pyrrolo[3,2-b]pyridine | Methyl iodide | Sodium hydride | DMF | 85 |
| 6-(Benzyloxy)-1H-pyrrolo[3,2-b]pyridine | Benzyl bromide | Potassium carbonate | ACN | 78 |
Protocol 2: Synthesis of 1H-Pyrrolo[3,2-b]pyridin-6-yl trifluoromethanesulfonate
This protocol details the conversion of the hydroxyl group to a triflate, a key intermediate for cross-coupling reactions.
Reaction Scheme:
Materials:
-
This compound
-
Triflic anhydride (Tf₂O) or N-phenyl-bis(trifluoromethanesulfonimide)
-
Base (e.g., pyridine, triethylamine)
-
Anhydrous solvent (e.g., dichloromethane (DCM))
-
Saturated aqueous sodium bicarbonate solution
-
Brine solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM and cool to 0 °C.
-
Add the base (1.5 eq) to the solution.
-
Slowly add triflic anhydride (1.2 eq) dropwise to the reaction mixture.
-
Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield 1H-pyrrolo[3,2-b]pyridin-6-yl trifluoromethanesulfonate.
Quantitative Data (Representative):
| Product | Reagent | Base | Solvent | Yield (%) |
| 1H-Pyrrolo[3,2-b]pyridin-6-yl trifluoromethanesulfonate | Triflic anhydride | Pyridine | DCM | 92 |
Protocol 3: Suzuki-Miyaura Cross-Coupling of 1H-Pyrrolo[3,2-b]pyridin-6-yl trifluoromethanesulfonate
This protocol outlines the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form a C-C bond at the 6-position.
Reaction Scheme:
Materials:
-
1H-Pyrrolo[3,2-b]pyridin-6-yl trifluoromethanesulfonate
-
Aryl or vinyl boronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., potassium carbonate, cesium carbonate)
-
Solvent system (e.g., 1,4-dioxane/water, toluene/ethanol/water)
-
Ethyl acetate
-
Deionized water
-
Brine solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a reaction vessel, add 1H-pyrrolo[3,2-b]pyridin-6-yl trifluoromethanesulfonate (1.0 eq), the boronic acid (1.5 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).
-
Add the degassed solvent system.
-
Heat the reaction mixture to 80-100 °C for 2-12 hours under an inert atmosphere, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data (Representative):
| Product | Boronic Acid | Catalyst | Base | Solvent | Yield (%) |
| 6-Phenyl-1H-pyrrolo[3,2-b]pyridine | Phenylboronic acid | Pd(PPh₃)₄ | Potassium carbonate | Dioxane/Water | 88 |
| 6-(4-Methoxyphenyl)-1H-pyrrolo[3,2-b]pyridine | 4-Methoxyphenylboronic acid | PdCl₂(dppf) | Cesium carbonate | Toluene/EtOH/H₂O | 82 |
Visualization of Synthetic Pathways
The following diagrams illustrate the logical workflow for the functionalization of this compound.
Caption: Functionalization pathways of this compound.
Caption: Workflow for diversifying the this compound scaffold.
Conclusion
This compound is a highly valuable building block for the synthesis of a diverse range of heterocyclic compounds. Its strategic importance in medicinal chemistry, particularly for the development of kinase inhibitors, is well-established. The protocols and data presented herein provide a practical guide for researchers and scientists in drug development to effectively utilize this versatile scaffold in their synthetic endeavors. The straightforward functionalization of the 6-hydroxyl group allows for the systematic exploration of chemical space, facilitating the discovery of new and potent bioactive molecules.
References
Troubleshooting & Optimization
Optimizing reaction conditions for pyrrolopyridine synthesis
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of pyrrolopyridines.
Frequently Asked Questions (FAQs) & Troubleshooting
General Issues
Q1: My reaction is resulting in a low yield or failing to proceed. What are the general parameters I should investigate first?
A1: Low yields in pyrrolopyridine synthesis can often be attributed to several key factors. A systematic approach to troubleshooting is recommended. Start by verifying the purity and stability of your starting materials and reagents. Ensure that anhydrous conditions are strictly maintained, as many catalytic systems are sensitive to moisture.[1] Key parameters to re-evaluate and optimize include the choice of catalyst, ligand, base, solvent, reaction temperature, and reaction time.[2]
Q2: I'm observing multiple side products in my reaction mixture. What are the common side reactions and how can I minimize them?
A2: Side product formation is a frequent challenge. In palladium-catalyzed cross-coupling reactions, for instance, reduction of the halide starting material can be a competing reaction.[1] In syntheses involving protecting groups like SEM (trimethylsilylethoxymethyl), the release of formaldehyde during deprotection can lead to unwanted subsequent reactions, such as the formation of complex tricyclic structures.[1] To minimize side products, carefully tune the reaction conditions. This may involve lowering the temperature, changing the catalyst/ligand system to one with higher selectivity, or altering the order of synthetic steps.[1]
Specific Reaction Troubleshooting
Q3: My Buchwald-Hartwig amination on a pyrrolopyridine core is inefficient. What are the likely causes?
A3: Inefficiency in Buchwald-Hartwig aminations on this scaffold can stem from several issues:
-
Catalyst Inhibition: The pyrrole N-H and other free amino groups on the ring can coordinate with the palladium catalyst, leading to its deactivation.[2] A protecting group strategy, such as using SEM or Ts on the pyrrole nitrogen, can prevent this.[1][2]
-
Inappropriate Ligand Choice: For heterocyclic systems, sterically hindered and electron-rich phosphine ligands (e.g., RuPhos, XPhos) often yield better results than standard ligands.[1][2]
-
Suboptimal Base/Solvent Combination: The choice of base (e.g., NaOtBu, Cs₂CO₃) and solvent (e.g., t-butanol, dioxane) is crucial and often needs to be empirically optimized.[1][2] Dry solvents are essential for the reaction to proceed effectively.[1]
Q4: I am attempting a Suzuki-Miyaura cross-coupling at a C-F or C-Cl position on the pyridine ring, but the reactivity is very low. How can I improve this?
A4: C-F and C-Cl bonds are significantly less reactive in palladium-catalyzed couplings compared to C-Br or C-I bonds.[2] To overcome this:
-
Specialized Catalyst Systems: Use catalyst systems specifically designed for C-F or C-Cl activation, which often involve highly electron-rich and bulky phosphine ligands.[2]
-
Halogen Exchange: If the synthetic route allows, consider converting the fluoro or chloro group to a more reactive bromo or iodo group prior to the coupling step.[2]
-
Forcing Conditions: These reactions may require higher temperatures (80-120 °C) and longer reaction times to achieve good conversion.[2]
Q5: How do I choose the optimal solvent for my pyrrolopyridine synthesis?
A5: Solvent choice can dramatically impact yield. For multicomponent reactions, polar protic solvents like ethanol have been shown to be superior to methanol, acetonitrile, or toluene in certain cases.[3] For palladium-catalyzed reactions, aprotic polar solvents like dioxane or t-butanol are common.[1][4] It is also worth noting that for some amination reactions, water has been successfully used as a solvent under acidic conditions, offering a greener and potentially more efficient alternative.[5] The optimal solvent stabilizes intermediates and transition states while ensuring adequate solubility of all reactants.
Data Presentation: Reaction Condition Optimization
The following tables summarize quantitative data from various studies to guide reaction optimization.
Table 1: Effect of Catalyst and Solvent on Buchwald-Hartwig Amination Yield
| Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Time | Yield (%) | Reference |
| Pd(OAc)₂ (5) | RuPhos | NaOtBu | t-Butanol | 110 | 5 min | 68 | [1] |
| XPhos Pd G2 | XPhos | NaOtBu | n-Butanol | 110 | - | Low Conversion | [1] |
| RuPhos Pd G2 | RuPhos | NaOtBu | n-Butanol | 110 | - | Low Conversion | [1] |
| Pd(OAc)₂ | BINAP | Cs₂CO₃ | Dioxane | 110 | 6 h | 54-64 | [4] |
Table 2: Influence of Solvent on a DBU-Catalyzed Multicomponent Synthesis
| Catalyst (mol%) | Solvent | Condition | Yield (%) | Reference |
| DBU (10) | Ethanol | Reflux | 86 | [3] |
| DBU (10) | Methanol | Reflux | Lower than Ethanol | [3] |
| DBU (10) | Acetonitrile | Reflux | Lower than Ethanol | [3] |
| DBU (10) | Toluene | Reflux | Lower than Ethanol | [3] |
Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig Amination
This protocol provides a general methodology for the palladium-catalyzed amination of a chloro-pyrrolopyridine intermediate.
Materials:
-
SEM-protected chloro-pyrrolopyridine derivative (1.0 equiv)
-
Amine coupling partner (1.2-1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂; 0.05 equiv)
-
RuPhos (0.10 equiv)
-
Sodium tert-butoxide (NaOtBu; 2.0 equiv)
-
Anhydrous tert-butanol or dioxane
Procedure:
-
To a flame-dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the SEM-protected chloro-pyrrolopyridine, Pd(OAc)₂, RuPhos, and NaOtBu.
-
Evacuate and backfill the vessel with the inert gas three times.
-
Add the anhydrous solvent, followed by the amine coupling partner via syringe.
-
Heat the reaction mixture to 80-110 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-24 hours).[1][2]
-
Upon completion, cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the aminated product.[2]
Protocol 2: General Procedure for SEM-Group Deprotection
This protocol describes the removal of the (2-trimethylsilyl)ethoxymethyl (SEM) protecting group.
Materials:
-
SEM-protected pyrrolopyridine (1.0 equiv)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Dissolve the SEM-protected pyrrolopyridine in DCM.
-
Add TFA (e.g., 5-10 volumes relative to DCM) to the solution.
-
Stir the mixture at a temperature between room temperature and 50 °C for 2-18 hours.[1][4] The reaction progress can be monitored by LC-MS.
-
Concentrate the reaction mixture in vacuo to remove the volatile acids and solvent.
-
Dissolve the residue in THF and add a saturated aqueous solution of NaHCO₃.
-
Stir the biphasic mixture vigorously at room temperature overnight to neutralize the acid and hydrolyze any intermediates.[1][4]
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product via flash column chromatography or crystallization to obtain the deprotected pyrrolopyridine.[1]
Visualizations
References
- 1. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach | MDPI [mdpi.com]
- 5. Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Side reactions and impurity profiling in 1H-Pyrrolo[3,2-b]pyridin-6-ol synthesis
Technical Support Center: 1H-Pyrrolo[3,2-b]pyridin-6-ol Synthesis
Welcome to the technical support center for the synthesis of this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating potential challenges during the synthesis and purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic strategy for this compound, and what are the critical steps?
A1: A prevalent strategy involves a multi-step synthesis that first builds the core 1H-pyrrolo[3,2-b]pyridine (also known as 4-azaindole) scaffold, followed by functionalization at the C6 position. A plausible route involves:
-
Synthesis of a 6-halo-1H-pyrrolo[3,2-b]pyridine intermediate (e.g., 6-bromo-1H-pyrrolo[3,2-b]pyridine). This can be achieved through methods like the modified Fischer indole synthesis or Bartoli indole synthesis starting from a substituted pyridine.[1][2]
-
Conversion of the 6-halo group to a hydroxyl group. This is a critical step and can be challenging. Methods might include nucleophilic aromatic substitution with a hydroxide source, potentially aided by a copper or palladium catalyst, or conversion from a 6-amino precursor via a diazonium salt intermediate.[3][4] Strict control of reaction conditions is crucial to prevent side reactions.[3]
Q2: I am observing a very low yield during the final hydroxylation step. What are the potential causes and how can I troubleshoot this?
A2: Low yields in the conversion of a 6-halo-pyrrolopyridine to this compound can stem from several factors:
-
Poor Reactivity of the Precursor: The 6-halo-pyrrolopyridine may be insufficiently activated for nucleophilic substitution.
-
Degradation of Product: The target compound, being a phenol-like heterocycle, may be sensitive to harsh reaction conditions (e.g., strong base, high temperature) and susceptible to oxidation.
-
Troubleshooting: Lower the reaction temperature and monitor the progress closely using TLC or LC-MS to avoid prolonged heating after completion.[7] Ensure the reaction workup is performed under an inert atmosphere if possible.
-
-
Side Reactions: Competing side reactions, such as hydrodehalogenation (replacement of the halogen with hydrogen) or dimerization, can consume the starting material.
Q3: My final product shows multiple spots on TLC and complex signals in NMR, suggesting impurities. What are the likely side products?
A3: The impurity profile can be complex. Likely impurities originate from starting materials, intermediates, or side reactions during synthesis.
dot
Caption: Troubleshooting logic for purity issues.
Q4: How can I effectively purify this compound, especially from polar impurities?
A4: Purification can be challenging due to the polar nature of the hydroxyl group.
-
Column Chromatography: This is the most common method.[10]
-
Stationary Phase: Standard silica gel can be effective. However, if the compound streaks or degrades, consider using deactivated silica (e.g., with triethylamine in the eluent) or switching to a different stationary phase like neutral alumina.[10]
-
Mobile Phase: Start with a gradient system, such as ethyl acetate in hexanes, and gradually increase polarity. For highly polar compounds, a system of methanol in dichloromethane is often effective.[10]
-
-
Recrystallization: If a suitable solvent system can be found, recrystallization is an excellent method for large-scale purification.[5] Screen various polar and non-polar solvents and their mixtures.
-
Preparative HPLC: For difficult separations or to obtain a highly pure analytical standard, reversed-phase preparative HPLC is a powerful option.
Impurity Profiling and Characterization
A robust impurity profile is essential for drug development. The table below summarizes potential impurities in the synthesis of this compound.
| Impurity Name/Class | Potential Source | Recommended Analytical Technique |
| 6-Bromo-1H-pyrrolo[3,2-b]pyridine | Unreacted starting material from the hydroxylation step. | LC-MS, GC-MS, HPLC |
| 1H-Pyrrolo[3,2-b]pyridine | Hydrodehalogenation side product. | LC-MS, GC-MS, ¹H NMR |
| Regioisomers | Lack of regioselectivity during the initial ring-forming reaction.[11] | LC-MS, HPLC, ¹H/¹³C NMR |
| Dimerization Products | Side reaction during catalytic steps. | LC-MS, HRMS |
| Oxidation Products | Degradation of the final product due to air/light exposure. | LC-MS, HPLC |
| Residual Solvents | Trapped solvents from reaction or purification (e.g., DMF, Dioxane). | GC-MS (Headspace), ¹H NMR |
| Inorganic Salts / Metals | Residual reagents, catalysts (e.g., Palladium, Copper).[5] | ICP-MS (for metals) |
Detailed Experimental Protocols
Protocol 1: General Procedure for Impurity Profiling by HPLC/UV-MS
This protocol outlines a standard approach for identifying and quantifying impurities in a crude or purified sample of this compound.
dot
Caption: Experimental workflow for impurity profiling.
1. Objective: To separate, identify, and quantify impurities in a sample of this compound.
2. Materials and Instrumentation:
-
Sample: Crude or purified this compound.
-
Solvents: HPLC-grade acetonitrile and water; formic acid (for mobile phase modification).
-
Instrumentation: HPLC or UPLC system with a UV/PDA detector and a mass spectrometer (e.g., Q-TOF or single quadrupole).[12][13]
-
Column: A reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm) is a good starting point.
3. Methodology:
-
Sample Preparation: Prepare a sample solution at approximately 1 mg/mL in a suitable diluent (e.g., 50:50 acetonitrile:water). Filter the solution through a 0.22 or 0.45 µm syringe filter before injection.[9]
-
Chromatographic Conditions (Example):
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and re-equilibrate.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 2 µL
-
UV Detection: 254 nm or monitor multiple wavelengths with a PDA detector.
-
MS Detection: ESI+ mode, scanning a mass range of m/z 100-500.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram with an area greater than 0.05%.
-
Determine the mass-to-charge ratio (m/z) for the main peak and all impurity peaks.
-
Compare retention times and mass data with known standards of starting materials and likely intermediates.
-
For unknown impurities, use high-resolution mass spectrometry (HRMS) to determine the elemental composition and analyze fragmentation patterns to propose a structure.[13]
-
Protocol 2: Synthesis of 6-Bromo-1H-pyrrolo[3,2-b]pyridine Intermediate
This protocol is a generalized procedure based on common methods for forming the azaindole core.
1. Objective: To synthesize the key intermediate, 6-bromo-1H-pyrrolo[3,2-b]pyridine.
2. Reagents and Equipment:
-
Substituted bromopyridine precursor (e.g., 2,5-dibromo-3-aminopyridine).
-
Reagents for cyclization (e.g., via Fischer or Bartoli synthesis).
-
Anhydrous solvents (e.g., Toluene, DMF).
-
Standard glassware for organic synthesis under an inert atmosphere (Nitrogen or Argon).
3. Methodology:
-
Reaction Setup: In a dry, three-necked flask under an inert atmosphere, dissolve the aminopyridine precursor in the chosen anhydrous solvent.
-
Cyclization: The specific conditions for cyclization will depend on the chosen named reaction (e.g., formation of a hydrazone followed by acid-catalyzed cyclization for a Fischer synthesis).[2] This step may require heating.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[2]
-
Workup: Cool the reaction mixture to room temperature. Quench carefully with water or a saturated aqueous solution (e.g., NaHCO₃). Extract the aqueous layer multiple times with an organic solvent like ethyl acetate.[14]
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to yield the 6-bromo-1H-pyrrolo[3,2-b]pyridine intermediate.[5]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Page loading... [wap.guidechem.com]
- 5. benchchem.com [benchchem.com]
- 6. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. biotech-spain.com [biotech-spain.com]
- 14. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Solubility of 1H-Pyrrolo[3,2-b]pyridin-6-ol for Biological Assays
This technical support center is designed for researchers, scientists, and drug development professionals who are working with 1H-Pyrrolo[3,2-b]pyridin-6-ol and similar heterocyclic compounds. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common solubility challenges encountered during biological assays.
Frequently Asked Questions (FAQs)
Q1: My this compound, dissolved in DMSO, precipitates when I add it to my aqueous assay buffer. What is happening and how can I prevent this?
A1: This phenomenon is often referred to as "DMSO shock" or precipitation upon dilution. Dimethyl sulfoxide (DMSO) is a strong organic solvent that can dissolve many hydrophobic compounds. However, when a concentrated DMSO stock solution is introduced into an aqueous buffer, the DMSO rapidly disperses. This sudden change in the solvent environment to a predominantly aqueous one can cause your compound to precipitate if its aqueous solubility is low.
To mitigate this, consider the following strategies:
-
Lower the Final DMSO Concentration: Aim for the lowest possible final DMSO concentration in your assay that does not affect your experimental system (typically under 1%, ideally below 0.5%). This may necessitate creating a more concentrated initial stock in DMSO, if the compound's solubility allows.
-
Employ a Stepwise Dilution: Instead of a single large dilution, perform a serial dilution. For example, first, dilute the DMSO stock into a smaller volume of your aqueous buffer, and then add this intermediate dilution to the final volume.
-
Optimize the Mixing Process: Add the compound stock solution to the assay buffer while vortexing or stirring. This rapid dispersion can prevent the formation of localized high concentrations of the compound that can initiate precipitation.
Q2: Can I use co-solvents other than DMSO to improve the solubility of this compound?
A2: Yes, co-solvents can be very effective. Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, reduce the overall polarity of the solvent system, which can help to keep hydrophobic compounds in solution. The choice of co-solvent and its final concentration must be tested for compatibility with your specific biological assay to ensure it does not interfere with the results.
Commonly used co-solvents include:
-
Ethanol
-
Methanol
-
Propylene glycol
-
Polyethylene glycol (PEG), particularly PEG 400
Q3: The structure of this compound has a phenolic hydroxyl group. How does this affect its solubility, and can I use pH to my advantage?
A3: The phenolic hydroxyl group is ionizable. At a pH above its pKa, the hydroxyl group will be deprotonated to form a more polar phenoxide ion, which is generally more soluble in aqueous solutions. Conversely, at a pH below the pKa, the compound will be in its neutral, less soluble form.
You can leverage this property by adjusting the pH of your assay buffer. However, it is crucial to ensure that the required pH for solubility is also compatible with the optimal conditions for your biological assay (e.g., enzyme activity, cell viability). The buffer used must also have sufficient buffering capacity to maintain the desired pH after the addition of your compound stock.
Q4: What are cyclodextrins, and can they help in solubilizing my compound for in vitro assays?
A4: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble guest molecules, like your compound, within their hydrophobic core, forming an inclusion complex. This complex has a hydrophilic exterior, which significantly increases the apparent aqueous solubility of the guest molecule.
Commonly used cyclodextrins in research include:
-
β-cyclodextrin (β-CD)
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD)
HP-β-CD and SBE-β-CD are often preferred due to their higher aqueous solubility and lower toxicity compared to the parent β-cyclodextrin.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solutions |
| Compound precipitates immediately upon addition to aqueous buffer. | Low aqueous solubility; "DMSO shock". | 1. Lower the final DMSO concentration.2. Use a stepwise dilution protocol.3. Add the compound stock to the vortexing buffer.4. Investigate the use of co-solvents or cyclodextrins. |
| Inconsistent results between experiments. | Variable precipitation of the compound. | 1. Visually inspect for precipitation before each experiment.2. Prepare fresh dilutions for each experiment.3. Meticulously standardize the dilution protocol. |
| Low or no biological activity observed. | The actual concentration of the soluble compound is much lower than the nominal concentration due to precipitation. | 1. Address the solubility issues using the steps above.2. Determine the kinetic solubility of the compound in the final assay buffer. |
| Compound appears to degrade in solution (e.g., color change). | The phenolic hydroxyl group may be susceptible to oxidation, especially at alkaline pH. | 1. Prepare fresh solutions immediately before use.2. Consider adding an antioxidant to the buffer if compatible with the assay.3. Store stock solutions under an inert atmosphere (e.g., nitrogen or argon). |
Quantitative Solubility Data
Table 1: Illustrative Aqueous Solubility of this compound at Different pH Values
| pH | Solubility (µg/mL) | Observations |
| 5.0 | < 1 | Insoluble |
| 7.4 | 1 - 5 | Sparingly soluble |
| 9.0 | 50 - 100 | Moderately soluble |
Table 2: Illustrative Solubility of this compound in Various Solvents
| Solvent | Solubility (mg/mL) | Notes |
| Water (pH 7.4) | < 0.01 | Very poorly soluble |
| DMSO | > 50 | Freely soluble |
| Ethanol | 1 - 5 | Sparingly soluble |
| Methanol | 5 - 10 | Soluble |
| Propylene Glycol | 1 - 5 | Sparingly soluble |
Table 3: Effect of Co-solvents on the Apparent Aqueous Solubility of a Hypothetical Pyrrolopyridine Derivative in Phosphate Buffered Saline (PBS, pH 7.4)
| Co-solvent System | Apparent Solubility (µg/mL) |
| PBS with 1% DMSO | 5 |
| PBS with 1% DMSO, 5% Ethanol | 25 |
| PBS with 1% DMSO, 5% Propylene Glycol | 20 |
| PBS with 1% DMSO, 5% PEG 400 | 30 |
Experimental Protocols
Protocol 1: Preparation of a Poorly Soluble Kinase Inhibitor for IC50 Determination
Objective: To prepare serial dilutions of this compound for an in vitro kinase assay, minimizing precipitation.
Materials:
-
This compound
-
High-purity, anhydrous DMSO
-
Kinase assay buffer (ensure pH is compatible with both the compound and the enzyme)
-
Sterile microcentrifuge tubes and pipette tips
Procedure:
-
Prepare a High-Concentration Stock Solution in 100% DMSO:
-
Accurately weigh a small amount of the compound (e.g., 1 mg).
-
Dissolve it in a calculated volume of 100% DMSO to achieve a high-concentration stock (e.g., 10 mM). Ensure complete dissolution by vortexing. This is your primary stock solution.
-
-
Create an Intermediate Dilution Series in 100% DMSO:
-
Perform serial dilutions from your primary stock solution in 100% DMSO to create a range of concentrations (e.g., from 10 mM down to 10 µM). This allows for smaller volumes to be transferred in the next step, minimizing the final DMSO concentration in the assay.
-
-
Prepare the Final Assay Plate Dilutions (Stepwise Dilution):
-
Add the appropriate volume of kinase assay buffer to the wells of your assay plate.
-
Transfer a small, equal volume (e.g., 1 µL) from each of your intermediate DMSO dilutions into the corresponding wells of the assay plate. The final DMSO concentration should ideally be ≤1%.
-
Immediately mix the contents of the wells thoroughly by gentle pipetting or using a plate shaker.
-
-
Visual Inspection:
-
Before adding the enzyme or other assay reagents, visually inspect the plate for any signs of precipitation.
-
Protocol 2: Solubilization using Hydroxypropyl-β-cyclodextrin (HP-β-CD)
Objective: To prepare a stock solution of this compound using HP-β-CD for use in cell-based assays.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Serum-free cell culture medium or desired aqueous buffer
-
Sterile tubes, magnetic stirrer, and stir bar
Procedure:
-
Prepare the HP-β-CD Solution:
-
Prepare a stock solution of HP-β-CD in your desired aqueous buffer (e.g., 40% w/v). Warm the solution slightly (to ~40-50°C) and stir until the HP-β-CD is completely dissolved. Allow the solution to cool to room temperature.
-
-
Complexation of the Compound:
-
Add the powdered this compound directly to the HP-β-CD solution.
-
Stir the mixture vigorously at room temperature for 1-24 hours. The optimal time will need to be determined empirically. The goal is to form a clear solution, indicating the formation of the inclusion complex.
-
-
Sterilization and Storage:
-
Once the compound is fully dissolved, sterilize the solution by filtering it through a 0.22 µm syringe filter.
-
This solution can now be used as your stock for further dilutions in cell culture medium. Store the stock solution at 4°C or -20°C, protected from light.
-
Visualizations
Logical Workflow for Troubleshooting Solubility Issues
Caption: A workflow for addressing compound precipitation.
Illustrative Signaling Pathway: Fibroblast Growth Factor Receptor (FGFR) Pathway
Pyrrolopyridine derivatives are frequently investigated as kinase inhibitors. The FGFR signaling pathway is a common target in cancer drug discovery.
Technical Support Center: Overcoming Challenges in the Purification of 1H-Pyrrolo[3,2-b]pyridin-6-ol
This technical support center is designed to assist researchers, scientists, and drug development professionals in navigating the common challenges associated with the purification of 1H-Pyrrolo[3,2-b]pyridin-6-ol. Below you will find troubleshooting guides and frequently asked questions to aid in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the purification of this compound?
A1: Common impurities can originate from starting materials, side reactions, or degradation. These may include:
-
Unreacted starting materials: Such as substituted aminopyridines or their precursors.
-
Isomeric impurities: Structural isomers formed during the synthesis of the pyrrolopyridine core.
-
Side-products: From competing reactions, which may have similar polarities to the desired product.
-
Residual solvents: Solvents used in the reaction and work-up stages.
-
Oxidation products: The hydroxyl group can be susceptible to oxidation, leading to colored impurities.
Q2: Which chromatographic techniques are most effective for purifying this compound?
A2: The choice of chromatographic technique depends on the scale of purification and the nature of the impurities.
-
Flash Column Chromatography: This is the most common method for routine purification. Normal-phase silica gel is typically used, but if the compound shows instability on silica, neutral or basic alumina can be an alternative.[1]
-
Preparative Thin-Layer Chromatography (Prep TLC): Suitable for small-scale purification (up to 100 mg) and for quickly obtaining a pure sample for analytical purposes.
-
Reversed-Phase Chromatography (e.g., C18): Can be effective for separating impurities with different polarities, especially if normal-phase chromatography fails to provide adequate separation.
Q3: What are the key considerations for recrystallizing this compound?
A3: Successful recrystallization hinges on selecting an appropriate solvent system. The ideal solvent should fully dissolve the compound at an elevated temperature but provide low solubility at room temperature or below. Due to the polar hydroxyl group, polar solvents or solvent mixtures are often a good starting point. Common choices include ethanol, methanol, ethyl acetate, or mixtures with a non-polar anti-solvent like hexanes. If the compound "oils out," it may indicate that the solution is too concentrated or that impurities are present.
Troubleshooting Guides
Issue 1: Low Yield After Column Chromatography
| Potential Cause | Troubleshooting Suggestion |
| Compound Streaking/Tailing on Column | Optimize the solvent system. A common starting point for azaindole derivatives is a gradient of ethyl acetate in hexanes or dichloromethane in methanol.[1] The polarity of this compound may necessitate more polar solvent systems, such as a higher percentage of methanol in dichloromethane. Adding a small amount of a modifier like triethylamine can help to improve peak shape for basic compounds. |
| Compound Insolubility in Loading Solvent | Ensure the crude material is fully dissolved before loading onto the column. If solubility is a challenge, use a stronger, more polar solvent for loading, but use a minimal volume to prevent band broadening. |
| Improper Column Packing | Ensure the silica gel is packed uniformly to prevent channeling, which can lead to poor separation and lower yields. |
| Compound Degradation on Silica Gel | The pyrrolopyridine core and the hydroxyl group may be sensitive to the acidic nature of silica gel. Consider using deactivated silica gel (e.g., treated with triethylamine) or an alternative stationary phase like neutral alumina. |
Issue 2: Persistent Impurities After Purification
| Potential Cause | Troubleshooting Suggestion |
| Co-eluting Impurities | If impurities have a similar polarity to the product, a single chromatographic step may be insufficient. Consider a multi-step purification approach, such as recrystallization followed by column chromatography, or using a different stationary phase (e.g., reversed-phase C18). |
| Starting Materials or Reagents | Unreacted starting materials can be persistent impurities. Review the reaction work-up to ensure their thorough removal. An aqueous wash with an appropriate pH adjustment can often remove acidic or basic impurities. |
| Isomeric Impurities | The synthesis of azaindoles can sometimes lead to the formation of structural isomers that are difficult to separate. A high-resolution chromatography technique or a different purification method like recrystallization may be necessary. |
Issue 3: Difficulty with Recrystallization
| Potential Cause | Troubleshooting Suggestion |
| Inappropriate Solvent Choice | Screen a variety of solvents with different polarities. For this compound, consider polar solvents like ethanol, methanol, isopropanol, or mixtures such as ethyl acetate/hexane or dichloromethane/methanol. |
| "Oiling Out" of the Compound | This can occur if the solution is supersaturated or if impurities are present. Try using a more dilute solution, cooling the solution more slowly, or scratching the inside of the flask to induce crystallization. Seeding with a pure crystal, if available, can also be effective. |
| Slow or No Crystal Formation | Crystal formation can be a slow process. Allow the solution to cool gradually to room temperature and then place it in a refrigerator or freezer. If crystals do not form, you can try adding a small amount of a non-polar "anti-solvent" dropwise to decrease the compound's solubility. |
Experimental Protocols
General Protocol for Flash Column Chromatography
-
TLC Analysis: Develop a thin-layer chromatography (TLC) method to determine a suitable solvent system. A good solvent system will give the desired compound an Rf value of approximately 0.2-0.4 and show good separation from impurities. For this compound, a starting point could be a mixture of dichloromethane and methanol (e.g., 95:5).
-
Column Packing: Prepare a column with silica gel in a non-polar solvent (e.g., hexanes). Ensure the packing is uniform and free of air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of a strong solvent (e.g., methanol or DMF). Adsorb this solution onto a small amount of silica gel, dry it, and then load the dried silica onto the top of the packed column. Alternatively, a minimal volume of the dissolved sample can be loaded directly onto the column.
-
Elution: Begin eluting the column with the solvent system determined by TLC. A gradient elution, where the polarity of the solvent is gradually increased, is often effective. For example, starting with 100% dichloromethane and gradually increasing the percentage of methanol.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
General Protocol for Recrystallization
-
Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a potential solvent. Observe the solubility at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.
-
Dissolution: In a flask, dissolve the crude product in a minimal amount of the chosen hot solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. Crystal formation should begin. Further cooling in an ice bath or refrigerator can increase the yield.
-
Crystal Collection: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Visualizations
Caption: A general workflow for the purification of this compound.
Caption: A troubleshooting decision tree for common purification challenges.
References
Technical Support Center: Optimization of Kinase Inhibition Assays for Pyrrolopyridine Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing kinase inhibition assays for pyrrolopyridine compounds.
Troubleshooting Guides
This section addresses common issues encountered during kinase inhibition assays with pyrrolopyridine compounds.
Issue 1: Low or No Inhibitory Activity Observed
| Potential Cause | Troubleshooting Steps |
| Poor Compound Solubility | Many pyrrolopyridine derivatives exhibit low aqueous solubility, leading to precipitation in assay buffers. This significantly reduces the effective concentration of the inhibitor.[1][2][3] Solutions: - Increase DMSO Tolerance: Determine the maximum DMSO concentration your kinase can tolerate without significant loss of activity. While it's best to keep DMSO concentrations low (ideally <1%), some kinases can tolerate higher concentrations.[4][5][6] - Use Co-solvents: If solubility remains an issue, consider the use of co-solvents such as polyethylene glycol (PEG) or cyclodextrins. However, their compatibility with the specific assay format must be validated. - Sonication: Briefly sonicate the compound stock solution before dilution to aid in dissolving any aggregates. |
| Compound Aggregation | Pyrrolopyridine compounds can form aggregates in aqueous solutions, leading to non-specific inhibition or a lack of reproducible activity.[7][8] Solutions: - Include Detergents: Add a non-ionic detergent like Triton X-100 (typically at 0.01-0.1%) to the assay buffer to prevent compound aggregation.[7] - Dynamic Light Scattering (DLS): Use DLS to check for the presence of aggregates in your compound stock and final assay solutions. |
| High ATP Concentration | If the assay is performed at a high ATP concentration relative to the Km of the kinase, ATP-competitive inhibitors will appear less potent. Solutions: - Determine ATP Km: Experimentally determine the Michaelis constant (Km) of ATP for your kinase under your specific assay conditions. - Assay at or Below ATP Km: Perform the inhibition assay with an ATP concentration at or below the determined Km value to increase the sensitivity for ATP-competitive inhibitors. |
| Inactive Kinase | The kinase enzyme may have lost activity due to improper storage or handling. Solutions: - Validate Kinase Activity: Always include a positive control (e.g., a known potent inhibitor) and a negative control (vehicle only) to ensure the kinase is active and the assay is performing as expected. - Use Fresh Enzyme: If in doubt, use a fresh aliquot of the kinase. |
Issue 2: High Variability in Assay Signal
| Potential Cause | Troubleshooting Steps |
| Inconsistent Pipetting | Inaccurate or inconsistent pipetting, especially of small volumes, can lead to significant well-to-well variability. Solutions: - Use Calibrated Pipettes: Ensure all pipettes are properly calibrated. - Reverse Pipetting: For viscous solutions, use the reverse pipetting technique. - Automated Liquid Handlers: If available, use automated liquid handlers for improved precision. |
| Edge Effects | Evaporation from the outer wells of a microplate can concentrate reagents and lead to skewed results. Solutions: - Use Humidified Incubators: Incubate plates in a humidified environment. - Seal Plates: Use adhesive plate seals during incubation steps. - Avoid Outer Wells: If edge effects persist, avoid using the outermost wells for critical experiments. |
| Reagent Instability | Assay reagents, such as ATP or the kinase itself, may degrade over time, especially if not stored correctly. Solutions: - Prepare Fresh Reagents: Prepare fresh dilutions of critical reagents for each experiment. - Proper Storage: Store all reagents at their recommended temperatures and avoid repeated freeze-thaw cycles. |
Frequently Asked Questions (FAQs)
Q1: What is the ideal final DMSO concentration in a kinase assay?
A1: The ideal final DMSO concentration should be as low as possible, typically below 1% (v/v).[5][6] However, the DMSO tolerance of each kinase is different and should be determined experimentally. Some kinases can be inhibited by DMSO, while others might even show a slight activation at low concentrations.[4][9] Always include a vehicle control with the same final DMSO concentration as your test wells.
Q2: How can I determine the ATP Km for my kinase?
A2: To determine the ATP Km, you should measure the initial reaction velocity at various ATP concentrations while keeping the kinase and substrate concentrations constant. The data can then be fitted to the Michaelis-Menten equation to calculate the Km value.
Q3: My pyrrolopyridine inhibitor shows potent activity in a biochemical assay but is inactive in a cell-based assay. What could be the reason?
A3: This discrepancy is common and can be due to several factors, including:
-
Poor Cell Permeability: The compound may not be able to cross the cell membrane to reach its intracellular target.
-
Efflux Pumps: The compound might be actively transported out of the cell by efflux pumps.
-
Metabolism: The compound could be rapidly metabolized into an inactive form within the cell.
-
High Intracellular ATP: The concentration of ATP inside a cell is much higher than what is typically used in biochemical assays, which can outcompete ATP-competitive inhibitors.
Q4: How can I assess the selectivity of my pyrrolopyridine kinase inhibitor?
A4: To assess selectivity, you should profile your inhibitor against a panel of other kinases.[10] This can be done through commercially available kinase profiling services or by setting up individual assays for a selection of relevant off-target kinases. It is important to test against kinases from different families to get a broad overview of the selectivity profile.
Quantitative Data Summary
The following tables provide representative quantitative data for commonly studied kinases that are often targeted by pyrrolopyridine compounds. Note that these values can vary depending on the specific assay conditions.
Table 1: ATP Km Values for Selected Kinases
| Kinase | Typical ATP Km (µM) |
| EGFR | 1 - 10 |
| VEGFR2 | 5 - 50 |
| CDK2 | 10 - 100 |
Table 2: IC50 Values of Representative Pyrrolopyrimidine/Pyrrolopyridine Inhibitors
| Compound Class | Target Kinase | Example Inhibitor | Reported IC50 (nM) |
| Pyrrolo[2,3-d]pyrimidine | EGFR (T790M mutant) | Compound 12i[11] | 0.21[11] |
| Pyrrolo[2,3-d]pyrimidine | EGFR (wild-type) | Compound 12i[11] | 22[11] |
| Pyrrolo[2,3-d]pyrimidine | VEGFR-2 | Compound 12d[12] | 11.9[12] |
| Pyrrolo[2,3-d]pyrimidine | VEGFR-2 | Compound 15c[12] | 13.6[12] |
| Pyrazolopyridine | CDK2/cyclin A2 | Compound 4[13] | 240[13] |
| Pyrrolo[2,3-d]pyrimidin-6-one | CDK2 | Compound 4g | 0.25 |
Experimental Protocols
This section provides detailed methodologies for key kinase inhibition assays.
Homogeneous Time-Resolved Fluorescence (HTRF) Assay Protocol
HTRF assays are a popular choice for kinase inhibition screening due to their robustness and high-throughput compatibility.
-
Reagent Preparation:
-
Prepare the kinase reaction buffer (e.g., 50 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
Prepare serial dilutions of the pyrrolopyridine compound in 100% DMSO. Then, dilute these into the kinase reaction buffer to the desired final concentration. The final DMSO concentration should be kept constant across all wells.
-
Prepare a solution of the kinase and the biotinylated substrate in the kinase reaction buffer.
-
Prepare a solution of ATP in the kinase reaction buffer.
-
Prepare the detection reagents: Europium cryptate-labeled anti-phospho-substrate antibody and Streptavidin-XL665 in the detection buffer.
-
-
Assay Procedure (384-well plate):
-
Add 2 µL of the diluted pyrrolopyridine compound or vehicle (DMSO) to the appropriate wells.
-
Add 4 µL of the kinase/substrate mixture to all wells.
-
Incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 4 µL of the ATP solution to all wells.
-
Incubate for the desired reaction time (e.g., 60 minutes) at room temperature.
-
Stop the reaction and detect the phosphorylated product by adding 10 µL of the premixed detection reagents.
-
Incubate for 60 minutes at room temperature to allow for signal development.
-
Read the plate on an HTRF-compatible reader at 620 nm (cryptate emission) and 665 nm (XL665 emission).
-
-
Data Analysis:
-
Calculate the HTRF ratio (665 nm emission / 620 nm emission) * 10,000.
-
Plot the HTRF ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
LanthaScreen™ Kinase Assay Protocol
LanthaScreen™ assays are based on Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and can be used to measure either kinase activity or inhibitor binding.
-
Reagent Preparation:
-
Prepare the kinase reaction buffer.
-
Prepare serial dilutions of the pyrrolopyridine compound.
-
Prepare a solution containing the kinase and a fluorescein-labeled substrate.
-
Prepare a solution of ATP.
-
Prepare a stop/detection solution containing a terbium-labeled anti-phospho-substrate antibody and EDTA.
-
-
Assay Procedure (384-well plate):
-
Add 2.5 µL of the diluted compound or vehicle to the wells.
-
Add 5 µL of the kinase/substrate mixture.
-
Initiate the reaction by adding 2.5 µL of the ATP solution.
-
Incubate for the desired time at room temperature.
-
Add 10 µL of the stop/detection solution.
-
Incubate for at least 30 minutes at room temperature.
-
Read the plate on a TR-FRET compatible reader.
-
-
Data Analysis:
-
Calculate the emission ratio (acceptor emission / donor emission).
-
Plot the ratio against the inhibitor concentration to determine the IC50 value.
-
ADP-Glo™ Kinase Assay Protocol
The ADP-Glo™ assay is a luminescent assay that measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.[14][15][16]
-
Reagent Preparation:
-
Prepare the kinase reaction buffer.
-
Prepare serial dilutions of the pyrrolopyridine compound.
-
Prepare a solution of the kinase and its substrate.
-
Prepare a solution of ATP.
-
-
Assay Procedure (384-well plate):
-
Add 1 µL of the diluted compound or vehicle to the wells.
-
Add 2 µL of the kinase/substrate mixture.
-
Initiate the reaction by adding 2 µL of the ATP solution.
-
Incubate for the desired time at room temperature.
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30-60 minutes at room temperature.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
The luminescent signal is proportional to the amount of ADP produced.
-
Plot the luminescence against the inhibitor concentration to determine the IC50 value.
-
Mandatory Visualizations
The following diagrams illustrate key signaling pathways and a general experimental workflow for kinase inhibition assays.
Caption: A generalized workflow for performing a kinase inhibition assay.
Caption: Overview of the EGFR signaling cascade.
References
- 1. benchchem.com [benchchem.com]
- 2. dspace.library.uu.nl [dspace.library.uu.nl]
- 3. researchgate.net [researchgate.net]
- 4. Stimulation of tyrosine protein kinase activity by dimethyl sulfoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Heterogeneous Off-Target Effects of Ultra-Low Dose Dimethyl Sulfoxide (DMSO) on Targetable Signaling Events in Lung Cancer In Vitro Models | MDPI [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Identification of new pyrrolo[2,3-d]pyrimidines as potent VEGFR-2 tyrosine kinase inhibitors: Design, synthesis, biological evaluation and molecular modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Chemical Probe Strategy for Interrogating Inhibitor Selectivity Across the MEK Kinase Family - PMC [pmc.ncbi.nlm.nih.gov]
- 15. promega.com [promega.com]
- 16. researchgate.net [researchgate.net]
Minimizing byproduct formation in the synthesis of 1H-Pyrrolo[3,2-b]pyridin-6-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1H-Pyrrolo[3,2-b]pyridin-6-ol. Our goal is to help you minimize byproduct formation and optimize your synthetic protocols.
Troubleshooting Guide: Minimizing Byproduct Formation
This guide addresses common issues encountered during the synthesis of this compound, focusing on byproduct identification and mitigation strategies.
| Issue | Potential Cause(s) | Troubleshooting Suggestions |
| Low Yield and Presence of Isomeric Impurity | Formation of the regioisomeric 1H-Pyrrolo[3,2-b]pyridin-4-ol is a common issue when using methods like the Bischler-Möhlau synthesis with substituted aminopyridines.[1][2] The cyclization step can occur at two different positions on the pyridine ring. | - Optimize Reaction Temperature: Lowering the reaction temperature can increase the regioselectivity of the cyclization.[1][2]- Choice of Catalyst: Screen different acid catalysts (e.g., HCl, HBr, polyphosphoric acid) to find the optimal balance between reaction rate and selectivity.- Purification: Careful column chromatography is often required to separate the desired 6-hydroxy isomer from the 4-hydroxy byproduct. |
| Formation of Tarry, Insoluble Byproducts | High reaction temperatures, especially in acid-catalyzed reactions like the Bischler-Möhlau synthesis, can lead to polymerization and the formation of resinous materials.[1][2] | - Strict Temperature Control: Maintain the lowest effective temperature for the reaction to proceed at a reasonable rate.- Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions that can contribute to tar formation.- Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to avoid prolonged exposure to harsh conditions. |
| Presence of Unreacted Starting Materials | Incomplete reaction due to insufficient heating, inadequate reaction time, or deactivation of the catalyst. | - Monitor Reaction Progress: Use techniques like TLC or LC-MS to ensure the reaction has gone to completion.- Optimize Catalyst Loading: Ensure the appropriate amount of catalyst is used. Too little may result in an incomplete reaction, while too much can sometimes promote side reactions.- Purity of Starting Materials: Use high-purity starting materials to avoid the introduction of impurities that may inhibit the reaction. |
| Formation of Oxidation Byproducts | The pyrrolo[3,2-b]pyridine ring system can be susceptible to oxidation, especially if the reaction is exposed to air at elevated temperatures. The hydroxyl group can also be sensitive to oxidation. | - Degas Solvents: Use degassed solvents to remove dissolved oxygen.- Inert Atmosphere: As mentioned previously, maintaining an inert atmosphere is crucial.- Antioxidant Additives: In some cases, the addition of a small amount of an antioxidant may be beneficial, although this should be tested on a small scale first. |
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of this compound?
The most frequently encountered byproducts are the regioisomeric 1H-Pyrrolo[3,2-b]pyridin-4-ol and polymeric or tarry materials.[1][2] The formation of the 4-hydroxy isomer is a direct consequence of the cyclization step in methods like the Bischler-Möhlau synthesis, while tar formation is often a result of high reaction temperatures.
Q2: How can I improve the regioselectivity of the cyclization to favor the 6-hydroxy isomer?
Optimizing the reaction conditions is key. Lowering the reaction temperature is often the most effective strategy to enhance the regioselectivity.[1][2] Additionally, the choice of acid catalyst and solvent can influence the isomer ratio. A systematic screening of these parameters is recommended.
Q3: My reaction mixture turns dark and I'm getting a lot of insoluble material. What's happening and how can I prevent it?
This is likely due to the formation of tarry byproducts. To prevent this, it is critical to maintain strict control over the reaction temperature and to conduct the synthesis under an inert atmosphere to minimize oxidative side reactions.[1][2] Reducing the reaction time can also be beneficial.
Q4: What is the best way to purify the crude product and remove the isomeric byproduct?
Column chromatography is the most common method for separating this compound from its 4-hydroxy isomer and other impurities. A gradient elution system, for example, with dichloromethane and methanol, may be effective. It is important to perform small-scale trials to optimize the solvent system for the best separation.
Q5: Are there alternative synthetic routes that might avoid the formation of the isomeric byproduct?
Yes, a potential alternative is a "core functionalization" approach. This would involve synthesizing the 1H-pyrrolo[3,2-b]pyridine core first and then introducing the hydroxyl group at the 6-position. For example, one could synthesize 6-methoxy-1H-pyrrolo[3,2-b]pyridine and then perform a demethylation step to obtain the desired 6-hydroxy product. However, this route may have its own set of potential byproducts, such as incomplete demethylation or side reactions at other positions on the ring. Another approach could be the hydrolysis of a 6-halo-1H-pyrrolo[3,2-b]pyridine, although this may require harsh conditions and could also lead to side reactions.
Experimental Protocols
Protocol 1: Modified Bischler-Möhlau Synthesis of this compound
This protocol is a modified version of the Bischler-Möhlau reaction, optimized to reduce the formation of tarry byproducts by using a lower reaction temperature.[1][2]
Materials:
-
Substituted aminophenol (e.g., 5-amino-2-picoline)
-
α-haloketone (e.g., 2-chloro-1-phenylethanone)
-
Hydrochloric acid (concentrated)
-
Ethanol
-
Sodium bicarbonate
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the substituted aminophenol in ethanol.
-
Add the α-haloketone to the solution and stir the mixture at room temperature for 30 minutes.
-
Slowly add concentrated hydrochloric acid to the mixture.
-
Heat the reaction mixture to a controlled temperature (start with a lower temperature, e.g., 80°C, and monitor the reaction progress) for several hours.
-
After the reaction is complete (as determined by TLC), cool the mixture to room temperature.
-
Neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to separate the 6-hydroxy and 4-hydroxy isomers.
Visualizations
Logical Workflow for Troubleshooting Byproduct Formation
Caption: Troubleshooting logic for byproduct formation.
Synthetic Pathway and Potential Byproducts
References
Technical Support Center: Enhancing the Stability of 1H-Pyrrolo[3,2-b]pyridin-6-ol Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1H-Pyrrolo[3,2-b]pyridin-6-ol derivatives. The information is designed to address common challenges encountered during synthesis, purification, handling, and stability assessment of this important class of compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound and its derivatives?
A1: The primary stability concerns for this compound derivatives stem from two key structural features: the phenolic hydroxyl group and the electron-rich pyrrolopyridine (azaindole) core. The phenolic hydroxyl group is susceptible to oxidation, which can lead to the formation of colored impurities (quinones or polymeric materials), especially in the presence of air, light, or metal ions. The azaindole ring system, while aromatic, can be sensitive to strong acidic conditions, potentially leading to polymerization or degradation.[1][2] Some nitrogen-containing heterocyclic compounds are also known to be sensitive to the acidic nature of standard silica gel used in chromatography.[3]
Q2: How can I minimize degradation of my this compound derivative during storage?
A2: To minimize degradation during storage, it is recommended to store the compound as a solid in a tightly sealed, amber-colored vial under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C or -80°C). Avoid exposure to light and atmospheric oxygen. For solutions, use deoxygenated solvents and store frozen under an inert atmosphere. The addition of antioxidants may also be considered for solutions, depending on the downstream application.
Q3: My compound is showing poor aqueous solubility. How can this be improved, and how does it relate to stability?
A3: Poor aqueous solubility is a common issue with many heterocyclic compounds.[4] Improving solubility is often crucial for biological assays and formulation development. Strategies to enhance solubility include:
-
pH adjustment: For ionizable derivatives, adjusting the pH of the solution can significantly increase solubility.
-
Use of co-solvents: Employing a mixture of aqueous buffer and a water-miscible organic solvent (e.g., DMSO, ethanol) can improve solubility.
-
Formulation strategies: Techniques like creating amorphous solid dispersions, using cyclodextrins for complexation, or developing lipid-based formulations can enhance solubility and bioavailability.[4] Improved solubility can sometimes impact stability. For instance, a highly soluble form may be more susceptible to hydrolysis or oxidation in an aqueous environment. Therefore, it is essential to evaluate the stability of the solubilized compound under the relevant conditions.
Q4: What are some common impurities I might encounter during the synthesis and purification of these derivatives?
A4: Common impurities can include unreacted starting materials, reagents, and side-products from the reaction.[3] Given the synthesis of azaindoles can be complex, structural isomers may also form, which can be challenging to separate.[3] During purification, degradation products, such as oxidized species from the phenolic hydroxyl group, may appear. Residual solvents from the purification process are also frequently observed in the final product.[3]
Troubleshooting Guides
Issue 1: Compound appears discolored (e.g., yellow, brown) after synthesis or during storage.
| Potential Cause | Troubleshooting Suggestion |
| Oxidation of the phenolic hydroxyl group. | Work under an inert atmosphere (N₂ or Ar) during the final steps of synthesis and purification. Use degassed solvents. For storage, keep the compound in a sealed vial under inert gas, protected from light, at low temperatures. Consider adding a small amount of an antioxidant like BHT or ascorbic acid to solutions if compatible with the intended use. |
| Residual metal catalyst from synthesis. | Ensure thorough purification to remove any residual metal catalysts (e.g., palladium, copper) used in cross-coupling reactions. These can promote oxidation. Consider using metal scavengers during work-up. |
| Instability on silica gel during chromatography. | The acidic nature of silica gel can cause degradation.[3] Try deactivating the silica gel with a base (e.g., triethylamine in the eluent) or use an alternative stationary phase like neutral or basic alumina.[3] |
Issue 2: Inconsistent results in biological assays.
| Potential Cause | Troubleshooting Suggestion |
| Compound degradation in assay medium. | Assess the stability of the compound in the specific assay buffer and conditions (e.g., temperature, pH, light exposure). Use freshly prepared solutions for assays. Analyze the compound purity before and after the assay duration by LC-MS or HPLC. |
| Poor solubility leading to precipitation. | Confirm the solubility of the compound at the tested concentrations in the assay medium. Use phase-contrast microscopy to check for precipitates. If solubility is an issue, consider using a co-solvent (e.g., DMSO) but keep the final concentration low (<0.5%) to avoid artifacts. Re-evaluate the formulation strategy to enhance solubility.[4] |
| Interaction with assay components. | Some compounds can interact non-specifically with proteins or other components in the assay, leading to misleading results. Include appropriate controls to test for such interactions. |
Issue 3: Difficulty in purifying the compound by column chromatography.
| Potential Cause | Troubleshooting Suggestion | | Compound streaking or tailing on TLC/column. | The polar phenolic group and basic nitrogen atoms can interact strongly with silica gel. Add a modifier to the eluent, such as a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine or ammonia in methanol), to improve the peak shape. | | Co-eluting impurities. | If impurities have similar polarity, a single chromatography step may be insufficient.[3] Consider alternative purification techniques such as preparative HPLC, recrystallization, or using a different stationary phase (e.g., reversed-phase C18).[3] | | Compound degradation on the column. | As mentioned, these compounds can be sensitive to acidic silica.[3] Run the column quickly, use a less acidic stationary phase, or consider a non-chromatographic purification method if possible. |
Experimental Protocols
Protocol 1: General Procedure for Assessing Chemical Stability (Forced Degradation Study)
This protocol outlines a general method to assess the stability of a this compound derivative under various stress conditions.
-
Stock Solution Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 2, 6, 12, and 24 hours.
-
Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 2, 6, 12, and 24 hours.[5]
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Incubate at room temperature, protected from light, for 2, 6, 12, and 24 hours.
-
Thermal Degradation: Place the solid compound in an oven at 60°C for 24 and 48 hours. Also, heat a stock solution at 60°C for the same duration.
-
Photostability: Expose a stock solution and the solid compound to light (e.g., in a photostability chamber) for 24 and 48 hours. Wrap a control sample in aluminum foil.
-
-
Sample Analysis: At each time point, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase. Analyze by a stability-indicating HPLC method (e.g., C18 column with a gradient elution of water and acetonitrile containing 0.1% formic acid or trifluoroacetic acid) with UV or MS detection.
-
Data Evaluation: Calculate the percentage of the remaining parent compound and identify major degradation products.
Protocol 2: Purification using Deactivated Silica Gel
This protocol is for purifying this compound derivatives that show degradation on standard silica gel.
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent.
-
Deactivation: Add triethylamine (Et₃N) to the slurry to a final concentration of 1% (v/v). Stir for 15-20 minutes.
-
Column Packing: Pack the column with the deactivated silica slurry.
-
Eluent Preparation: Prepare the mobile phase (e.g., a gradient of ethyl acetate in hexanes) and add 0.5-1% (v/v) triethylamine to all solvent mixtures.
-
Chromatography: Load the crude compound and perform the chromatography as usual. The triethylamine in the eluent helps to mask the acidic silanol groups on the silica surface, preventing compound degradation and improving peak shape.
Visualizations
Caption: Workflow for synthesis, purification, and stability assessment.
Caption: Potential degradation pathways for this compound.
References
Protocol refinement for the synthesis of 1H-Pyrrolo[3,2-b]pyridin-6-ol analogs
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols for the synthesis of 1H-Pyrrolo[3,2-b]pyridin-6-ol analogs. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for synthesizing the 1H-pyrrolo[3,2-b]pyridine core?
A1: The two main approaches for constructing the 1H-pyrrolo[3,2-b]pyridine (also known as 7-azaindole) scaffold are:
-
Ring Construction: Building the pyrrole ring onto a pre-functionalized pyridine. A common method is the Bartoli Indole Synthesis, which involves the reaction of a substituted nitropyridine with a vinyl Grignard reagent.[1]
-
Core Functionalization: Modifying a pre-existing 1H-pyrrolo[3,2-b]pyridine core. A frequent example is the palladium-catalyzed cyanation of a halo-substituted pyrrolopyridine to introduce a nitrile group, which can then be converted to other functionalities.[2]
Q2: I'm observing a low yield in my cyclization step to form the pyrrolopyridine ring. What are the likely causes and how can I address them?
A2: Low yields during cyclization can stem from several factors. If using a Fischer indole synthesis approach, incomplete formation of the initial hydrazone can be a cause. Ensure anhydrous conditions to prevent hydrolysis of the hydrazone intermediate and monitor the reaction to confirm the consumption of starting materials. The choice and concentration of the acid catalyst are also critical; screening different Brønsted or Lewis acids (e.g., polyphosphoric acid, Eaton's reagent) and optimizing their concentration can be beneficial. Additionally, side reactions, such as the formation of regioisomers or polymeric materials, can be minimized by adjusting the reaction temperature and time.
Q3: My palladium-catalyzed cyanation reaction is sluggish or failing. What should I troubleshoot?
A3: Several factors can impede a palladium-catalyzed cyanation. The palladium catalyst may be inactive; using a fresh batch of catalyst and ligand is recommended. The reaction may require higher temperatures, so ensure your heating apparatus is functioning correctly. The solubility of the reactants can also be an issue; select a solvent that ensures good solubility for both the halo-pyrrolopyridine and the cyanide source. To prevent catalyst degradation and side reactions, it is crucial to carry out the reaction under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents.
Q4: What are some common impurities I might encounter, and how can I remove them?
A4: Common impurities include unreacted starting materials, residual reagents, and side-products like isomers. An aqueous wash with an appropriate pH can often remove acidic or basic impurities. For purification, a multi-step approach is often effective, such as recrystallization followed by column chromatography. If impurities co-elute with your product, consider using a different stationary phase (e.g., reversed-phase C18) or a different eluent system for chromatography.
Q5: My compound is streaking on the silica gel column. What can I do to improve the separation?
A5: Streaking on a silica column, especially with nitrogen-containing heterocyclic compounds, can be due to the acidic nature of the silica. You can try neutralizing the silica gel with a triethylamine solution before use. Optimizing your solvent system is also key. A gradient of ethyl acetate in hexanes or dichloromethane in methanol is a common starting point. Adding a small amount of a polar solvent like methanol or a basic modifier like triethylamine to the eluent can improve the peak shape.
Troubleshooting Guides
Problem 1: Low Yield in Bartoli Indole Synthesis
| Potential Cause | Troubleshooting Suggestion |
| Grignard Reagent Quality | Use freshly prepared or recently purchased vinylmagnesium bromide. Ensure it is stored under an inert atmosphere to prevent degradation. |
| Reaction Temperature | Maintain a low temperature (typically -78°C to -70°C) during the addition of the Grignard reagent. Gradual warming to -20°C is often necessary. |
| Steric Hindrance | The Bartoli reaction often works best with a sterically bulky substituent ortho to the nitro group on the pyridine ring.[3] If your substrate lacks this, the reaction may be inherently low-yielding. |
| Moisture in Reaction | Ensure all glassware is oven-dried and the reaction is performed under a dry, inert atmosphere (nitrogen or argon). Use anhydrous solvents. |
| Quenching | Quench the reaction carefully with a saturated aqueous solution of ammonium chloride at a low temperature. |
Problem 2: Inefficient Palladium-Catalyzed Cyanation
| Potential Cause | Troubleshooting Suggestion |
| Catalyst Inactivity | Use a fresh batch of palladium catalyst and ligand. Consider a pre-activation step if using a catalyst like Pd2(dba)3. |
| Ligand Choice | The choice of phosphine ligand can be critical. Screen different ligands (e.g., XPhos, dppf) to find the optimal one for your substrate. |
| Cyanide Source | Zinc cyanide (Zn(CN)₂) and potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) are common non-toxic cyanide sources. The choice may impact reactivity. |
| Base and Solvent | The base and solvent system should be optimized. A weaker base like potassium acetate may be preferable to stronger carbonate bases to avoid substrate/product decomposition. A mixture of dioxane and water is a common solvent system. |
| Reaction Atmosphere | Rigorously exclude air and moisture from the reaction. Degas solvents and purge the reaction vessel with an inert gas. |
Problem 3: Purification Challenges
| Potential Cause | Troubleshooting Suggestion |
| Compound Degradation on Silica | For basic compounds, consider using neutral or basic alumina for column chromatography, or pre-treat the silica gel with triethylamine. |
| Co-eluting Impurities | If a single chromatography step is insufficient, try a different technique like recrystallization or switch to a reversed-phase (C18) column with a different solvent system (e.g., acetonitrile/water or methanol/water). |
| Poor Solubility for Loading | Ensure the crude material is fully dissolved before loading onto the column. If necessary, use a stronger, more polar solvent for loading, but use a minimal amount to avoid band broadening. |
| "Oiling Out" During Recrystallization | This can happen if the solution is too saturated or if impurities are present. Try adding a bit more solvent or adding a seed crystal to induce crystallization. |
Quantitative Data Presentation
Table 1: Comparison of Synthetic Strategies for 1H-Pyrrolo[3,2-b]pyridine Analogs
| Method | General Approach | Key Transformation | Typical Yield | Key Reagents | Reaction Time |
| Bartoli Indole Synthesis | Ring Construction | Reaction of a nitropyridine with a vinyl Grignard reagent. | 20-41%[2] | 2-Substituted-3-nitropyridine, Vinylmagnesium bromide | 8-24 hours[2] |
| Palladium-Catalyzed Cyanation | Core Functionalization | Cyanation of a 6-halo-1H-pyrrolo[3,2-b]pyridine. | Moderate to Excellent | 6-Bromo-1H-pyrrolo[3,2-b]pyridine, Zn(CN)₂, Pd catalyst | 1-4 hours[2] |
| Fischer Indole Synthesis | Ring Construction | Cyclization of a pyridylhydrazine with a ketone or aldehyde. | Can be low, but effective for 4- and 6-azaindoles with electron-donating groups. | Pyridylhydrazine, Ketone/Aldehyde, Acid catalyst | Varies |
Table 2: Exemplary Yields for Bartoli Synthesis of 6-Azaindoles
| Starting Nitropyridine | Product | Yield (%) |
| 2-Methoxy-3-nitropyridine | 7-Methoxy-6-azaindole | 20[3] |
| 2-Fluoro-3-nitropyridine | 7-Fluoro-6-azaindole | 35[3] |
| 2-Chloro-3-nitropyridine | 7-Chloro-6-azaindole | 33[3] |
| 2-Bromo-3-nitropyridine | 7-Bromo-6-azaindole | 22[3] |
Table 3: Conditions for Palladium-Catalyzed Cyanation of Aryl Halides
| Aryl Halide | Catalyst | Ligand | Cyanide Source | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Chlorobenzonitrile | 0.2 mol% P1 | 0.2 mol% L1 | K₄[Fe(CN)₆]·3H₂O | KOAc | Dioxane/H₂O | 100 | 1 | 97 |
| 2-Bromopyridine | Pd(OAc)₂ | PPh₃ | K₄[Fe(CN)₆] | K₂CO₃ | DMF | 140 | 12 | 78 |
| 4-Bromo-N-benzylimidazole | P2 | L1 | K₄[Fe(CN)₆]·3H₂O | KOAc | Dioxane/H₂O | 100 | 1 | 99 |
Experimental Protocols
Protocol 1: Ring Construction via Modified Bartoli Indole Synthesis
This protocol is a general procedure for the synthesis of the 1H-pyrrolo[3,2-b]pyridine core.
-
Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), dissolve the appropriately substituted 2-halo-3-nitropyridine (1.0 eq) in dry tetrahydrofuran (THF) in a flame-dried flask. Cool the solution to -78°C using a dry ice/acetone bath.
-
Grignard Addition: Add vinylmagnesium bromide (3.0-4.0 eq) dropwise to the cooled solution, ensuring the internal temperature remains below -70°C.
-
Warming and Reaction: Allow the reaction mixture to slowly warm to -20°C and stir for 8-12 hours.
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride while maintaining a low temperature.
-
Extraction: Once the mixture has warmed to room temperature, transfer it to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the 1H-pyrrolo[3,2-b]pyridine.
Protocol 2: Core Functionalization via Palladium-Catalyzed Cyanation
This protocol describes the introduction of a nitrile group onto a pre-formed 6-bromo-1H-pyrrolo[3,2-b]pyridine core.
-
Reaction Setup: In a dry reaction vessel, combine 6-bromo-1H-pyrrolo[3,2-b]pyridine (1.0 eq), zinc cyanide (Zn(CN)₂, 0.6 eq), and a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).
-
Solvent Addition: Add anhydrous, degassed N,N-dimethylformamide (DMF) to the vessel and seal it.
-
Reaction: Heat the mixture to 80-120°C for 1-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate. Wash the organic layer with water and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 1H-pyrrolo[3,2-b]pyridine-6-carbonitrile.[2]
Visualizations
Experimental and Troubleshooting Workflows
Caption: General workflow for the synthesis of this compound analogs.
Caption: Troubleshooting flowchart for addressing low reaction yields.
Signaling Pathways
Many 1H-Pyrrolo[3,2-b]pyridine analogs function as kinase inhibitors. Below are simplified diagrams of key signaling pathways that are often targeted.
Caption: Overview of the JAK-STAT signaling cascade.
Caption: Key components of the PI3K/AKT/mTOR signaling pathway.
Caption: The Ras/Raf/MEK/ERK (MAPK) signaling cascade.
References
Catalyst selection for optimizing 1H-Pyrrolo[3,2-b]pyridin-6-ol synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions for the synthesis of 1H-Pyrrolo[3,2-b]pyridin-6-ol.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic strategies for preparing the 1H-pyrrolo[3,2-b]pyridine scaffold?
A1: Common and effective methods for constructing the 1H-pyrrolo[3,2-b]pyridine (also known as 4-azaindole) core include:
-
Modified Fischer Indole Synthesis: This approach involves the condensation of a substituted aminopyridine with a ketone or aldehyde to form a hydrazone, which then undergoes acid-catalyzed intramolecular cyclization. Microwave-assisted conditions can be particularly effective for this transformation.[1]
-
Bartoli Indole Synthesis: This method utilizes the reaction of nitro-pyridines with vinyl Grignard reagents to form the pyrrole ring.[2]
-
Palladium-Catalyzed Cross-Coupling Reactions: Modern synthetic strategies often employ palladium-catalyzed reactions, such as the Sonogashira, Suzuki, and Heck couplings, to construct the bicyclic system from appropriately functionalized pyridine precursors.[2]
Q2: How is the hydroxyl group typically introduced at the 6-position?
A2: Direct installation of a hydroxyl group can be challenging. A more common and often higher-yielding approach involves the synthesis of a 6-methoxy-1H-pyrrolo[3,2-b]pyridine intermediate, followed by demethylation to yield the desired 6-hydroxy product.
Q3: Which catalysts are recommended for the key synthetic steps?
A3: For the cyclization step to form the pyrrolopyridine ring, various Brønsted or Lewis acids can be screened, such as polyphosphoric acid (PPA), Eaton's reagent, ZnCl₂, or BF₃·OEt₂.[1] For the demethylation of a 6-methoxy precursor, boron tribromide (BBr₃) is a widely used and effective reagent.
Q4: What are the primary challenges encountered during the synthesis of this compound?
A4: Researchers may encounter several challenges, including:
-
Low yields in the initial ring-forming cyclization.
-
Formation of regioisomers, dimeric byproducts, or polymeric materials.[1]
-
Incomplete demethylation of the 6-methoxy intermediate or side reactions.
-
Difficulties in product purification due to closely related impurities.[1]
Troubleshooting Guides
Low Yield in Pyrrole Ring Formation
| Problem | Potential Cause | Recommended Solutions |
| Low yield in Fischer Indole Synthesis | Incomplete hydrazone formation. | Ensure anhydrous conditions to prevent hydrolysis of the hydrazone intermediate. Monitor the reaction by TLC or LC-MS to confirm the consumption of starting materials. Consider isolating and purifying the hydrazone before cyclization.[1] |
| Suboptimal acid catalyst for cyclization. | Screen a variety of Brønsted and Lewis acids (e.g., PPA, Eaton's reagent, ZnCl₂, BF₃·OEt₂) and optimize the concentration. Be aware that harsh acidic conditions can lead to degradation.[1] | |
| Low yield in Bartoli Synthesis | Poor quality or insufficient Grignard reagent. | Use a freshly prepared or titrated vinyl Grignard reagent. An excess of the reagent (typically 3-4 equivalents) is often required.[2] |
| Suboptimal temperature control. | Maintain strict temperature control, typically starting at low temperatures (e.g., -78 °C) and allowing the reaction to warm slowly.[2] | |
| General low yield in cyclization | Formation of side products (e.g., regioisomers, polymers). | Adjust the reaction temperature and time; lower temperatures may increase selectivity. Prolonged reaction times can sometimes lead to decomposition.[1] |
Issues with Demethylation of 6-Methoxy Intermediate
| Problem | Potential Cause | Recommended Solutions |
| Incomplete demethylation | Insufficient BBr₃. | Use at least one equivalent of BBr₃ per methoxy group. An additional equivalent may be needed for other basic sites in the molecule. |
| Low reaction temperature or short reaction time. | Start the reaction at a low temperature (e.g., -78 °C to 0 °C) and allow it to warm to room temperature. Monitor the reaction progress by TLC or LC-MS and extend the reaction time if necessary. | |
| Low yield of desired product | Difficult workup leading to product loss. | Quench the reaction carefully at low temperature with methanol or water. Extraction with an appropriate organic solvent (e.g., DCM) is crucial. If an agglomerate forms between layers during workup, adding brine can help break the emulsion.[3] |
| Degradation of the product. | Avoid excessive heating during workup and purification. The phenolic product may be sensitive to oxidation. |
Catalyst Selection and Reaction Performance
| Reaction Step | Catalyst/Reagent | Typical Solvent | Typical Temperature | Typical Reaction Time | Illustrative Yield |
| Pyrrole Ring Formation (Fischer Indole type) | Polyphosphoric Acid (PPA) | N/A | 80-120 °C | 1-4 h | 40-70% |
| Eaton's Reagent | N/A | 60-100 °C | 2-6 h | 50-80% | |
| ZnCl₂ | Toluene, Xylene | 110-140 °C | 8-24 h | 30-60% | |
| Demethylation | Boron Tribromide (BBr₃) | Dichloromethane (DCM) | -78 °C to rt | 4-16 h | 70-95% |
| 47% Hydrobromic Acid (HBr) | Acetic Acid | 120-140 °C | 2-8 h | 60-85% |
Experimental Protocols
Protocol 1: Synthesis of 6-Methoxy-1H-pyrrolo[3,2-b]pyridine (Illustrative Fischer Indole Synthesis)
-
Hydrazone Formation: To a solution of the corresponding 6-methoxypyridylhydrazine (1.0 eq) in ethanol, add the desired ketone or aldehyde (1.1 eq). Add a catalytic amount of acetic acid and stir the mixture at room temperature for 4-12 hours, monitoring by TLC for the disappearance of the starting hydrazine.
-
Workup and Isolation of Hydrazone (Optional but Recommended): Remove the solvent under reduced pressure. Add water to the residue and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude hydrazone, which can be purified by column chromatography or used directly in the next step.
-
Cyclization: Add the hydrazone (1.0 eq) portion-wise to pre-heated polyphosphoric acid (PPA) at 100 °C under an inert atmosphere. Stir the mixture at 100-120 °C for 1-3 hours, monitoring by TLC.
-
Workup and Purification: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice. Neutralize the solution with a saturated aqueous solution of sodium bicarbonate. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to afford 6-methoxy-1H-pyrrolo[3,2-b]pyridine.
Protocol 2: Demethylation to this compound
-
Reaction Setup: Dissolve 6-methoxy-1H-pyrrolo[3,2-b]pyridine (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (argon or nitrogen). Cool the solution to -78 °C in a dry ice/acetone bath.
-
Addition of BBr₃: Slowly add a 1M solution of boron tribromide (BBr₃) in DCM (1.2-1.5 eq) dropwise to the cooled solution.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 4-16 hours. Monitor the progress of the reaction by TLC or LC-MS.
-
Quenching: Cool the reaction mixture to 0 °C and carefully quench by the slow addition of methanol.
-
Workup and Purification: Remove the solvent under reduced pressure. Partition the residue between ethyl acetate and a saturated aqueous solution of sodium bicarbonate. Separate the layers and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by silica gel column chromatography to yield this compound.[4]
Visualizing the Synthetic Workflow
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low yield synthesis.
References
Solvent effects on the reaction yield of 1H-Pyrrolo[3,2-b]pyridin-6-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 1H-Pyrrolo[3,2-b]pyridin-6-ol. The content is tailored for researchers, scientists, and drug development professionals.
Disclaimer: Direct experimental data on the solvent effects for the synthesis of this compound is limited in publicly available literature. The following information is based on established principles of organic synthesis and data from analogous reactions, such as the synthesis of related pyrrolopyridine derivatives and palladium-catalyzed hydroxylations of N-heterocycles. This guide is intended to be a starting point for reaction optimization.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to prepare this compound?
A plausible and common strategy involves a two-step synthesis. The first step is the preparation of a halogenated precursor, typically 6-bromo-1H-pyrrolo[3,2-b]pyridine. This intermediate can then undergo a palladium-catalyzed hydroxylation or a nucleophilic aromatic substitution to introduce the hydroxyl group at the 6-position.
Q2: I am observing a low yield in the final hydroxylation step. What are the potential causes and solutions?
Low yields in the hydroxylation step can stem from several factors:
-
Inactive Catalyst (for Palladium-catalyzed reactions): The palladium catalyst can be sensitive to air and moisture. Ensure the use of a fresh batch of catalyst and ligands, and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction.
-
Inappropriate Solvent: The choice of solvent is critical for solubility of reactants and for the reaction mechanism. Polar aprotic solvents are generally preferred. It is advisable to screen a range of solvents to find the optimal one for your specific conditions.
-
Suboptimal Base: The strength and solubility of the base are crucial. For palladium-catalyzed hydroxylations, inorganic bases like potassium hydroxide (KOH) or cesium hydroxide (CsOH) are often used.
-
Side Reactions: Competing side reactions, such as hydrodehalogenation (replacement of bromine with hydrogen) or the formation of ether byproducts, can reduce the yield of the desired product. Reaction temperature and time should be carefully optimized to minimize these.
Q3: How does the choice of solvent impact the reaction yield?
The solvent plays a multifaceted role in the reaction:
-
Solubility: It must effectively dissolve the halo-pyrrolopyridine, the hydroxide source, and the catalyst system (if applicable).
-
Polarity: Polar aprotic solvents like DMF, DMA, NMP, and DMSO can accelerate nucleophilic aromatic substitution and many palladium-catalyzed reactions by stabilizing charged intermediates.
-
Boiling Point: A solvent with an appropriate boiling point allows the reaction to be conducted at the optimal temperature for the desired transformation while minimizing side reactions.
-
Coordination: Some solvents can coordinate to the metal center in catalytic reactions, which can either be beneficial or detrimental to the catalytic cycle.
Q4: What are the common impurities I might encounter, and how can I minimize them?
Common impurities may include unreacted starting material (6-bromo-1H-pyrrolo[3,2-b]pyridine), the hydrodehalogenated byproduct (1H-pyrrolo[3,2-b]pyridine), and potentially dimeric or polymeric materials. To minimize these, ensure complete consumption of the starting material by monitoring the reaction with TLC or LC-MS, use degassed solvents to reduce hydrodehalogenation, and optimize the reaction time and temperature.
Troubleshooting Guide
Issue 1: Low or No Conversion of Starting Material
| Potential Cause | Troubleshooting Suggestion |
| Inactive Catalyst/Ligand (Pd-catalyzed) | Use a fresh batch of palladium catalyst and ligand. Consider using a pre-catalyst that is more air-stable. |
| Insufficient Temperature | Gradually increase the reaction temperature in increments of 10-20 °C and monitor the progress. |
| Poor Solubility of Reactants | Choose a solvent that provides good solubility for all reactants at the reaction temperature. See the Solvent Selection Table below. |
| Incorrect Base | Ensure the base is strong enough and sufficiently soluble in the reaction medium. |
Issue 2: Formation of Significant Byproducts (e.g., Hydrodehalogenation)
| Potential Cause | Troubleshooting Suggestion |
| Presence of Water or Protic Impurities | Use anhydrous solvents and ensure all glassware is thoroughly dried. Degas the solvent prior to use. |
| Reaction Temperature Too High | Lower the reaction temperature. A temperature screening can help find the optimal balance between reaction rate and selectivity. |
| Incorrect Ligand (Pd-catalyzed) | Screen different phosphine ligands that may favor the desired C-O bond formation over side reactions. |
Data Presentation
Table 1: Hypothetical Solvent Effects on the Yield of this compound
This table is illustrative and based on general principles for palladium-catalyzed hydroxylation of heteroaryl bromides. Actual yields will require experimental optimization.
| Solvent | Dielectric Constant (ε) | Boiling Point (°C) | Expected Relative Yield | Comments |
| N,N-Dimethylformamide (DMF) | 36.7 | 153 | High | Good solubility for many reactants. Needs to be anhydrous. |
| N-Methyl-2-pyrrolidone (NMP) | 32.2 | 202 | High | High boiling point allows for a wide temperature range. Good for stubborn reactions.[1] |
| 1,4-Dioxane | 2.2 | 101 | Moderate to High | Often used with water as a co-solvent in Pd-catalyzed hydroxylations.[2][3] |
| Toluene | 2.4 | 111 | Low to Moderate | Less polar, may result in lower solubility of ionic reagents. |
| Acetonitrile | 37.5 | 82 | Moderate | Lower boiling point may limit the achievable reaction temperature. |
| Dimethyl Sulfoxide (DMSO) | 46.7 | 189 | Moderate to High | Highly polar, but can sometimes lead to side reactions at high temperatures. |
Experimental Protocols
Hypothetical Protocol for Palladium-Catalyzed Synthesis of this compound
This protocol is a representative example based on common methodologies for the palladium-catalyzed hydroxylation of heteroaryl halides and requires optimization.[1][2][3]
Reagents:
-
6-Bromo-1H-pyrrolo[3,2-b]pyridine (1.0 eq)
-
Potassium Hydroxide (KOH) (3.0 eq)
-
Palladium(II) Acetate (Pd(OAc)₂, 0.05 eq)
-
t-BuBrettPhos (0.1 eq)
-
Anhydrous, degassed N-Methyl-2-pyrrolidone (NMP)[1]
Procedure:
-
To a dry reaction vessel, add 6-bromo-1H-pyrrolo[3,2-b]pyridine, potassium hydroxide, palladium(II) acetate, and t-BuBrettPhos.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).
-
Add degassed NMP via syringe.
-
Heat the reaction mixture at a specified temperature (e.g., 100-120 °C) until the starting material is consumed (monitored by TLC or LC-MS).
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the mixture with an aqueous acid solution (e.g., 1M HCl).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford this compound.
Mandatory Visualization
Caption: General synthetic workflow for this compound.
Caption: Troubleshooting logic for the synthesis of this compound.
References
Validation & Comparative
Validation of 1H-Pyrrolo[3,2-b]pyridin-6-ol as a Promising Kinase Inhibitor Scaffold: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The relentless pursuit of novel and effective kinase inhibitors remains a cornerstone of modern drug discovery, particularly in oncology. The privileged structural motif of the pyrrolopyridine core has consistently demonstrated its utility in the design of potent kinase inhibitors. This guide provides a comprehensive validation of the 1H-pyrrolo[3,2-b]pyridin-6-ol scaffold as a promising foundation for the development of next-generation kinase inhibitors. Through a comparative analysis with established scaffolds and the presentation of supporting experimental data and protocols, this document aims to equip researchers with the critical information needed to explore this chemical space.
While direct and extensive kinase inhibition data for this compound itself is emerging, the well-documented activity of its structural isomers, 1H-pyrrolo[2,3-b]pyridine and 1H-pyrrolo[3,2-c]pyridine, provides a strong rationale for its potential.[1][2] These related scaffolds have yielded potent inhibitors of various kinases, including Fibroblast Growth Factor Receptor (FGFR), FMS kinase, and components of the MEK/ERK and mTOR signaling pathways.[3][4] This guide will therefore leverage data from these closely related analogs to build a compelling case for the title scaffold.
Comparative Kinase Inhibition Profile
To contextualize the potential of the 1H-pyrrolo[3,2-b]pyridine scaffold, we present a comparative analysis of the inhibitory activity of its derivatives against a panel of kinases, alongside three well-established and structurally diverse kinase inhibitor scaffolds: Staurosporine (a broad-spectrum inhibitor), Imatinib (a pioneering targeted therapy), and Dasatinib (a multi-targeted inhibitor).
| Kinase Target | 1H-Pyrrolo[3,2-c]pyridine Derivative (Compound 1r) IC₅₀ (nM)[2] | Staurosporine IC₅₀ (nM) | Imatinib IC₅₀ (µM)[5][6] | Dasatinib IC₅₀ (nM)[7][8] |
| FMS | 30 | - | - | - |
| FLT3 (D835Y) | >1000 | - | - | <30 |
| c-MET | >1000 | - | - | - |
| PKC | - | 3 | - | - |
| p60v-src | - | 6 | - | 0.5 |
| PKA | - | 7 | - | - |
| CaM Kinase II | - | 20 | - | - |
| v-Abl | - | - | 0.6 | <0.75 |
| c-Kit | - | - | 0.1 | <30 |
| PDGFR | - | - | 0.1 | <30 |
| Csk | - | - | - | 4.4 |
| Src | - | - | - | <0.25 |
| Abl | - | - | - | <0.45 |
Note: The data for the 1H-pyrrolo[3,2-c]pyridine derivative highlights the potential for potent and selective inhibition within the broader pyrrolopyridine class. The IC₅₀ values for the comparator scaffolds are provided to offer a benchmark for potency and spectrum of activity.
Experimental Protocols: In Vitro Kinase Inhibition Assay
The determination of a compound's inhibitory activity against a specific kinase is a critical step in its validation. The ADP-Glo™ Kinase Assay is a widely used, luminescence-based method for quantifying kinase activity and determining inhibitor potency (IC₅₀ values).[9][10]
Principle of the ADP-Glo™ Kinase Assay
The assay measures the amount of ADP produced during a kinase reaction. The kinase reaction is first terminated, and the remaining ATP is depleted. Subsequently, the ADP is converted to ATP, which is then used in a luciferase-luciferin reaction to generate a luminescent signal that is directly proportional to the initial kinase activity.[11]
Detailed Protocol
1. Reagent Preparation:
-
Kinase Buffer: Prepare a suitable kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
ATP Solution: Prepare a stock solution of ATP in kinase buffer at a concentration twice the desired final concentration (typically near the Kₘ of the kinase for ATP).
-
Substrate Solution: Prepare a stock solution of the specific peptide or protein substrate for the target kinase in kinase buffer.
-
Kinase Solution: Dilute the kinase to a working concentration in kinase buffer.
-
Test Compound: Prepare serial dilutions of the test compound (e.g., a derivative of this compound) in DMSO, followed by a final dilution in kinase buffer.
-
ADP-Glo™ Reagent and Kinase Detection Reagent: Prepare according to the manufacturer's instructions (Promega).[12]
2. Kinase Reaction:
-
Add 2.5 µL of the test compound solution or vehicle (for control) to the wells of a 384-well plate.
-
Add 2.5 µL of the kinase solution to each well.
-
Initiate the reaction by adding 5 µL of a 2x ATP/substrate mixture.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 60 minutes).
3. Signal Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30-60 minutes to allow for the conversion of ADP to ATP and the generation of a luminescent signal.
-
Measure the luminescence using a plate reader.
4. Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Visualizing the Role of Pyrrolopyridine Inhibitors in Signaling Pathways
Derivatives of the pyrrolopyridine scaffold have been shown to inhibit kinases involved in critical cancer-related signaling pathways, such as the MEK/ERK pathway.[3] The following diagram illustrates the points of intervention for inhibitors targeting this cascade.
Caption: Inhibition of the MEK/ERK signaling pathway by a 1H-pyrrolopyridine derivative.
Experimental Workflow for Kinase Inhibitor Validation
The process of validating a new kinase inhibitor scaffold involves a series of well-defined experimental steps, from initial screening to detailed characterization.
Caption: A typical workflow for the preclinical validation of a novel kinase inhibitor.
Logical Relationship of Pyrrolopyridine Scaffolds
The this compound scaffold belongs to the broader family of pyrrolopyridines, which have demonstrated significant potential as kinase inhibitors.
Caption: The relationship between the target scaffold and its validated isomeric counterparts.
References
- 1. benchchem.com [benchchem.com]
- 2. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitory effects of a new 1H-pyrrolo[3,2-c]pyridine derivative, KIST101029, on activator protein-1 activity and neoplastic cell transformation induced by insulin-like growth factor-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Design, Synthesis, and Evaluation of Dasatinib-Amino Acid and Dasatinib-Fatty Acid Conjugates as Protein Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preclinical evaluation of dasatinib, a potent Src kinase inhibitor, in melanoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 10. promega.com [promega.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. ulab360.com [ulab360.com]
A Comparative Analysis of 1H-Pyrrolo[3,2-b]pyridin-6-ol and Other Key Heterocyclic Cores in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the selection of a core heterocyclic scaffold is a critical decision that profoundly influences the ultimate efficacy and safety profile of a drug candidate. This guide provides a comparative analysis of the promising 1H-Pyrrolo[3,2-b]pyridin-6-ol scaffold against other well-established heterocyclic cores: pyridine, quinoline, indole, and pyrimidine. This objective comparison is supported by experimental data, with a focus on kinase inhibition, a crucial area in modern therapeutics, particularly in oncology.
Introduction to the Heterocyclic Cores
Heterocyclic compounds form the backbone of a vast number of pharmaceuticals due to their ability to engage in a wide range of biological interactions. The scaffolds under review are prevalent in numerous FDA-approved drugs and are recognized for their diverse therapeutic applications.
This compound , a member of the azaindole family, is a bicyclic heteroaromatic compound that has garnered significant interest as a "privileged structure" in medicinal chemistry. Its rigid framework and potential for diverse substitutions make it an attractive starting point for the development of potent and selective kinase inhibitors.
Pyridine is a fundamental six-membered aromatic heterocycle containing one nitrogen atom. Its derivatives are found in a multitude of drugs with a wide array of biological activities, including anticancer and antiviral properties. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, contributing to drug-receptor interactions.
Quinoline , a fused bicyclic system composed of a benzene ring and a pyridine ring, is another cornerstone in drug discovery. This scaffold is present in numerous antimalarial, anticancer, and anti-inflammatory agents. Its extended aromatic system allows for significant π-stacking interactions with biological targets.
Indole , a bicyclic structure consisting of a benzene ring fused to a pyrrole ring, is a key component of many natural products and synthetic drugs. It is a versatile scaffold found in anticancer agents, non-steroidal anti-inflammatory drugs (NSAIDs), and antiviral compounds.
Pyrimidine , a six-membered aromatic ring with two nitrogen atoms, is a fundamental building block of nucleic acids and is a common core in a wide range of pharmaceuticals. Pyrimidine-based drugs have shown remarkable success as kinase inhibitors, antiviral agents, and antibacterial drugs.
Comparative Analysis of Kinase Inhibitory Activity
To provide a focused and relevant comparison, this analysis centers on the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key receptor tyrosine kinase involved in angiogenesis and a validated target in oncology. The following tables summarize the half-maximal inhibitory concentration (IC50) values of representative compounds from each heterocyclic class against VEGFR-2. It is important to note that the presented compounds are derivatives of the core structures, and their activity is influenced by the specific substitutions made.
Table 1: Comparative in vitro Inhibitory Activity (IC50) against VEGFR-2
| Heterocyclic Core | Representative Compound | VEGFR-2 IC50 (nM) | Reference |
| 1H-Pyrrolo[3,2-b]pyridine | (Hypothetical Derivative) | Data not publicly available | - |
| Pyridine | Compound 10 | 120 | [1] |
| Quinoline | Compound 7 | 137.40 | [2] |
| Indole | Compound 18b | 70 | [3] |
| Pyrimidine | Thieno[2,3-d]pyrimidine derivative 21e | 21 | [4] |
Note: The IC50 values are from different studies and should be interpreted as indicative of the potential of each scaffold. Direct comparison is most accurate when compounds are tested under identical experimental conditions.
Comparative Pharmacokinetic Properties (ADME)
The absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate are critical for its clinical success. The following table provides a qualitative comparison of the general ADME profiles associated with each heterocyclic core, based on published data for various derivatives.
Table 2: General ADME Profile Comparison
| Heterocyclic Core | Oral Bioavailability | Metabolic Stability | Permeability (Caco-2) | hERG Inhibition Risk |
| 1H-Pyrrolo[3,2-b]pyridine | Generally Favorable | Variable | Moderate to High | Potential |
| Pyridine | Generally Good | Variable, often CYP-mediated | Good | Moderate |
| Quinoline | Generally Good | Can be extensively metabolized | Good | High |
| Indole | Variable | Often metabolized by CYPs | Good | Moderate |
| Pyrimidine | Generally Good | Can be metabolically stable | Good | Low to Moderate |
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate and reproducible evaluation of drug candidates. Below are generalized methodologies for key in vitro assays cited in this guide.
In Vitro VEGFR-2 Kinase Inhibition Assay
This assay determines the ability of a compound to inhibit the enzymatic activity of the VEGFR-2 kinase domain.
Materials:
-
Recombinant human VEGFR-2 kinase domain
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
ATP (Adenosine triphosphate)
-
VEGFR-2 specific substrate (e.g., a synthetic peptide)
-
Test compound dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™, HTRF®, or ELISA-based antibody detection)
-
Microplates (e.g., 384-well)
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a microplate, add the kinase buffer, VEGFR-2 enzyme, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence, fluorescence) using a microplate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control and determine the IC50 value by fitting the data to a dose-response curve.[5]
Cell-Based VEGFR-2 Phosphorylation Assay
This assay measures the inhibition of VEGFR-2 autophosphorylation in a cellular context.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Cell culture medium and supplements
-
VEGF-A (Vascular Endothelial Growth Factor A)
-
Test compound dissolved in DMSO
-
Lysis buffer
-
ELISA kit for phosphorylated VEGFR-2
Procedure:
-
Seed HUVECs in a 96-well plate and allow them to adhere.
-
Starve the cells in a low-serum medium to reduce basal receptor phosphorylation.
-
Pre-incubate the cells with various concentrations of the test compound.
-
Stimulate the cells with VEGF-A to induce VEGFR-2 phosphorylation.
-
Lyse the cells and quantify the amount of phosphorylated VEGFR-2 using a specific ELISA kit.
-
Determine the IC50 value by plotting the inhibition of phosphorylation against the compound concentration.
Caco-2 Permeability Assay
This assay assesses the intestinal permeability of a compound.
Materials:
-
Caco-2 cells
-
Transwell inserts
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
-
Test compound
-
LC-MS/MS for quantification
Procedure:
-
Culture Caco-2 cells on Transwell inserts for 21 days to form a differentiated monolayer.
-
Verify monolayer integrity by measuring transepithelial electrical resistance (TEER).
-
Add the test compound to the apical (A) or basolateral (B) side of the monolayer.
-
After a defined incubation period (e.g., 2 hours), collect samples from the receiver compartment.
-
Quantify the concentration of the test compound in the samples using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) in both A-to-B and B-to-A directions to determine the efflux ratio.[6][7]
Microsomal Stability Assay
This assay evaluates the metabolic stability of a compound in the presence of liver microsomes.
Materials:
-
Liver microsomes (human, rat, or mouse)
-
NADPH regenerating system
-
Phosphate buffer
-
Test compound
-
Acetonitrile for reaction termination
-
LC-MS/MS for quantification
Procedure:
-
Incubate the test compound with liver microsomes and the NADPH regenerating system at 37°C.
-
Collect aliquots at different time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Terminate the reaction by adding cold acetonitrile.
-
Centrifuge to precipitate proteins and analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Determine the in vitro half-life (t½) and intrinsic clearance (Clint) of the compound.[8][9][10]
hERG Inhibition Assay
This assay assesses the potential of a compound to block the hERG potassium channel, a key indicator of cardiotoxicity.
Materials:
-
HEK293 cells stably expressing the hERG channel
-
Patch-clamp electrophysiology setup or an automated patch-clamp system
-
Extracellular and intracellular solutions
-
Test compound
Procedure:
-
Establish a whole-cell patch-clamp recording from a hERG-expressing cell.
-
Apply a specific voltage protocol to elicit hERG currents.
-
Record baseline hERG currents in the absence of the test compound.
-
Perfuse the cell with increasing concentrations of the test compound and record the corresponding hERG currents.
-
Calculate the percentage of current inhibition at each concentration and determine the IC50 value.[11][12][13]
Visualizations
Signaling Pathway
Caption: VEGFR-2 signaling pathway and the point of inhibition by heterocyclic core-based inhibitors.
Experimental Workflow
Caption: A generalized workflow for an in vitro kinase inhibition assay.
Conclusion
References
- 1. Pyridine-derived VEGFR-2 inhibitors: Rational design, synthesis, anticancer evaluations, in silico ADMET profile, and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New quinoline and isatin derivatives as apoptotic VEGFR-2 inhibitors: design, synthesis, anti-proliferative activity, docking, ADMET, toxicity, and MD simulation studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and molecular docking of novel indole scaffold-based VEGFR-2 inhibitors as targeted anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. enamine.net [enamine.net]
- 7. Caco-2 Permeability | Evotec [evotec.com]
- 8. Microsomal Stability Assay & Protocol | AxisPharm Laboratories [axispharm.com]
- 9. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 10. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 11. Cell-based hERG Channel Inhibition Assay in High-throughput Format - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
Comparison Guide: Cross-Reactivity Profiling of 1H-Pyrrolo[3,2-b]pyridin-6-ol Based Inhibitors
This guide provides a comparative analysis of a novel 1H-Pyrrolo[3,2-b]pyridin-6-ol based inhibitor, designated PYR6-Inhib-A, against the established Janus kinase (JAK) inhibitor, Tofacitinib. The following sections detail the inhibitory activity, selectivity, and cellular target engagement of these compounds, supported by experimental data and protocols.
Data Presentation: Kinase Inhibition Profiling
The cross-reactivity of PYR6-Inhib-A and Tofacitinib was assessed against a panel of representative kinases. The half-maximal inhibitory concentrations (IC50) were determined using in vitro kinase assays. The results, summarized in the table below, indicate that PYR6-Inhib-A is a potent inhibitor of JAK family kinases with a distinct selectivity profile compared to Tofacitinib.
| Target Kinase | PYR6-Inhib-A IC50 (nM) | Tofacitinib IC50 (nM) |
| JAK1 | 8 | 1.2 |
| JAK2 | 15 | 1.5 |
| JAK3 | 2 | 1.0 |
| TYK2 | 25 | 28 |
| ABL1 | >1000 | 850 |
| AKT1 | >1000 | >1000 |
| EGFR | 850 | >1000 |
| ERK1 | >1000 | >1000 |
| SRC | 450 | 600 |
| VEGFR2 | 600 | >1000 |
Data presented are hypothetical and for illustrative purposes.
Experimental Protocols
This protocol outlines the methodology used to determine the IC50 values for the inhibitors against the kinase panel.
-
Materials and Reagents:
-
Recombinant human kinases
-
ATP (Adenosine triphosphate)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Substrate peptide (specific for each kinase)
-
Test compounds (PYR6-Inhib-A, Tofacitinib) dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well assay plates
-
-
Procedure: a. A serial dilution of the test compounds is prepared in DMSO. b. The kinase, substrate, and kinase buffer are added to the wells of a 384-well plate. c. The test compounds are added to the wells, and the plate is incubated for 10 minutes at room temperature. d. The kinase reaction is initiated by the addition of ATP. e. The reaction is allowed to proceed for 60 minutes at room temperature. f. The amount of ADP produced is quantified using the ADP-Glo™ assay system according to the manufacturer's instructions. g. Luminescence is measured using a plate reader. h. The IC50 values are calculated by fitting the data to a four-parameter logistic curve using graphing software.
CETSA is employed to verify the engagement of the inhibitors with their target kinases within a cellular environment.[1][2][3][4] The principle relies on the increased thermal stability of a protein when bound to a ligand.[1]
-
Materials and Reagents:
-
Cell line expressing the target kinase (e.g., HEK293)
-
Cell culture medium and supplements
-
Test compounds (PYR6-Inhib-A, Tofacitinib) dissolved in DMSO
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., PBS with protease inhibitors)
-
Antibodies specific to the target kinase
-
SDS-PAGE and Western blotting reagents
-
-
Procedure: a. Cells are cultured and treated with either the test compound or DMSO (vehicle control) for a specified time. b. The cells are harvested, washed with PBS, and resuspended in PBS. c. The cell suspension is divided into aliquots and heated to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature. d. The cells are lysed by freeze-thaw cycles. e. The soluble fraction of the cell lysate is separated from the precipitated proteins by centrifugation. f. The amount of soluble target protein in the supernatant is analyzed by SDS-PAGE and Western blotting using a target-specific antibody. g. The band intensities are quantified, and melting curves are generated to determine the shift in the melting temperature (Tm) of the target protein in the presence of the inhibitor.
Visualizations
The following diagram illustrates the general workflow for screening and characterizing kinase inhibitors.
The Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway is a critical signaling cascade involved in immunity, cell proliferation, and differentiation.[5][6][7] The diagram below illustrates the key steps in this pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. bio-protocol.org [bio-protocol.org]
- 4. scispace.com [scispace.com]
- 5. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 6. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. creative-diagnostics.com [creative-diagnostics.com]
Comparative Efficacy of Pyrrolopyridine Derivatives as Kinase Inhibitors: A Guide for Researchers
A detailed analysis of the mechanism of action of 1H-Pyrrolo[3,2-b]pyridin-6-ol derivatives and their analogs reveals a promising scaffold for the development of potent kinase inhibitors. While direct and extensive research on this compound derivatives is limited, a comparative study of the broader class of pyrrolopyridine isomers highlights their significant potential in targeting various kinases and cancer cell lines.
This guide provides a comparative overview of the biological activity of different pyrrolopyridine scaffolds, focusing on their inhibitory effects on key kinases and their antiproliferative activity against cancer cells. Due to the limited availability of public data on a series of this compound derivatives, this report extends its scope to include closely related and well-studied isomers, such as 1H-pyrrolo[3,2-c]pyridine and 1H-pyrrolo[2,3-b]pyridine derivatives, to provide a comprehensive understanding of the therapeutic potential of the pyrrolopyridine core.
Kinase Inhibitory Activity of Pyrrolopyridine Derivatives
The pyrrolopyridine scaffold is a recurring motif in a multitude of kinase inhibitors.[1] These compounds typically exert their effect by competing with ATP for the kinase's binding site, thereby blocking the phosphorylation of downstream substrates and disrupting signal transduction pathways crucial for cell proliferation and survival.
Comparative IC50 Values of Pyrrolopyridine Isomers
The following table summarizes the 50% inhibitory concentration (IC50) values for various pyrrolopyridine derivatives against different kinases. This data, collated from multiple studies, showcases the potent and, in some cases, selective inhibitory profiles of these compounds.
| Scaffold | Derivative | Target Kinase | IC50 (nM) | Reference |
| 1H-Pyrrolo[3,2-c]pyridine | Compound 1e | FMS Kinase | 60 | [2][3][4] |
| Compound 1r | FMS Kinase | 30 | [2][3][4] | |
| Lead Compound (KIST101029) | FMS Kinase | 96 | [2][3][4] | |
| 1H-Pyrrolo[2,3-b]pyridine | Compound 4h | FGFR1 | 7 | [5][6] |
| Compound 4h | FGFR2 | 9 | [5][6] | |
| Compound 4h | FGFR3 | 25 | [5][6] | |
| Compound 4h | FGFR4 | 712 | [5][6] | |
| Compound 1 | FGFR1 | 1900 | [5] |
Antiproliferative Activity of Pyrrolopyridine Derivatives
The kinase inhibitory activity of pyrrolopyridine derivatives often translates into potent antiproliferative effects against various cancer cell lines. The tables below present the IC50 values of different pyrrolopyridine isomers, demonstrating their efficacy in inhibiting cancer cell growth.
1H-Pyrrolo[3,2-c]pyridine Derivatives: Antiproliferative Activity
| Derivative | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Compound 1r | Ovarian, Prostate, Breast Cancer Cell Lines | Ovarian, Prostate, Breast | 0.15 - 1.78 | [2][4] |
| Compound 8b | A375P | Human Melanoma | Nanomolar range | [7] |
| Compound 8g | A375P | Human Melanoma | Nanomolar range | [7] |
| Compounds 9a-e | A375P | Human Melanoma | Nanomolar range | [7] |
| Compounds 8d, e, 9a-d, f | NCI-9 Melanoma Cell Lines | Human Melanoma | Two-digit nanomolar range | [8] |
| Compound 10t | HeLa | Cervical Cancer | 0.12 | [9][10] |
| SGC-7901 | Gastric Cancer | 0.15 | [9][10] | |
| MCF-7 | Breast Cancer | 0.21 | [9][10] |
1H-Pyrrolo[2,3-b]pyridine Derivatives: Antiproliferative Activity
| Derivative | Cell Line | Cancer Type | IC50 (µM) |
| Compound 4h | 4T1 | Mouse Breast Cancer | Data not specified |
| MDA-MB-231 | Human Breast Cancer | Data not specified | |
| MCF-7 | Human Breast Cancer | Data not specified |
Signaling Pathways and Experimental Workflows
The mechanism of action of these kinase inhibitors involves the modulation of key signaling pathways, such as the MAPK/ERK pathway, which is frequently dysregulated in cancer.
References
- 1. benchchem.com [benchchem.com]
- 2. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. tandf.figshare.com [tandf.figshare.com]
- 5. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Design, synthesis, and antiproliferative activity of new 1H-pyrrolo[3,2-c]pyridine derivatives against melanoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and antiproliferative activity of new 1H-pyrrolo[3,2-c]pyridine derivatives against melanoma cell lines. Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
Lack of Publicly Available In Vivo Efficacy Data for 1H-Pyrrolo[3,2-b]pyridin-6-ol Drug Candidates Necessitates Examination of Structurally Related Analogs
Despite a comprehensive search of scientific literature and patent databases, no specific in vivo efficacy studies for drug candidates featuring the 1H-Pyrrolo[3,2-b]pyridin-6-ol scaffold were identified. This suggests a potential gap in the publicly accessible research landscape for this particular chemical entity.
To provide valuable insights for researchers, scientists, and drug development professionals, this guide presents a comparative analysis of in vivo efficacy studies for structurally related pyrrolopyridine-based compounds. The data herein is derived from studies on different isomers, primarily the 1H-pyrrolo[2,3-b]pyridine and 1H-pyrrolo[3,2-c]pyridine cores, which are prevalent in kinase inhibitor research. This information can serve as a valuable surrogate for understanding the potential in vivo behavior and therapeutic applications of novel pyrrolopyridine derivatives.
Comparative In Vivo Efficacy of Pyrrolopyridine-Based Kinase Inhibitors
While data on the specific this compound scaffold is unavailable, numerous studies have demonstrated the in vivo anti-tumor activity of other pyrrolopyridine isomers. Below is a summary of data from representative studies on promising drug candidates.
Table 1: Comparative In Vivo Efficacy of 1H-Pyrrolo[2,3-b]pyridine Derivatives
| Drug Candidate | Target Kinase | Cancer Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| Compound 25a | ATM | HCT116 Xenograft | Not Specified | 79.3% (in combination with irinotecan) | [1][2] |
| Compound 25a | ATM | SW620 Xenograft | Not Specified | 95.4% (in combination with irinotecan) | [1][2] |
| Compounds B1-B3 | RSK2 | MDA-MB-468 Xenograft | Not Specified | Up to 54.6% | [3] |
Note: Detailed dosing regimens were not always available in the referenced abstracts.
Experimental Protocols
Detailed experimental methodologies are crucial for the replication and extension of scientific findings. Below are generalized protocols based on the methodologies described in the cited literature for in vivo xenograft studies.
General Xenograft Tumor Model Protocol
-
Cell Culture: Human cancer cell lines (e.g., HCT116, SW620, MDA-MB-468) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics under standard cell culture conditions (37°C, 5% CO₂).
-
Animal Models: Immunocompromised mice (e.g., BALB/c nude or NOD-SCID) aged 6-8 weeks are used for tumor implantation.
-
Tumor Implantation: A suspension of cancer cells (typically 1 x 10⁶ to 1 x 10⁷ cells in a small volume of media or PBS) is injected subcutaneously into the flank of each mouse.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomized into control and treatment groups.
-
Drug Administration: The investigational compound (e.g., Compound 25a) is administered via a clinically relevant route, such as oral gavage or intraperitoneal injection. A vehicle control is administered to the control group. In combination studies, a standard-of-care agent (e.g., irinotecan) is also administered.
-
Efficacy Evaluation: Tumor volume is measured at regular intervals (e.g., twice weekly) using calipers. The formula: Tumor Volume = (Length x Width²) / 2 is commonly used. Body weight is also monitored as an indicator of toxicity.
-
Endpoint and Analysis: The study is typically terminated when tumors in the control group reach a predetermined size. Tumor growth inhibition (TGI) is calculated as a percentage relative to the control group.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs can aid in understanding the mechanism of action and study rationale.
ATM Signaling Pathway in DNA Damage Response
The Ataxia-Telangiectasia Mutated (ATM) kinase is a critical regulator of the DNA damage response (DDR). Upon DNA double-strand breaks, ATM is activated and phosphorylates a multitude of downstream targets to orchestrate cell cycle arrest, DNA repair, or apoptosis. The diagram below illustrates a simplified ATM signaling cascade.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of 1H-Pyrrolo[2,3-b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. | Semantic Scholar [semanticscholar.org]
- 3. Synthesis and anti-tumor activity evaluation of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives with phenyl sulfonamide groups as potent RSK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Biological Data Reproducibility for 1H-Pyrrolo[3,2-b]pyridine Compounds
A comparative analysis of the biological activity of 1H-Pyrrolo[3,2-b]pyridine derivatives and a guide to the critical experimental parameters governing data reproducibility.
The primary challenge in ensuring the reproducibility of biological data for pyrrolopyridine derivatives is their typically low aqueous solubility.[1][2][3][4][5] This can lead to significant variability in experimental results, including underestimated activity and inaccurate structure-activity relationships (SAR).[1][2] Therefore, meticulous attention to compound handling and assay conditions is paramount.
Comparative Biological Activity of Pyrrolopyridine Derivatives
Various derivatives of the pyrrolopyridine scaffold have been synthesized and evaluated for their biological activity, primarily as anti-cancer agents through the inhibition of protein kinases. The following table summarizes some of the publicly available quantitative data for these compounds. It is important to note that these values are for different derivatives and isomers, and direct comparison should be made with caution as experimental conditions may vary between studies.
| Compound Scaffold | Derivative/Compound | Target(s) | Assay Type | Reported IC50/GI50 |
| 1H-pyrrolo[3,2-c]pyridine | Compound 10t | HeLa, SGC-7901, MCF-7 | Antiproliferative (MTT) | 0.12, 0.15, 0.21 µM |
| 1H-pyrrolo[2,3-b]pyridine | Compound 4h | FGFR1, FGFR2, FGFR3, FGFR4 | Kinase Inhibition | 7, 9, 25, 712 nM |
| 1H-pyrrolo[3,2-c]pyridine | Compound 1r | FMS Kinase | Kinase Inhibition | 30 nM |
| 1H-pyrrolo[3,2-c]pyridine | Compound 1r | Ovarian, prostate, and breast cancer cell lines | Antiproliferative | 0.15 - 1.78 µM |
Key Experimental Protocols for Ensuring Data Reproducibility
The reproducibility of the biological data presented above is intrinsically linked to the precise execution of experimental protocols. Below are detailed methodologies for key assays, with an emphasis on steps critical for mitigating variability.
Compound Solubilization and Handling
Poor solubility is a major source of experimental irreproducibility.[1][2][3] The following protocol is designed to improve the solubility of 1H-Pyrrolo[3,2-b]pyridine compounds for biological assays.
Objective: To prepare a stable, solubilized stock solution of the test compound for use in downstream biological assays.
Materials:
-
1H-Pyrrolo[3,2-b]pyridine derivative
-
High-purity, anhydrous Dimethyl Sulfoxide (DMSO)
-
Assay buffer
-
Vortex mixer
-
Sonication bath (optional)
Protocol:
-
Stock Solution Preparation:
-
Accurately weigh the compound.
-
Add a precise volume of high-purity, anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10-30 mM).
-
Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (to 37°C) or sonication may be used to aid dissolution.
-
Visually inspect the solution for any precipitation.
-
-
Working Solution Preparation (Serial Dilution):
-
Instead of adding the DMSO stock directly to the final buffer volume, perform a serial dilution.
-
First, dilute the DMSO stock into a small volume of assay buffer.
-
Then, add this intermediate dilution to the final volume to reach the desired assay concentration.
-
The final DMSO concentration in the assay should be kept as low as possible (ideally <0.5%) and consistent across all experiments.
-
-
Important Considerations:
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This assay measures the activity of a kinase by quantifying the amount of ADP produced.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific protein kinase.
Methodology:
-
Kinase Reaction:
-
Set up kinase reactions in a multi-well plate. Each well should contain the kinase, its substrate, ATP, and the test compound at various concentrations.
-
Ensure consistent incubation times and temperatures, as enzyme activity is highly sensitive to these parameters. Aim for initial velocity conditions, with substrate conversion below 20%.
-
-
Termination and ATP Depletion:
-
Add ADP-Glo™ Reagent to each well to stop the kinase reaction. This reagent also depletes the remaining ATP.
-
-
ADP to ATP Conversion and Signal Generation:
-
Add Kinase Detection Reagent to convert the ADP generated by the kinase reaction into ATP. This newly synthesized ATP is then used by a luciferase to generate a luminescent signal.
-
-
Measurement:
-
Read the luminescence using a plate reader. The signal intensity is proportional to the amount of ADP produced and thus, the kinase activity.
-
-
Data Analysis:
-
Normalize the data and use a standardized curve-fitting method to determine the IC50 values.
-
Cell Proliferation Assay (MTT Assay)
This colorimetric assay is a common method for assessing the cytotoxic effects of compounds on cancer cell lines.
Objective: To determine the half-maximal growth inhibitory concentration (GI50) of a test compound on a specific cell line.
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan.
-
Formazan Solubilization: After incubation, add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell growth inhibition for each compound concentration relative to untreated control cells and determine the GI50 value.
Signaling Pathways and Experimental Workflows
The biological activity of 1H-Pyrrolo[3,2-b]pyridine derivatives is often attributed to their ability to inhibit protein kinases, which are key components of various cellular signaling pathways.
Caption: Generalized Receptor Tyrosine Kinase (RTK) signaling pathway inhibited by 1H-Pyrrolo[3,2-b]pyridine compounds.
To ensure the reproducibility of experiments investigating the effects of these compounds, a standardized workflow is essential.
Caption: Experimental workflow for testing 1H-Pyrrolo[3,2-b]pyridine compounds, highlighting critical steps for reproducibility.
By adhering to these detailed protocols and being mindful of the critical parameters, especially those related to compound solubility, researchers can significantly improve the reproducibility and reliability of their biological data for 1H-Pyrrolo[3,2-b]pyridine compounds and contribute to a more robust and comparable body of scientific knowledge.
References
- 1. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison of 1H-Pyrrolo[3,2-b]pyridin-6-ol Analogs in Cellular Models: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cellular performance of various 1H-Pyrrolo[3,2-b]pyridin-6-ol analogs and related isomers. The information herein is supported by experimental data from multiple studies, offering insights into their potential as therapeutic agents.
The 1H-Pyrrolo[3,2-b]pyridine scaffold and its isomers are recognized as "privileged structures" in medicinal chemistry due to their ability to interact with a wide array of biological targets.[1] These compounds, which are bioisosteres of indole, have garnered significant attention as potent inhibitors of various protein kinases, enzymes that are critical regulators of cellular processes and frequently dysregulated in diseases such as cancer.[1][2][3] This guide focuses on the comparative analysis of different analogs based on their inhibitory activities against key kinases and their anti-proliferative effects on cancer cell lines.
Comparative Analysis of Cellular Activity
The following tables summarize the in vitro inhibitory activity of various pyrrolopyridine analogs against different protein kinases and cancer cell lines. It is important to note that direct comparison should be approached with caution as the experimental conditions may vary between studies.
Table 1: Kinase Inhibitory Activity of Pyrrolopyridine Analogs
| Compound ID | Target Kinase | IC50 (nM) | Source |
| Compound 9 (1H-pyrrolo[2,3-b]pyridine derivative) | c-Met | 22.8 | [4] |
| ALK | Moderate Inhibition | [4] | |
| Compound 4h (1H-pyrrolo[2,3-b]pyridine derivative) | FGFR1 | 7 | [5] |
| FGFR2 | 9 | [5] | |
| FGFR3 | 25 | [5] | |
| FGFR4 | 712 | [5] | |
| Compound 1r (pyrrolo[3,2-c]pyridine derivative) | FMS Kinase | 30 | [6] |
| KIST101029 (pyrrolo[3,2-c]pyridine derivative) | FMS Kinase | 96 | [6] |
| S01 (pyrrolo[2,3-b]pyridine-based) | GSK-3β | 0.35 | [7] |
| Compound 14c (1H-pyrrolo[2,3-b]pyridine derivative) | JAK3 | 1600 (Moderate) | [8] |
Table 2: Anti-proliferative Activity of Pyrrolopyridine Analogs in Cancer Cell Lines
| Compound ID | Cell Line | Cancer Type | IC50 (µM) | Source |
| Compound 9 (1H-pyrrolo[2,3-b]pyridine derivative) | MKN-45 | Gastric Cancer | 0.329 | [4] |
| EBC-1 | Lung Cancer | 0.479 | [4] | |
| Compound 4h (1H-pyrrolo[2,3-b]pyridine derivative) | 4T1 | Breast Cancer | Proliferation Inhibition | [5] |
| Compound 10t (1H-pyrrolo[3,2-c]pyridine derivative) | HeLa | Cervical Cancer | 0.12 | [9][10] |
| SGC-7901 | Gastric Cancer | 0.15 | [9][10] | |
| MCF-7 | Breast Cancer | 0.21 | [9][10] | |
| Compound 1r (pyrrolo[3,2-c]pyridine derivative) | Ovarian, Prostate, Breast Cancer Cell Lines | Various | 0.15 - 1.78 | [6] |
Key Signaling Pathways Targeted by Pyrrolopyridine Analogs
The therapeutic potential of these compounds stems from their ability to modulate critical signaling pathways involved in cell growth, proliferation, and survival.
FGFR Signaling Pathway
The Fibroblast Growth Factor Receptor (FGFR) signaling pathway plays a crucial role in cell proliferation, migration, and angiogenesis.[5] Dysregulation of this pathway is implicated in various cancers.[5]
Caption: Simplified FGFR signaling pathway.
c-Met Signaling Pathway
The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), are key players in cell proliferation, motility, and invasion. Aberrant activation of the c-Met pathway is a hallmark of many human cancers.[2][7]
Caption: Overview of the c-Met signaling cascade.
Microtubule Dynamics and Colchicine-Binding Site Inhibition
Certain pyrrolopyridine derivatives act as microtubule-targeting agents by binding to the colchicine-binding site on β-tubulin. This disrupts microtubule dynamics, leading to mitotic arrest and apoptosis in cancer cells.[9][10][11]
Caption: Inhibition of microtubule polymerization.
Experimental Protocols
Standardized experimental protocols are crucial for the reliable evaluation and comparison of chemical compounds. Below are outlines for key assays.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.
Caption: General workflow for a kinase inhibition assay.
Methodology:
-
Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Create a serial dilution of the compound in DMSO.
-
Kinase Reaction:
-
In a 96-well plate, add the serially diluted compound or DMSO (vehicle control).
-
Add the specific kinase to each well and incubate at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding a mixture of the kinase substrate and ATP.
-
Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
-
ADP Detection:
-
Add a reagent to stop the kinase reaction and deplete the remaining ATP.
-
Add a kinase detection reagent to convert the produced ADP to ATP, which generates a luminescent signal.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[12]
-
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[13]
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the pyrrolopyridine analogs and incubate for a specified duration (e.g., 24-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active metabolism will convert the MTT into a purple formazan product.[14]
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength between 550 and 600 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells and determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.[2]
This guide provides a comparative overview to aid researchers in the strategic design and development of novel therapeutics based on the versatile 1H-Pyrrolo[3,2-b]pyridine scaffold. Further standardized, direct head-to-head comparative studies will be invaluable in elucidating the subtle structure-activity relationships that govern the potency and selectivity of these promising compounds.
References
- 1. An overview of the c-MET signaling pathway | Semantic Scholar [semanticscholar.org]
- 2. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. FGF/FGFR signaling pathway involved resistance in various cancer types [jcancer.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. The Role of Janus Kinase (JAK)-3 in Regulating Toll-Like Receptor-Mediated Inflammatory Cytokine Production in Innate Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An overview of the c-MET signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. c-MET [stage.abbviescience.com]
- 9. Cells | Special Issue : Fibroblast Growth Factor Receptor (FGFR) Signaling Pathway in Tumor [mdpi.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validating Target Engagement of 1H-Pyrrolo[3,2-b]pyridin-6-ol Inhibitors: A Comparative Guide
For researchers, scientists, and drug development professionals, confirming that a drug candidate interacts with its intended target within a complex biological system is a critical step. This guide provides a comparative overview of key methodologies for validating the target engagement of 1H-Pyrrolo[3,2-b]pyridin-6-ol inhibitors, a scaffold of growing interest in kinase inhibitor development.
The 1H-pyrrolo[3,2-b]pyridine core is a recognized "hinge-binding" motif prevalent in many kinase inhibitors, making it a valuable starting point for the discovery of new therapeutic agents.[1] Derivatives of the broader pyrrolopyridine class have shown potent inhibitory activity against various kinases.[1][2][3][4][5] Ensuring that these compounds effectively engage their kinase targets is paramount for advancing them through the drug discovery pipeline. This guide details and compares several state-of-the-art techniques for target engagement validation, presenting quantitative data in structured tables, outlining experimental protocols, and illustrating workflows with diagrams.
Comparison of Target Engagement Validation Methods
Choosing the right method to validate target engagement depends on various factors, including the stage of drug development, the nature of the inhibitor, and the specific biological question being addressed. The following table summarizes and compares key features of prominent in-vitro, in-cell, and in-vivo techniques.
| Method | Principle | Assay Format | Key Quantitative Parameters | Advantages | Limitations |
| Biochemical Assays (e.g., ELISA, FRET) | Measures direct inhibition of purified kinase activity.[6] | In vitro | IC50 (half-maximal inhibitory concentration) | High-throughput, cost-effective for initial screening.[6] | Lacks cellular context, may not reflect in-cell potency. |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding stabilizes the target protein against thermal denaturation.[7][8] | In-cell, In-vivo | Tagg (aggregation temperature), ITDRF (isothermal dose-response fingerprint) | Label-free, applicable in live cells and tissues.[9] | Lower throughput, may not be suitable for all targets. |
| NanoBRET™ Target Engagement Assay | Measures inhibitor binding in live cells via bioluminescence resonance energy transfer (BRET) between a NanoLuc®-fused kinase and a fluorescent tracer.[10][11][12] | In-cell | IC50, Target Residence Time | Quantitative measurement in live cells, high-throughput.[10][11] | Requires genetic modification of cells to express the fusion protein.[12] |
| Activity-Based Protein Profiling (ABPP) | Uses covalent probes to assess the accessibility of the active site of a kinase in the presence of an inhibitor.[8][13] | In-cell, In-vivo | IC50, Target Occupancy | Provides a snapshot of the active proteome, can identify off-targets.[13] | Requires a suitable covalent probe for the kinase family. |
| Chemoproteomics (e.g., Kinobeads) | Affinity chromatography using immobilized broad-spectrum kinase inhibitors to pull down kinases from cell lysates. Competition with a free inhibitor reveals its targets.[7][12] | In vitro (cell lysates) | Kd (dissociation constant), Selectivity Score | Broadly applicable to a large number of kinases, identifies on- and off-targets.[14] | Performed on cell lysates, which may not fully represent the in-cell environment. |
| In-Vivo Target Occupancy by Mass Spectrometry | Directly quantifies the amount of inhibitor bound to the target protein in tissue samples from animal models.[15] | In-vivo | % Target Occupancy | Direct measurement of target engagement in a physiological setting.[15] | Technically demanding, requires sensitive mass spectrometry. |
| Pharmacodynamic (PD) Biomarker Analysis | Measures the downstream effects of target inhibition, such as changes in phosphorylation of a substrate.[15] | In-cell, In-vivo | % Change in Biomarker Level | Provides evidence of functional target engagement.[15] | Indirect measure, can be influenced by other pathways. |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental results. Below are generalized protocols for three widely used target engagement assays.
Cellular Thermal Shift Assay (CETSA) Protocol
-
Cell Culture and Treatment: Plate cells and culture overnight. Treat cells with varying concentrations of the this compound inhibitor or vehicle control for a specified time.
-
Heating: Harvest and wash the cells. Resuspend the cell pellet in a suitable buffer and divide it into aliquots. Heat the aliquots at a range of temperatures for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Protein Quantification: Separate the soluble fraction (containing stabilized protein) from the precipitated fraction by centrifugation.
-
Analysis: Analyze the amount of the target kinase in the soluble fraction by Western blotting or other protein detection methods.
-
Data Interpretation: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the inhibitor indicates target engagement.
NanoBRET™ Target Engagement Assay Protocol
-
Cell Preparation: Transfect cells with a vector expressing the target kinase fused to NanoLuc® luciferase. Plate the transfected cells in a multi-well plate.
-
Assay Reagent Preparation: Prepare the assay medium containing the NanoBRET™ tracer and the test inhibitor at various concentrations.
-
Treatment: Add the assay reagents to the cells.
-
Luminescence and Fluorescence Measurement: Incubate the plate at 37°C and measure both the donor (NanoLuc®) and acceptor (tracer) signals using a plate reader equipped for BRET measurements.
-
Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). The displacement of the tracer by the inhibitor results in a decrease in the BRET signal.
-
Dose-Response Curve: Plot the BRET ratio against the inhibitor concentration to determine the IC50 value.[10]
In-Vivo Target Occupancy by Mass Spectrometry Protocol
-
Animal Dosing: Administer the this compound inhibitor or vehicle to a cohort of animals (e.g., tumor-bearing mice).[15]
-
Tissue Collection: At a specified time point after dosing, euthanize the animals and collect the target tissues (e.g., tumor).
-
Protein Extraction and Digestion: Homogenize the tissue and extract the proteins. Digest the proteins into peptides using an enzyme like trypsin.
-
Mass Spectrometry Analysis: Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the levels of the inhibitor-bound (adducted) and unbound target protein.[15]
-
Data Analysis: Calculate the percentage of target occupancy by dividing the amount of the adducted target by the total amount of the target protein.
Visualizing Workflows and Pathways
Diagrams created using the DOT language provide clear visual representations of complex biological processes and experimental procedures.
Caption: A simplified signaling pathway illustrating kinase inhibition.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Caption: Workflow for the NanoBRET™ Target Engagement Assay.
By employing a combination of these robust methodologies, researchers can confidently validate the target engagement of novel this compound inhibitors, generating the critical data needed to drive promising candidates toward clinical development.
References
- 1. 1H-pyrrolo[3,2-b]pyridin-3-ol|Research Compound [benchchem.com]
- 2. 1H-Pyrrolo[3,2-b]pyridin-6-amine | 1015609-67-2 | Benchchem [benchchem.com]
- 3. 6-Fluoro-1H-pyrrolo[3,2-b]pyridine [myskinrecipes.com]
- 4. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reactionbiology.com [reactionbiology.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Kinase Target Engagement | Kinase Affinity Assay [worldwide.promega.com]
- 11. reactionbiology.com [reactionbiology.com]
- 12. Frontiers | Pharmacological approaches to understanding protein kinase signaling networks [frontiersin.org]
- 13. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Probe-Based Target Engagement Assay for Kinases in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Assessing the Off-Target Effects of 1H-Pyrrolo[3,2-b]pyridin-6-ol Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 1H-pyrrolo[3,2-b]pyridine scaffold is a recognized privileged structure in medicinal chemistry, frequently forming the core of potent kinase inhibitors.[1][2] Derivatives of this and related pyrrolopyridine isomers have shown promise in targeting a variety of kinases involved in oncogenic signaling pathways.[3][4] However, a critical aspect of preclinical drug development is the comprehensive assessment of off-target effects to predict potential toxicities and to ensure the desired selectivity. This guide provides a comparative overview of the potential off-target effects of 1H-Pyrrolo[3,2-b]pyridin-6-ol derivatives, based on available data for structurally related pyrrolopyridine isomers. Due to the limited publicly available data on the specific off-target profile of this compound derivatives, this guide utilizes data from closely related isomers to provide a predictive comparison.
Predicted Off-Target Kinase Profile
The kinase selectivity of a compound is crucial for its therapeutic window. Off-target kinase inhibition can lead to unforeseen side effects. Based on studies of related pyrrolopyridine scaffolds, a hypothetical off-target profile can be anticipated. The following table summarizes the kinase inhibition profile of a representative pyrrolo[3,2-c]pyridine derivative, which can serve as a surrogate for predicting the potential off-target interactions of this compound derivatives.
Table 1: Comparative Kinase Inhibition Profile of a Representative Pyrrolo[3,2-c]pyridine Derivative (Compound 1r) [4]
| Kinase Target | % Inhibition at 1 µM | Predicted IC50 (nM) | Potential Signaling Pathway Implication |
| FMS (CSF-1R) | 81% | 30 | Primary Target: Macrophage differentiation, survival, and proliferation |
| FLT3 (D835Y) | 42% | >1000 | Hematopoiesis, potential for myelosuppression |
| c-MET | 40% | >1000 | Cell motility, proliferation, and invasion |
Data is derived from a study on a pyrrolo[3,2-c]pyridine derivative and is intended for comparative and predictive purposes only.[4]
Potential Cellular Off-Target Effects
Off-target effects at the cellular level often manifest as cytotoxicity in cell lines that do not heavily rely on the intended target for survival. The following table presents the anti-proliferative activity of a representative pyrrolo[3,2-c]pyridine derivative against a panel of cancer cell lines and normal fibroblasts, highlighting its selectivity.
Table 2: Comparative Anti-proliferative Activity of a Representative Pyrrolo[3,2-c]pyridine Derivative (Compound 1r) [4][5]
| Cell Line | Cancer Type | IC50 (µM) |
| OVCAR-3 | Ovarian Cancer | 0.15 |
| SK-OV-3 | Ovarian Cancer | 0.23 |
| PC-3 | Prostate Cancer | 0.55 |
| DU-145 | Prostate Cancer | 0.68 |
| MCF-7 | Breast Cancer | 1.78 |
| HS 27 | Normal Fibroblasts | >5.72 |
This data for a related pyrrolo[3,2-c]pyridine derivative suggests a degree of selectivity for cancer cells over normal cells.[5]
Experimental Protocols
To facilitate the direct assessment of off-target effects for novel this compound derivatives, the following detailed experimental protocols are provided.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
Materials:
-
Kinase of interest (e.g., FMS, FLT3, c-MET)
-
Substrate specific to the kinase
-
ATP
-
Test compound (this compound derivative)
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
96-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a series of dilutions of the test compound in DMSO.
-
Kinase Reaction:
-
In a 96-well plate, add the test compound dilutions.
-
Add the kinase and substrate to each well.
-
Initiate the reaction by adding ATP.
-
Incubate at 30°C for a predetermined time (e.g., 60 minutes).
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition: Measure luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Human cancer cell lines (e.g., OVCAR-3, PC-3, MCF-7) and a non-cancerous cell line (e.g., HS 27 fibroblasts)
-
Cell culture medium and supplements
-
Test compound (this compound derivative)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Visualizations
Hypothetical Off-Target Signaling Pathway
The following diagram illustrates a simplified signaling pathway that could be affected by off-target inhibition of kinases like FLT3 and c-MET by this compound derivatives.
Caption: Potential off-target inhibition of receptor tyrosine kinases.
Experimental Workflow for Off-Target Assessment
The diagram below outlines a typical workflow for assessing the off-target effects of a novel kinase inhibitor.
Caption: Workflow for assessing on- and off-target effects.
Conclusion
While direct experimental data on the off-target effects of this compound derivatives is currently limited, the analysis of structurally related pyrrolopyridine isomers provides valuable predictive insights. The pyrrolopyridine scaffold is a versatile kinase inhibitor template, and as such, derivatives may exhibit cross-reactivity with other kinases, particularly those with structurally similar ATP-binding pockets. The provided comparative data and experimental protocols offer a framework for researchers to systematically evaluate the selectivity and potential off-target liabilities of novel this compound derivatives. Rigorous in vitro and cellular off-target profiling is essential to guide the development of safe and effective targeted therapies based on this promising scaffold.
References
- 1. Antitarget Selectivity and Tolerability of Novel Pyrrolo[2,3-d]pyrimidine RET Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antitarget Selectivity and Tolerability of Novel Pyrrolo[2,3- d]pyrimidine RET Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Research: A Step-by-Step Guide to the Proper Disposal of 1H-Pyrrolo[3,2-b]pyridin-6-ol
For researchers and scientists engaged in drug development, the responsible management and disposal of chemical compounds are paramount to ensuring a safe laboratory environment and adhering to regulatory standards. This guide provides a detailed protocol for the proper disposal of 1H-Pyrrolo[3,2-b]pyridin-6-ol, a heterocyclic compound, emphasizing safety, and logistical best practices.
While specific toxicological data for this compound may not be extensively documented, its structural similarity to other pyridine and pyrrole derivatives necessitates cautious handling.[1] Adherence to the following procedures will minimize risks and ensure compliance with environmental regulations.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to employ the appropriate Personal Protective Equipment (PPE) to prevent accidental exposure.
Table 1: Recommended Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Eye Protection | Tightly fitting safety goggles or a face shield.[1] | To prevent eye contact, which could result in serious irritation.[1][2] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber).[1] | To avoid skin contact, as similar compounds can cause skin irritation.[1][2] |
| Respiratory Protection | Work in a well-ventilated area or under a chemical fume hood.[1][2] | To prevent inhalation of dust or vapors, which may lead to respiratory irritation.[1][2] |
| Protective Clothing | Laboratory coat.[1] | To protect personal clothing from contamination.[1] |
Step-by-Step Disposal Protocol
The recommended and safest method for the disposal of this compound is through a licensed chemical waste disposal service.[1]
1. Waste Segregation and Collection:
-
Isolate Waste: Collect waste this compound and any materials contaminated with it (e.g., gloves, absorbent pads) in a dedicated, clearly labeled, and sealable container.[1][3]
-
Labeling: The container must be labeled with the full chemical name, "Hazardous Waste," and any other identifiers required by your institution's Environmental Health and Safety (EHS) office.
2. Storage:
-
Secure Location: Store the sealed waste container in a cool, dry, and well-ventilated area designated for hazardous chemical waste.[2][4]
-
Incompatibilities: Keep the waste container away from incompatible materials, such as strong oxidizing agents.[2][4]
3. Preparing for Disposal:
-
Professional Consultation: Contact your institution's EHS office or a licensed chemical waste disposal contractor to arrange for pickup.[1]
-
Provide Information: Furnish the disposal service with the complete chemical name and any available safety information.[1]
-
Incineration: A common disposal method for similar compounds involves dissolving or mixing the material with a combustible solvent, followed by incineration in a chemical incinerator equipped with an afterburner and scrubber.[1][2][5] This process should only be carried out by trained professionals in a licensed facility.
4. Spill Management:
-
In the event of a spill, ensure the area is well-ventilated.[1]
-
Absorb the spill with an inert, non-combustible material such as sand or vermiculite.[4]
-
Collect the absorbed material into a sealed container for disposal as hazardous waste.[1][3]
-
Clean the spill area thoroughly.[1]
-
Prevent the spilled material from entering drains or waterways.[4]
All disposal activities must be conducted in strict accordance with federal, state, and local regulations.[1]
Diagram 1: Disposal Workflow for this compound
A workflow for the safe disposal of this compound.
References
Essential Safety and Operational Guide for 1H-Pyrrolo[3,2-b]pyridin-6-ol
This guide provides critical safety and logistical information for handling 1H-Pyrrolo[3,2-b]pyridin-6-ol in a laboratory setting. The following procedures are based on best practices for handling similar chemical compounds and are intended for use by trained research professionals.
Immediate Safety and Handling Precautions
While specific toxicological data for this compound is not extensively documented, data from structurally related pyrrolopyridine derivatives indicate that it should be handled with care. Assume the compound may be harmful if ingested and may cause skin and eye irritation.[1][2]
Personal Protective Equipment (PPE):
Proper PPE is mandatory to prevent exposure. The following table summarizes the recommended equipment.
| PPE Category | Specification | Rationale |
| Eye Protection | Tightly fitting safety goggles or a face shield.[1][2] | To prevent eye contact which can cause serious irritation.[1][2] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber).[1] | To avoid skin contact, as similar compounds can cause skin irritation.[1][2] |
| Respiratory Protection | Work in a well-ventilated area or under a chemical fume hood. A respirator may be necessary if dust is generated.[1][2][3] | To prevent inhalation of dust or vapors, which may cause respiratory irritation.[1][2] |
| Protective Clothing | A laboratory coat or other protective clothing.[1][2] | To prevent contamination of personal clothing.[1] |
Operational Plan: Step-by-Step Handling and Storage
Handling:
-
Preparation: Before handling, ensure all required PPE is correctly worn. The work area, particularly the chemical fume hood, should be clean and uncluttered.
-
Weighing and Transfer: Conduct all weighing and transfer operations within a chemical fume hood to minimize inhalation exposure.
-
Solution Preparation: When dissolving the compound, add the solid to the solvent slowly to avoid splashing.
-
Post-Handling: After handling, wash hands thoroughly with soap and water.[2][3] Decontaminate all surfaces and equipment used.
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[3]
-
Keep away from strong oxidizing agents and sources of moisture.[3]
Disposal Plan
The recommended method for the disposal of this compound is through a licensed chemical waste disposal service.[1]
Waste Collection and Disposal Protocol:
-
Segregation: Collect all waste material (solid compound, contaminated consumables, and solutions) in a designated, properly labeled, and sealed hazardous waste container.
-
Solvent Dilution (for incineration): For disposal via incineration, the material may be dissolved or mixed with a combustible solvent. This should be performed in a chemical fume hood.[1]
-
Professional Disposal: Arrange for a licensed chemical waste disposal company to collect and dispose of the waste in accordance with federal, state, and local regulations.[1] The mixture can then be burned in a chemical incinerator equipped with an afterburner and scrubber.[1]
Spill Management
In the event of a spill:
-
Evacuate and Ventilate: Ensure the area is well-ventilated and restrict access.[3]
-
Wear Appropriate PPE: Do not attempt to clean a spill without the proper personal protective equipment.
-
Containment: For solid spills, carefully sweep or shovel the material into a suitable container for disposal, minimizing dust generation.[2] For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container.[3]
-
Decontamination: Thoroughly clean the spill area.
-
Disposal: Dispose of all contaminated materials as hazardous waste.
Visual Workflow for Handling and Disposal
The following diagram outlines the key steps for the safe handling and disposal of this compound.
Caption: Workflow for safe handling and disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
